Mal-PNU-159682
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C37H39N3O14 |
|---|---|
Molecular Weight |
749.7 g/mol |
IUPAC Name |
(2S,4S)-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracene-2-carboxamide |
InChI |
InChI=1S/C37H39N3O14/c1-16-33-19(39-11-12-51-35(50-3)34(39)54-33)13-24(52-16)53-21-15-37(48,36(47)38-9-10-40-22(41)7-8-23(40)42)14-18-26(21)32(46)28-27(30(18)44)29(43)17-5-4-6-20(49-2)25(17)31(28)45/h4-8,16,19,21,24,33-35,44,46,48H,9-15H2,1-3H3,(H,38,47)/t16-,19-,21-,24-,33+,34+,35-,37-/m0/s1 |
InChI Key |
IQEDEMKIXLVAJO-KVKQGGMNSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Mal-PNU-159682: An In-Depth Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mal-PNU-159682, a highly potent second-generation anthracycline, is a secondary metabolite of nemorubicin. Its exceptional cytotoxicity has positioned it as a promising payload for antibody-drug conjugates (ADCs) in cancer therapy. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular interactions, cellular consequences, and the experimental methodologies used to elucidate these functions.
Core Mechanism of Action
This compound exerts its potent anti-tumor effects through a multi-faceted mechanism primarily centered on the disruption of DNA integrity and function. This leads to the induction of cell cycle arrest and programmed cell death.
DNA Intercalation and Topoisomerase II Inhibition
As a member of the anthracycline family, this compound's planar tetracyclic ring structure enables it to intercalate between DNA base pairs. This physical insertion into the DNA helix distorts its structure, thereby interfering with fundamental cellular processes such as DNA replication and transcription.
Furthermore, this compound is a potent inhibitor of topoisomerase II.[1] This enzyme is crucial for resolving DNA topological challenges that arise during replication and transcription, such as supercoiling and catenation. By stabilizing the topoisomerase II-DNA cleavage complex, this compound prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks.
DNA Damage Response and Cell Cycle Arrest
The accumulation of DNA double-strand breaks triggers a robust DNA Damage Response (DDR). This signaling cascade is initiated by sensor proteins, such as the ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) kinases, which in turn activate downstream effector kinases like Chk1 and Chk2.
A distinctive feature of this compound, compared to other anthracyclines like doxorubicin (B1662922) which typically cause a G2/M phase arrest, is its induction of cell cycle arrest in the S-phase. This S-phase arrest prevents cells with damaged DNA from proceeding through DNA synthesis, ultimately halting proliferation.
Induction of Apoptosis
The extensive and irreparable DNA damage caused by this compound ultimately leads to the initiation of apoptosis, or programmed cell death. The apoptotic cascade can be triggered through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The sustained DDR signaling, coupled with the inability to repair the DNA damage, culminates in the activation of executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.
Quantitative Data
The following tables summarize the in vitro potency of this compound across various human cancer cell lines.
Table 1: IC70 Values of this compound in Human Tumor Cell Lines
| Cell Line | Histotype | IC70 (nmol/L) |
| HT-29 | Colon Adenocarcinoma | 0.577 |
| A2780 | Ovarian Carcinoma | 0.39 |
| DU145 | Prostate Carcinoma | 0.128 |
| EM-2 | Leukemia | 0.081 |
| Jurkat | Leukemia | 0.086 |
| CEM | Leukemia | 0.075 |
Table 2: IC50 Values of this compound in Non-Hodgkin's Lymphoma (NHL) Cell Lines
| Cell Line | IC50 (nM) |
| BJAB.Luc | 0.10 |
| Granta-519 | 0.020 |
| SuDHL4.Luc | 0.055 |
| WSU-DLCL2 | 0.1 |
Experimental Protocols
Cytotoxicity Assay (Sulforhodamine B Assay)
This protocol outlines a common method for determining the cytotoxicity of a compound against adherent cancer cell lines.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the test compound and incubate for a specified period (e.g., 72 hours).
-
Cell Fixation: Gently aspirate the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: Wash the plates five times with deionized water and air dry. Stain the fixed cells with 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid for 30 minutes at room temperature.
-
Destaining and Solubilization: Remove the SRB solution and wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates. Solubilize the bound SRB dye with 10 mM Tris base solution.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader. The absorbance is proportional to the cellular protein mass.
-
Data Analysis: Calculate the percentage of cell growth inhibition compared to untreated control cells and determine the IC50/IC70 values using a dose-response curve fitting software.
Topoisomerase II Decatenation Assay
This assay measures the ability of a compound to inhibit the decatenation activity of topoisomerase II on kinetoplast DNA (kDNA).
-
Reaction Setup: In a microcentrifuge tube on ice, prepare a reaction mixture containing 10x topoisomerase II reaction buffer, ATP, and kDNA substrate.
-
Inhibitor Addition: Add the desired concentration of this compound or a vehicle control (e.g., DMSO) to the reaction tubes.
-
Enzyme Addition: Add purified human topoisomerase II enzyme to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for 30-60 minutes to allow for the decatenation reaction to proceed.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing a protein denaturant (e.g., SDS) and a tracking dye.
-
Agarose (B213101) Gel Electrophoresis: Load the samples onto a 1% agarose gel. Catenated kDNA will remain in the well or migrate very slowly, while decatenated minicircles will migrate into the gel as distinct bands.
-
Visualization: Stain the gel with an intercalating dye (e.g., ethidium (B1194527) bromide) and visualize the DNA bands under UV light. Inhibition of topoisomerase II activity is indicated by a decrease in the amount of decatenated minicircles compared to the control.
Visualizations
References
PNU-159682: A Technical Guide to its Mechanism of DNA Damage and Repair
For Researchers, Scientists, and Drug Development Professionals
Abstract
PNU-159682, a potent metabolite of the anthracycline nemorubicin, is a formidable anti-cancer agent that exerts its cytotoxic effects through the induction of profound DNA damage. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning PNU-159682's activity, with a specific focus on its interaction with DNA, the subsequent cellular response to the induced damage, and the implications for cancer therapy. Through a synthesis of preclinical data, this document offers a detailed overview of the compound's mechanism of action, its impact on cell cycle progression, and its engagement with DNA repair pathways. The information is presented to be a valuable resource for researchers and professionals in the field of oncology and drug development.
Introduction
PNU-159682 is a second-generation anthracycline and the major active metabolite of nemorubicin.[] It exhibits exceptional potency, surpassing its parent compound and conventional chemotherapeutics like doxorubicin (B1662922) by several orders of magnitude.[][2] This heightened cytotoxicity is primarily attributed to its robust ability to induce DNA damage, making it a subject of significant interest for the development of targeted cancer therapies, particularly as a payload for antibody-drug conjugates (ADCs).[3][4][5] This guide will dissect the core mechanisms of PNU-159682, providing a granular view of its interaction with DNA and the cellular sequelae.
Mechanism of Action: DNA Damage Induction
The primary mechanism of action of PNU-159682 involves the induction of DNA damage through a multi-faceted approach.
Topoisomerase II Inhibition
PNU-159682 is a potent inhibitor of DNA topoisomerase II.[6][7][8] This enzyme is crucial for resolving topological challenges in DNA during replication, transcription, and chromosome segregation. By stabilizing the topoisomerase II-DNA cleavage complex, PNU-159682 prevents the re-ligation of the DNA strands, leading to the accumulation of persistent DNA double-strand breaks (DSBs).[] While it is a potent inhibitor of the enzyme's activity in cells, it has been noted to only weakly inhibit the unknotting activity of topoisomerase II in biochemical assays at high concentrations (100 μM).[][6]
DNA Intercalation and Adduct Formation
As an anthracycline derivative, PNU-159682 intercalates into the DNA double helix.[] This physical insertion between base pairs distorts the DNA structure, interfering with the processes of replication and transcription.[4] Furthermore, PNU-159682 has been shown to form covalent adducts with DNA.[][4] Studies have indicated that these adducts can involve one or two drug molecules bound to double-stranded DNA, further contributing to the DNA damage load.[][7]
The following diagram illustrates the proposed mechanism of PNU-159682-induced DNA damage.
Cellular Response to PNU-159682-Induced DNA Damage
The extensive DNA damage caused by PNU-159682 triggers a robust cellular response, primarily culminating in cell cycle arrest and apoptosis.
Cell Cycle Arrest
A hallmark of PNU-159682's activity is the induction of a profound S-phase cell cycle arrest.[9][10][11] This is in contrast to other anthracyclines like doxorubicin, which typically cause a G2/M phase block.[10][12] The S-phase arrest is a consequence of the DNA damage interfering with DNA replication.[11] Studies have shown that even a short exposure to PNU-159682 can lead to an irreversible cell cycle block.[9] This effect is observed in both p53-proficient and p53-deficient cell lines, suggesting a p53-independent mechanism of cell cycle arrest.
The following diagram illustrates the differential effects of PNU-159682 and Doxorubicin on the cell cycle.
Apoptosis Induction
The irreparable DNA damage and prolonged cell cycle arrest induced by PNU-159682 ultimately lead to the activation of the apoptotic cascade.[9] This programmed cell death is characterized by the activation of caspases and results in a significant increase in the sub-G1 population in cell cycle analysis.[9] The apoptotic response to PNU-159682 is reported to be massive and can be triggered by even transient exposure to the compound.[9]
Role of DNA Repair Pathways
The cellular response to PNU-159682 is intrinsically linked to DNA repair pathways. The extensive DNA damage activates the DNA Damage Response (DDR) network.
Activation of the DDR
The presence of DSBs activates key sensor proteins of the DDR, such as the Mre11-Rad50-Nbs1 (MRN) complex, which in turn activates the ATM (Ataxia Telangiectasia Mutated) kinase.[13] Activated ATM then phosphorylates a plethora of downstream targets, including the histone variant H2AX to form γH2AX, a well-established marker of DNA double-strand breaks.[9] The phosphorylation of Chk1 at serine 345, a downstream effector in the ATR (ATM and Rad3-related) pathway, has also been observed, which is critical for the intra-S phase checkpoint.[14]
Engagement of Specific Repair Pathways
Recent studies have shed light on the specific DNA repair pathways that are involved in the cellular response to PNU-159682. A genome-wide CRISPR-Cas9 knockout screen revealed a partial dependency of PNU-159682's potency on the proficiency of the Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathway.[10][12] This finding suggests a distinct mode of action for PNU-159682 compared to other DNA-damaging agents like cisplatin, which are primarily repaired by the global genome NER (GG-NER) pathway.[12] The reliance on TC-NER may be linked to the drug's interference with transcription due to DNA adduct formation.
The following diagram outlines the DNA damage response pathway initiated by PNU-159682.
Quantitative Data Summary
The following tables summarize the reported cytotoxic potency of PNU-159682 across various human tumor cell lines.
Table 1: In Vitro Cytotoxicity of PNU-159682 in Human Tumor Cell Lines
| Cell Line | Histotype | IC70 (nM)[] |
| A2780 | Ovarian Carcinoma | 0.07 - 0.58 |
| DU145 | Prostate Carcinoma | Data not specified, but identical results to A2780 reported[9] |
| Other Human Tumor Cell Lines | Various | 0.07 - 0.58 |
Table 2: Comparative Potency of PNU-159682
| Compound | Fold Increase in Potency vs. PNU-159682[] |
| MMDX (Nemorubicin) | 790 to 2,360-fold less potent |
| Doxorubicin | 2,100 to 6,420-fold less potent |
Key Experimental Protocols
This section provides an overview of the methodologies used in the key experiments cited in the literature to characterize the effects of PNU-159682.
Cell Cycle Analysis by Flow Cytometry
-
Objective: To determine the effect of PNU-159682 on cell cycle distribution.
-
Methodology:
-
Cells are seeded in appropriate culture vessels and allowed to adhere.
-
Cells are treated with various concentrations of PNU-159682 or vehicle control for specified durations (e.g., 1, 24, 72 hours).[9]
-
After treatment, both adherent and floating cells are collected, washed with PBS, and fixed in cold 70% ethanol.
-
Fixed cells are washed and resuspended in a staining solution containing a DNA intercalating dye (e.g., propidium (B1200493) iodide) and RNase A.
-
The DNA content of individual cells is analyzed using a flow cytometer.
-
The percentage of cells in different phases of the cell cycle (G1, S, G2/M) and the sub-G1 population (indicative of apoptosis) are quantified using appropriate software.
-
BrdU Pulse-Chase Experiment
-
Objective: To assess the effect of PNU-159682 on DNA synthesis and cell cycle progression of cells in S-phase.
-
Methodology:
-
Cells are synchronized, if necessary, and then pulsed with 5-bromo-2'-deoxyuridine (B1667946) (BrdU), a thymidine (B127349) analog, for a short period (e.g., 30 minutes) to label cells actively synthesizing DNA.
-
The BrdU-containing medium is removed, and cells are washed and then treated with PNU-159682 or control for a defined period (e.g., 1 hour).[9]
-
After treatment, the drug is washed out, and cells are cultured in fresh medium for various chase periods (e.g., 0, 12, 24, 48, 72 hours).
-
At each time point, cells are harvested, fixed, and permeabilized.
-
Cells are treated with DNase to expose the incorporated BrdU.
-
Cells are stained with an anti-BrdU antibody conjugated to a fluorophore and a DNA dye (e.g., 7-AAD).
-
The cell population is analyzed by flow cytometry to track the progression of the BrdU-positive cells through the cell cycle.
-
Genome-Wide CRISPR-Cas9 Knockout Screen
-
Objective: To identify genes and pathways that modulate the sensitivity of cancer cells to PNU-159682.
-
Methodology:
-
A library of single-guide RNAs (sgRNAs) targeting all genes in the human genome is introduced into a population of Cas9-expressing cancer cells.
-
The cell population is then treated with a sublethal dose of a PNU-159682 derivative (PNU-EDA).[10][12]
-
Cells that are resistant or sensitive to the drug will be enriched or depleted, respectively.
-
Genomic DNA is extracted from the surviving cells, and the sgRNA sequences are amplified by PCR.
-
Deep sequencing is used to determine the relative abundance of each sgRNA in the treated versus untreated populations.
-
Bioinformatic analysis is performed to identify genes whose knockout confers resistance or sensitivity to the drug, thereby revealing key pathways involved in its mechanism of action.
-
The following diagram illustrates the general workflow of a CRISPR-Cas9 screen.
Conclusion
PNU-159682 is a highly potent cytotoxic agent that induces extensive DNA damage through the dual mechanisms of topoisomerase II inhibition and DNA intercalation/adduct formation. The cellular response is characterized by a profound and irreversible S-phase arrest and subsequent apoptosis. The engagement of the TC-NER pathway in the response to PNU-159682 highlights a distinct mechanism of action compared to other anthracyclines. The detailed understanding of its molecular interactions and the cellular pathways it perturbs is critical for its continued development as a powerful tool in precision oncology, particularly in the context of antibody-drug conjugates. This guide provides a foundational resource for researchers and clinicians working to harness the therapeutic potential of this promising anti-cancer agent.
References
- 2. researchgate.net [researchgate.net]
- 3. DNA damaging agent-based antibody-drug conjugates for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bioworld.com [bioworld.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. targetmol.com [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Frontiers | Nucleic Acid Sensing Pathways in DNA Repair Targeted Cancer Therapy [frontiersin.org]
- 14. researchgate.net [researchgate.net]
Mal-PNU-159682 for Antibody-Drug Conjugates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Mal-PNU-159682, a highly potent cytotoxic agent, and its application in the development of antibody-drug conjugates (ADCs). PNU-159682, a derivative of the anthracycline nemorubicin (B1684466), exhibits significantly greater potency than its parent compound and other commonly used chemotherapeutics, making it a compelling payload for targeted cancer therapy.[][2][3][4][5] This document details its mechanism of action, summarizes key quantitative data from preclinical studies, outlines relevant experimental protocols, and provides visual representations of critical pathways and workflows.
Introduction to PNU-159682 and its Role in ADCs
PNU-159682 is a metabolite of the anthracycline nemorubicin (MMDX) and is noted for its exceptional cytotoxicity, being several hundred to thousands of times more potent than doxorubicin.[][2][3][4][6] Its primary mechanism of action involves DNA intercalation and the inhibition of topoisomerase II, leading to double-strand DNA breaks and subsequent apoptosis in rapidly dividing cancer cells.[][7][8] Due to its extreme potency, PNU-159682 is not suitable for conventional chemotherapy but is an ideal candidate for targeted delivery as an ADC payload.[2] The maleimide (B117702) (Mal) group facilitates the covalent conjugation of PNU-159682 to antibodies, typically through the sulfhydryl groups of cysteine residues, creating a stable linkage for targeted delivery to tumor cells.
Mechanism of Action
The cytotoxic effect of PNU-159682, when delivered via an ADC, is a multi-step process initiated by the binding of the ADC to a specific antigen on the surface of a cancer cell.
dot digraph "ADC_Mechanism_of_Action" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
"ADC" [label="Antibody-Drug\nConjugate (ADC)", fillcolor="#F1F3F4", fontcolor="#202124"]; "Antigen" [label="Tumor Cell\nSurface Antigen", fillcolor="#F1F3F4", fontcolor="#202124"]; "Binding" [label="Binding", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; "Internalization" [label="Internalization\n(Endocytosis)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; "Endosome" [label="Endosome", fillcolor="#F1F3F4", fontcolor="#202124"]; "Lysosome" [label="Lysosome", fillcolor="#F1F3F4", fontcolor="#202124"]; "Release" [label="Payload Release\n(Linker Cleavage)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; "Payload" [label="PNU-159682", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "DNA_Intercalation" [label="DNA Intercalation &\nTopoisomerase II Inhibition", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; "DNA_Damage" [label="Double-Strand\nDNA Breaks", fillcolor="#F1F3F4", fontcolor="#202124"]; "Apoptosis" [label="Apoptosis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Cell_Death" [label="Tumor Cell Death", fillcolor="#202124", fontcolor="#FFFFFF"]; "ICD" [label="Immunogenic\nCell Death (ICD)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Immune_Response" [label="Anti-Tumor\nImmune Response", fillcolor="#4285F4", fontcolor="#FFFFFF"];
"ADC" -> "Binding" [arrowhead=vee, color="#5F6368"]; "Antigen" -> "Binding" [arrowhead=vee, color="#5F6368"]; "Binding" -> "Internalization" [arrowhead=vee, color="#5F6368"]; "Internalization" -> "Endosome" [arrowhead=vee, color="#5F6368"]; "Endosome" -> "Lysosome" [arrowhead=vee, color="#5F6368"]; "Lysosome" -> "Release" [arrowhead=vee, color="#5F6368"]; "Release" -> "Payload" [arrowhead=vee, color="#5F6368"]; "Payload" -> "DNA_Intercalation" [arrowhead=vee, color="#5F6368"]; "DNA_Intercalation" -> "DNA_Damage" [arrowhead=vee, color="#5F6368"]; "DNA_Damage" -> "Apoptosis" [arrowhead=vee, color="#5F6368"]; "Apoptosis" -> "Cell_Death" [arrowhead=vee, color="#5F6368"]; "Cell_Death" -> "ICD" [label="can trigger", arrowhead=vee, color="#5F6368"]; "ICD" -> "Immune_Response" [arrowhead=vee, color="#5F6368"]; } caption: "General Mechanism of Action for a PNU-159682 ADC."
Recent studies have indicated that PNU-159682-based ADCs can also induce immunogenic cell death (ICD), which stimulates an anti-tumor immune response, potentially leading to a more durable therapeutic effect.[9][10][11] Unlike some other anthracyclines such as Doxorubicin which cause a G2/M-phase cell cycle arrest, a derivative of PNU-159682, PNU-EDA, has been shown to arrest cells and inhibit DNA synthesis during the S-phase.[9][10]
Quantitative Data Summary
The following tables summarize the in vitro cytotoxicity of PNU-159682 and ADCs utilizing this payload across various cancer cell lines.
Table 1: In Vitro Cytotoxicity of PNU-159682
| Cell Line | Cancer Type | IC50 (nM) | IC70 (nM) | Fold Potency vs. Doxorubicin (IC70) | Reference |
| HT-29 | Colon | - | 0.577 | 2100x | [7] |
| A2780 | Ovarian | - | 0.39 | - | [7] |
| DU145 | Prostate | - | 0.128 | - | [7] |
| EM-2 | - | - | 0.081 | - | [7] |
| Jurkat | T-cell Leukemia | - | 0.086 | - | [7] |
| CEM | T-cell Leukemia | - | 0.075 | 6420x | [7] |
| SKRC-52 | Renal (CAIX-expressing) | 25 | - | - | [][7] |
| BJAB.Luc | B-cell Lymphoma | 0.10 | - | - | [8] |
| Granta-519 | Mantle Cell Lymphoma | 0.020 | - | - | [8] |
| SuDHL4.Luc | B-cell Lymphoma | 0.055 | - | - | [8] |
| WSU-DLCL2 | B-cell Lymphoma | 0.1 | - | - | [8] |
Table 2: In Vitro Cytotoxicity of PNU-159682-based ADCs
| ADC | Target | Cell Line | IC50 (nM) | Reference |
| anti-CD22-NMS249 | CD22 | BJAB.Luc | 0.058 | [7] |
| anti-CD22-NMS249 | CD22 | Granta-519 | 0.030 | [7] |
| anti-CD22-NMS249 | CD22 | SuDHL4.Luc | 0.0221 | [7] |
| anti-CD22-NMS249 | CD22 | WSU-DLCL2 | 0.01 | [7] |
Experimental Protocols
This section provides an overview of the methodologies for the synthesis, conjugation, and evaluation of this compound ADCs.
Synthesis of this compound
The synthesis of a maleimide-functionalized PNU-159682 derivative typically involves a multi-step process. While specific patent literature outlines detailed synthetic routes[12], a general workflow is presented below. The process often starts with the synthesis of a furan-protected maleimide initiator, which is then used to introduce the maleimide functionality.[13][14][15]
dot digraph "Synthesis_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
"Start" [label="Starting Materials\n(PNU-159682 precursor, Maleimide derivative)", fillcolor="#F1F3F4", fontcolor="#202124"]; "Step1" [label="Synthesis of a\nLinker-Payload Intermediate", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; "Step2" [label="Introduction of the\nMaleimide Group", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; "Purification1" [label="Purification\n(e.g., Chromatography)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; "Final_Product" [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Characterization" [label="Characterization\n(NMR, MS, HPLC)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
"Start" -> "Step1" [arrowhead=vee, color="#5F6368"]; "Step1" -> "Step2" [arrowhead=vee, color="#5F6368"]; "Step2" -> "Purification1" [arrowhead=vee, color="#5F6368"]; "Purification1" -> "Final_Product" [arrowhead=vee, color="#5F6368"]; "Final_Product" -> "Characterization" [arrowhead=vee, color="#5F6368"]; } caption: "General Synthesis Workflow for this compound."
Materials:
-
PNU-159682 or a suitable precursor
-
A maleimide-containing linker with a reactive group for conjugation to PNU-159682
-
Appropriate solvents and reagents for organic synthesis
-
Purification equipment (e.g., HPLC, column chromatography)
-
Analytical instruments (e.g., NMR, Mass Spectrometry)
General Procedure:
-
Linker Activation: The linker, which may contain components like valine-citrulline (VC) or polyethylene (B3416737) glycol (PEG) spacers, is activated for reaction with the PNU-159682 payload.[16]
-
Conjugation of Linker to PNU-159682: The activated linker is reacted with PNU-159682 to form the drug-linker conjugate.
-
Introduction of Maleimide: A maleimide group is introduced to the other end of the linker. This may involve the use of a furan-protected maleimide to prevent premature reaction.[14][15]
-
Deprotection (if necessary): If a protecting group was used for the maleimide, it is removed.
-
Purification and Characterization: The final this compound product is purified and its identity and purity are confirmed by analytical methods.
Antibody-Drug Conjugation
The conjugation of this compound to a monoclonal antibody (mAb) is a critical step in ADC production. This process typically targets the cysteine residues of the antibody.
dot digraph "ADC_Conjugation_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
"mAb" [label="Monoclonal Antibody (mAb)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Reduction" [label="Antibody Reduction\n(e.g., TCEP)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; "Reduced_mAb" [label="Reduced mAb\n(with free thiols)", fillcolor="#F1F3F4", fontcolor="#202124"]; "Mal_PNU" [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Conjugation" [label="Conjugation Reaction\n(Thiol-Maleimide Michael Addition)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; "ADC_Crude" [label="Crude ADC", fillcolor="#F1F3F4", fontcolor="#202124"]; "Purification" [label="Purification\n(e.g., Size Exclusion Chromatography)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; "Final_ADC" [label="Purified ADC", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Characterization" [label="Characterization\n(HIC, RP-HPLC, MS, DAR determination)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
"mAb" -> "Reduction" [arrowhead=vee, color="#5F6368"]; "Reduction" -> "Reduced_mAb" [arrowhead=vee, color="#5F6368"]; "Reduced_mAb" -> "Conjugation" [arrowhead=vee, color="#5F6368"]; "Mal_PNU" -> "Conjugation" [arrowhead=vee, color="#5F6368"]; "Conjugation" -> "ADC_Crude" [arrowhead=vee, color="#5F6368"]; "ADC_Crude" -> "Purification" [arrowhead=vee, color="#5F6368"]; "Purification" -> "Final_ADC" [arrowhead=vee, color="#5F6368"]; "Final_ADC" -> "Characterization" [arrowhead=vee, color="#5F6368"]; } caption: "General Workflow for Antibody-Drug Conjugation."
Materials:
-
Monoclonal antibody specific to a tumor-associated antigen
-
This compound
-
Reducing agent (e.g., TCEP)
-
Conjugation buffer (e.g., PBS)
-
Purification system (e.g., SEC)
-
Analytical instruments for ADC characterization
General Procedure:
-
Antibody Reduction: The interchain disulfide bonds of the mAb are partially or fully reduced to generate free sulfhydryl groups. The extent of reduction can be controlled to achieve a desired drug-to-antibody ratio (DAR).
-
Conjugation: The reduced mAb is incubated with this compound. The maleimide group reacts with the free sulfhydryl groups on the antibody via a Michael addition reaction to form a stable thioether bond.
-
Purification: The resulting ADC is purified to remove unconjugated payload, antibody, and other impurities. Size exclusion chromatography (SEC) is commonly used for this purpose.
-
Characterization: The purified ADC is thoroughly characterized to determine its concentration, DAR, aggregation level, and in vitro activity. Techniques such as hydrophobic interaction chromatography (HIC), reverse-phase high-performance liquid chromatography (RP-HPLC), and mass spectrometry are employed.[17]
In Vitro Cytotoxicity Assay
The cytotoxic potential of the PNU-159682 ADC is evaluated using cancer cell lines that express the target antigen.
Materials:
-
Target antigen-positive and -negative cancer cell lines
-
Cell culture medium and supplements
-
PNU-159682 ADC
-
Control antibody and ADC
-
Cell viability assay reagent (e.g., MTS, CellTiter-Glo)
-
Plate reader
General Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: The cells are treated with serial dilutions of the PNU-159682 ADC, a non-targeting control ADC, and the unconjugated antibody.
-
Incubation: The plates are incubated for a specified period (e.g., 72-120 hours).
-
Viability Assessment: A cell viability reagent is added to each well, and the absorbance or luminescence is measured using a plate reader.
-
Data Analysis: The results are used to calculate the IC50 value, which is the concentration of the ADC that inhibits cell growth by 50%.
In Vivo Efficacy Studies
The anti-tumor activity of the PNU-159682 ADC is assessed in animal models, typically immunodeficient mice bearing human tumor xenografts.
Materials:
-
Immunodeficient mice (e.g., NOD-SCID, nude)
-
Tumor cells for implantation
-
PNU-159682 ADC
-
Vehicle control and other control groups
-
Calipers for tumor measurement
General Procedure:
-
Tumor Implantation: Tumor cells are implanted subcutaneously into the mice.
-
Treatment Initiation: Once the tumors reach a predetermined size, the mice are randomized into treatment groups.
-
Dosing: The PNU-159682 ADC is administered intravenously at various dose levels and schedules.
-
Monitoring: Tumor volume and body weight are monitored regularly.
-
Endpoint: The study is concluded when tumors in the control group reach a specified size or at a predetermined time point. The efficacy of the ADC is evaluated based on tumor growth inhibition or regression. For instance, a single 1.0 mg/kg dose of a CD46-targeting PNU-159682 ADC resulted in complete tumor regression in non-small cell lung cancer and colorectal cancer models.[18]
Future Perspectives
This compound represents a significant advancement in the field of ADCs due to its exceptional potency. Ongoing research is focused on optimizing linker technology to further enhance the therapeutic window of PNU-159682-based ADCs.[3][4] This includes the development of novel linkers with improved stability in circulation and more efficient cleavage within the tumor microenvironment. Additionally, the exploration of PNU-159682 in dual-payload ADCs, combining it with agents that have complementary mechanisms of action, holds promise for overcoming drug resistance.[19][20] As our understanding of tumor biology and ADC technology continues to evolve, this compound is poised to play a crucial role in the next generation of targeted cancer therapies.
References
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of PNU-159682 antibody drug conjugates (ADCs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Facebook [cancer.gov]
- 12. CN110776501A - Preparation method of drug toxin PNU-159682 for antibody drug conjugate and intermediate thereof - Google Patents [patents.google.com]
- 13. Synthesis of Maleimide-End Functionalized Star Polymers and Multimeric Protein-Polymer Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Maleimide end-functionalized poly(2-oxazoline)s by the functional initiator route: synthesis and (bio)conjugation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]
- 16. medchemexpress.com [medchemexpress.com]
- 17. youtube.com [youtube.com]
- 18. | BioWorld [bioworld.com]
- 19. Dual-mechanistic antibody-drug conjugate via site-specific selenocysteine/cysteine conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
Mal-PNU-159682: A Technical Guide to its Chemical Structure, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Mal-PNU-159682, a potent antibody-drug conjugate (ADC) payload. The document details its chemical structure, synthesis, mechanism of action, and relevant experimental data and protocols, serving as a vital resource for researchers and professionals in the field of drug development.
Chemical Structure
This compound is a drug-linker conjugate that consists of a maleimide (B117702) (Mal) linker covalently attached to the highly potent cytotoxin, PNU-159682. PNU-159682 is a metabolite of the anthracycline nemorubicin (B1684466). The maleimide group serves as a reactive handle for conjugation to antibodies, typically via reaction with thiol groups on cysteine residues.
The term "this compound" can refer to a variety of specific structures, as the linker connecting the maleimide to PNU-159682 can be varied to modulate the properties of the resulting ADC, such as stability and solubility.
General Chemical Structure of this compound:
Caption: General structure of this compound.
Commonly employed linkers include cleavable linkers like valine-citrulline (Val-Cit) and various polyethylene (B3416737) glycol (PEG) chains, as well as non-cleavable linkers. The choice of linker is critical in ADC design, influencing its stability in circulation and the mechanism of payload release at the target site.
Physicochemical Properties of PNU-159682:
| Property | Value | Reference |
| Molecular Formula | C₃₂H₃₅NO₁₃ | [1] |
| Molecular Weight | 641.6 g/mol | [1] |
| XLogP3 | 2.4 | [1] |
| Hydrogen Bond Donor Count | 5 | [1] |
| Hydrogen Bond Acceptor Count | 14 | [1] |
| Rotatable Bond Count | 4 | [1] |
| Exact Mass | 641.21084017 Da | [1] |
| Monoisotopic Mass | 641.21084017 Da | [1] |
| Topological Polar Surface Area | 191 Ų | [1] |
| Heavy Atom Count | 46 | [1] |
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the synthesis of the PNU-159682 payload and its subsequent conjugation to a maleimide-containing linker.
Synthesis of PNU-159682
PNU-159682 is a major active metabolite of nemorubicin (MMDX) and can be synthesized from its parent compound. A patented method describes a process for preparing PNU-159682 from nemorubicin by introducing a protecting group to improve the stability and practicability of the process for larger-scale production. The synthesis involves oxidation and cyclization of nemorubicin.
Simplified Workflow for PNU-159682 Synthesis:
Caption: PNU-159682 synthesis workflow.
Conjugation to Maleimide Linker
Once PNU-159682 is synthesized, it is conjugated to a linker that has a maleimide group at one end. The other end of the linker is designed to react with a functional group on PNU-159682, often the hydroxyl group at the C-14 position. The specific chemistry for this conjugation depends on the nature of the linker used.
Mechanism of Action
PNU-159682 is an exceptionally potent cytotoxin that exerts its anti-cancer effects primarily through the inhibition of DNA topoisomerase II.[2][3] Its mechanism of action involves several key steps that ultimately lead to apoptotic cell death.
Signaling Pathway of this compound Action:
Caption: Mechanism of action of this compound ADC.
The ADC, carrying the this compound, binds to a specific antigen on the surface of a cancer cell. This complex is then internalized, typically via endocytosis. Inside the cell, the linker is cleaved, releasing the potent PNU-159682 payload.
Once released, PNU-159682 intercalates into the DNA of the cancer cell. This intercalation, coupled with the potent inhibition of topoisomerase II, an enzyme essential for DNA replication and repair, leads to the formation of double-strand DNA breaks. The accumulation of this extensive DNA damage triggers the cell's apoptotic machinery, leading to programmed cell death. Some evidence also suggests that PNU-159682 may induce immunogenic cell death (ICD), which can stimulate an anti-tumor immune response.
Experimental Data
In Vitro Cytotoxicity
PNU-159682 has demonstrated exceptionally high cytotoxicity against a wide range of human tumor cell lines, with IC70 values in the subnanomolar range.[4] It is reported to be thousands of times more potent than its parent compound, nemorubicin, and doxorubicin.[5]
IC₇₀ Values of PNU-159682 in Human Tumor Cell Lines:
| Cell Line | Histotype | IC₇₀ (nmol/L) |
| HT-29 | Colon Carcinoma | 0.58 |
| A2780 | Ovarian Carcinoma | 0.40 |
| DU145 | Prostate Carcinoma | 0.13 |
| EM-2 | Leukemia | 0.08 |
| Jurkat | Leukemia | 0.09 |
| CEM | Leukemia | 0.08 |
Data adapted from Quintieri et al., Clinical Cancer Research, 2005.[4]
Experimental Protocols
The following are generalized protocols for key experiments related to the evaluation of this compound. These should be adapted and optimized for specific experimental conditions and the particular this compound conjugate being studied.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a general procedure for assessing the cytotoxic effects of this compound on cancer cell lines.
Experimental Workflow for In Vitro Cytotoxicity Assay:
Caption: Workflow for an MTT-based cytotoxicity assay.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound conjugate
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound conjugate in complete culture medium.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of the drug conjugate. Include appropriate controls (untreated cells, vehicle control).
-
Incubate the plate for a period of 48 to 72 hours at 37°C in a humidified CO₂ incubator.
-
Following incubation, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the drug that inhibits cell growth by 50%).
Topoisomerase II Inhibition Assay
This assay determines the ability of PNU-159682 to inhibit the decatenation activity of topoisomerase II.
General Protocol for Topoisomerase II Inhibition Assay:
-
Reaction Setup: Prepare a reaction mixture containing kinetoplast DNA (kDNA), which is a network of interlocked DNA minicircles, topoisomerase II enzyme, and an appropriate reaction buffer.
-
Inhibitor Addition: Add varying concentrations of PNU-159682 to the reaction mixtures. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Incubation: Incubate the reactions at 37°C for a specified time (e.g., 30 minutes) to allow the enzyme to decatenate the kDNA.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing a DNA intercalating dye (e.g., ethidium (B1194527) bromide or SYBR Green) and a loading dye.
-
Gel Electrophoresis: Separate the DNA products on an agarose (B213101) gel. Catenated kDNA will remain in the well or migrate slowly, while decatenated minicircles will migrate faster into the gel.
-
Visualization: Visualize the DNA bands under UV light. The inhibition of topoisomerase II activity is observed as a decrease in the amount of decatenated DNA with increasing concentrations of PNU-159682.
This technical guide provides a foundational understanding of this compound. Further research and optimization of linkers and conjugation strategies will continue to refine the application of this potent cytotoxic agent in the development of next-generation antibody-drug conjugates for targeted cancer therapy.
References
- 1. Pnu-159682 | C32H35NO13 | CID 9874188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PNU-159682 | Topoisomerase | TargetMol [targetmol.com]
- 3. AU2020333565B2 - Method for preparing drug toxin PNU-159682 of antibody drug conjugate, and intermediate therein - Google Patents [patents.google.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
PNU-159682: A Deep Dive into its Topoisomerase II Inhibition Pathway and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
PNU-159682, a highly potent anthracycline derivative, has emerged as a significant cytotoxin in the landscape of targeted cancer therapies. As a metabolite of the anthracycline nemorubicin (B1684466), PNU-159682 exhibits cytotoxic activity several hundred times greater than its parent compound, doxorubicin, positioning it as a powerful agent in the development of antibody-drug conjugates (ADCs).[] This technical guide provides an in-depth exploration of the core mechanism of PNU-159682, focusing on its topoisomerase II inhibition pathway, and offers a comprehensive overview of its preclinical and clinical development.
Core Mechanism of Action: DNA Intercalation and Topoisomerase II Inhibition
The primary mechanism of action of PNU-159682 involves a dual assault on cancer cell proliferation through DNA intercalation and the inhibition of topoisomerase II.[][2] This process ultimately leads to double-strand DNA breaks and initiates irreversible apoptosis in rapidly dividing tumor cells.[]
Upon entering the cell, PNU-159682 intercalates into the DNA, a process where the molecule inserts itself between the base pairs of the DNA helix. This intercalation distorts the DNA structure and interferes with the machinery of DNA replication and transcription.[3]
Simultaneously, PNU-159682 targets topoisomerase II, a critical enzyme responsible for managing DNA topology during replication, transcription, and chromosome segregation. By inhibiting this enzyme, PNU-159682 prevents the re-ligation of DNA strands that have been transiently cleaved by topoisomerase II. This results in the accumulation of double-strand breaks, a catastrophic event for the cell that triggers the apoptotic cascade. While PNU-159682 at a concentration of 100 μM weakly inhibits the unknotting activity of topoisomerase II, its potent cytotoxic effects are well-established.[][4]
The downstream consequences of this DNA damage are significant. PNU-159682 has been shown to induce S-phase cell cycle arrest, a distinct mechanism compared to other anthracyclines like doxorubicin, which typically cause a G2/M-phase block.[5][6] This S-phase arrest is a direct result of the inhibition of DNA synthesis.[6] Furthermore, PNU-159682-based ADCs have been observed to trigger immunogenic cell death, stimulating an anti-tumor immune response.[6]
Potency and Efficacy: A Quantitative Overview
The exceptional potency of PNU-159682 is a defining characteristic. It is significantly more potent than its parent compound, nemorubicin (MMDX), and the widely used chemotherapeutic, doxorubicin.[3][7][8] This heightened potency makes it an ideal candidate for targeted delivery systems like ADCs, where a small amount of the drug can exert a powerful anti-tumor effect while minimizing systemic toxicity.
| Cell Line | IC50 (nM) | IC70 (nM) | Fold Potency vs. MMDX | Fold Potency vs. Doxorubicin | Reference |
| HT-29 | - | 0.577 | - | - | [4] |
| A2780 | - | 0.39 | - | - | [4] |
| DU145 | - | 0.128 | - | - | [4] |
| EM-2 | - | 0.081 | - | - | [4] |
| Jurkat | - | 0.086 | - | - | [4] |
| CEM | - | 0.075 | - | - | [4] |
| SKRC-52 | 25 | - | - | - | [][4] |
| BJAB.Luc | 0.058 | - | - | - | [4] |
| Granta-519 | 0.030 | - | - | - | [4] |
| SuDHL4.Luc | 0.0221 | - | - | - | [4] |
| WSU-DLCL2 | 0.01 | - | - | - | [4] |
| General | - | 0.07-0.58 | 790 - 2,360 | 2,100 - 6,420 | [][9] |
In vivo studies have further demonstrated the potent antitumor activity of PNU-159682. In mice bearing SKRC-52 xenografted tumors, a dose of 25 nmol/kg showed a significant antitumor effect.[][9] Additionally, at a dose of 15 μg/kg administered intravenously, PNU-159682 displayed antitumor activity in mice with disseminated murine L1210 leukemia and at 4 μg/kg in MX-1 human mammary carcinoma xenografts.[][9]
Experimental Protocols
In Vitro Cytotoxicity Assessment: Sulforhodamine B (SRB) Assay
The cytotoxic effects of PNU-159682 on various human tumor cell lines have been determined using the sulforhodamine B (SRB) assay.[4]
Methodology:
-
Cell Plating: Tumor cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Exposure: Cells are exposed to a range of concentrations of PNU-159682 (e.g., 0-500 nM) for a defined period, typically 1 hour.[4]
-
Compound Removal and Incubation: After the exposure period, the drug-containing medium is removed, and the cells are cultured in a compound-free medium for 72 hours.[4]
-
Cell Fixation: The cells are then fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with 0.4% (w/v) SRB in 1% acetic acid.
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Dye Solubilization: The protein-bound dye is solubilized with a 10 mM Tris base solution.
-
Absorbance Measurement: The absorbance is read on a plate reader at a wavelength of 510 nm. The IC50 or IC70 values, the concentration of the drug that inhibits cell growth by 50% or 70%, respectively, are then calculated.
Cell Cycle Analysis: Flow Cytometry
Flow cytometry is employed to analyze the effect of PNU-159682 on the cell cycle distribution of cancer cells.[5][6]
Methodology:
-
Cell Treatment: Cancer cells are treated with PNU-159682 or a PNU-159682-containing ADC for a specified duration (e.g., 24 hours).[5]
-
Cell Harvesting and Fixation: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol.
-
Staining: The fixed cells are stained with a solution containing a DNA-binding fluorescent dye, such as propidium (B1200493) iodide (PI), and RNase A to eliminate RNA.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on their fluorescence intensity.
Delivery Systems and Clinical Development
Due to its extreme potency, PNU-159682 is not suitable for conventional chemotherapy.[3][7] Its development has therefore focused on targeted delivery systems, primarily as a payload for antibody-drug conjugates (ADCs) and within EnGeneIC Dream Vector (EDV) nanocells.
Antibody-Drug Conjugates (ADCs)
In the context of ADCs, PNU-159682 is conjugated to a monoclonal antibody that specifically targets a tumor-associated antigen.[2] This approach allows for the selective delivery of the highly potent cytotoxin to cancer cells, minimizing off-target toxicity.[] Upon binding to the target antigen on the tumor cell surface, the ADC is internalized, and PNU-159682 is released intracellularly to exert its cytotoxic effects.[][2]
EnGeneIC Dream Vector (EDV™) Nanocells
PNU-159682 has also been packaged into EDV™ nanocells, which are bacterially derived minicells targeted to specific receptors on cancer cells, such as the epidermal growth factor receptor (EGFR).[7][10] This technology allows for the delivery of a super-cytotoxic drug to tumors while mitigating systemic exposure.[7]
Clinical trials have been initiated to evaluate the safety and efficacy of PNU-159682 delivered via EDVs in patients with advanced solid tumors, including pancreatic ductal adenocarcinoma.[7][10][11][12] These first-in-human trials have shown that PNU-159682-packaged nanocells can be administered with minimal to no toxicity, achieve disease stabilization or regression, and increase overall survival in heavily pretreated patients.[7][8]
Conclusion
PNU-159682 stands out as a remarkably potent cytotoxic agent with a well-defined mechanism of action centered on the inhibition of topoisomerase II and DNA intercalation. Its extraordinary potency, while precluding its use as a standalone chemotherapeutic, makes it an exemplary payload for targeted therapies such as ADCs and EDV nanocells. The ongoing preclinical and clinical research continues to underscore the significant potential of PNU-159682 in the development of next-generation cancer treatments, offering hope for patients with advanced and drug-resistant malignancies. The distinct S-phase arrest it induces and its ability to trigger immunogenic cell death further highlight its unique therapeutic profile and potential for combination therapies.
References
- 2. Facebook [cancer.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. academic.oup.com [academic.oup.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Nanoparticle-based drug delivery in advanced pancreatic ductal adenocarcinoma: is it time to deliver yet? - Coyne - AME Clinical Trials Review [actr.amegroups.org]
- 9. PNU-159682 | Topoisomerase | TargetMol [targetmol.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. E-EDV-D682 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 12. ascopubs.org [ascopubs.org]
In Vitro Cytotoxicity of Mal-PNU-159682: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro cytotoxicity of Mal-PNU-159682, a potent drug-linker conjugate designed for antibody-drug conjugates (ADCs). The core of this conjugate is PNU-159682, a highly cytotoxic metabolite of the anthracycline nemorubicin (B1684466). This document outlines its mechanism of action, summarizes key cytotoxicity data, provides detailed experimental protocols for assessing its activity, and visualizes associated cellular pathways and workflows.
Introduction to this compound
This compound is an ADC payload consisting of the cytotoxic agent PNU-159682 linked to a maleimide (B117702) moiety. The maleimide serves as a reactive handle for conjugation to thiol groups on antibodies, enabling the targeted delivery of the potent payload to cancer cells. PNU-159682 itself is a highly potent inhibitor of DNA topoisomerase II and also intercalates with DNA, leading to DNA damage and cell death.[1][2][3] It is reported to be significantly more potent than its parent compound, nemorubicin, and other anthracyclines like doxorubicin.[4] The data presented in this guide focuses on the cytotoxic activity of the PNU-159682 payload, as the maleimide linker is not expected to significantly alter its intrinsic cytotoxicity in its unconjugated form.
Quantitative Cytotoxicity Data
The in vitro cytotoxicity of PNU-159682 has been evaluated across a range of human cancer cell lines. The following tables summarize the reported half-maximal inhibitory concentration (IC50) and 70% inhibitory concentration (IC70) values.
Table 1: IC70 Values of PNU-159682 in Various Human Cancer Cell Lines
| Cell Line | Histotype | IC70 (nM) | Reference |
| HT-29 | Colon Carcinoma | 0.58 | [5] |
| A2780 | Ovarian Carcinoma | 0.39 | [5] |
| DU145 | Prostate Carcinoma | 0.128 | [5] |
| EM-2 | Leukemia | 0.081 | [5] |
| Jurkat | Leukemia | 0.086 | [5] |
| CEM | Leukemia | 0.075 | [5] |
Table 2: Comparative Cytotoxicity of PNU-159682 and Other Anthracyclines
| Compound | Fold Increase in Potency vs. Doxorubicin | Fold Increase in Potency vs. Nemorubicin (MMDX) | Reference |
| PNU-159682 | 2,100 - 6,420 | 790 - 2,360 | [5] |
Mechanism of Action: DNA Damage and S-Phase Arrest
PNU-159682 exerts its cytotoxic effects through a dual mechanism targeting DNA.[6] Firstly, it intercalates into the DNA double helix. Secondly, and more critically, it is a potent inhibitor of topoisomerase II. This inhibition prevents the re-ligation of DNA strands following topoisomerase II-mediated cleavage, leading to the accumulation of double-strand breaks.
This DNA damage triggers a cellular DNA Damage Response (DDR), which, in the case of PNU-159682, leads to a distinct S-phase cell cycle arrest.[1][7][8][9][10] This is a key differentiator from other anthracyclines like doxorubicin, which typically induce a G2/M phase block.[1][7] The sustained S-phase arrest ultimately leads to the activation of apoptotic pathways and cell death.
Mechanism of Action of PNU-159682.
Experimental Protocols
The following section details the methodology for a common in vitro cytotoxicity assay used to evaluate compounds like this compound.
Sulforhodamine B (SRB) Cytotoxicity Assay
The SRB assay is a colorimetric method used to determine cell viability by measuring the total protein content of cultured cells.
Materials:
-
96-well flat-bottom microtiter plates
-
Cancer cell lines of interest
-
Complete cell culture medium (specific to the cell line)
-
Trypsin-EDTA solution
-
This compound stock solution (in a suitable solvent like DMSO)
-
Trichloroacetic acid (TCA), 50% (w/v) in water
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v) in water
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader (absorbance at 510-570 nm)
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells using trypsin-EDTA.
-
Resuspend cells in complete medium and perform a cell count.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-20,000 cells/well in 100 µL).
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control wells (medium with the same concentration of solvent as the highest drug concentration).
-
Incubate for the desired exposure time (e.g., 72 hours).
-
-
Cell Fixation:
-
After incubation, gently add 25 µL of cold 50% TCA to each well (final concentration of 10%) without removing the supernatant.
-
Incubate the plate at 4°C for 1 hour.
-
-
Staining:
-
Carefully aspirate the supernatant.
-
Wash the plates five times with deionized water.
-
Allow the plates to air dry completely.
-
Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
-
Washing:
-
Quickly wash the plates four times with 200 µL of 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
-
Solubilization and Measurement:
-
Add 100 µL of 10 mM Tris base solution to each well.
-
Place the plate on a shaker for 5-10 minutes to solubilize the protein-bound dye.
-
Measure the optical density (OD) at a wavelength between 510 nm and 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background OD from the control wells.
-
Calculate the percentage of cell survival relative to the vehicle-treated control wells.
-
Plot the percentage of cell survival against the drug concentration and determine the IC50 value using a suitable software.
-
SRB Cytotoxicity Assay Workflow.
Conclusion
This compound, through its highly potent cytotoxic payload PNU-159682, demonstrates exceptional anti-proliferative activity in a variety of cancer cell lines. Its mechanism of action, involving DNA intercalation and topoisomerase II inhibition leading to a distinct S-phase arrest, makes it a compelling candidate for the development of targeted cancer therapies. The provided experimental protocol for the SRB assay offers a robust method for the in vitro evaluation of its cytotoxic effects. This technical guide serves as a foundational resource for researchers and drug development professionals working with this promising ADC payload.
References
- 1. researchgate.net [researchgate.net]
- 2. Facebook [cancer.gov]
- 3. Advancing Antibody-Drug Conjugates (ADCs) with Novel Payloads and Their DMPK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Formation and antitumor activity of PNU-159682, a major metabolite of nemorubicin in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Dual-mechanistic antibody-drug conjugate via site-specific selenocysteine/cysteine conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
Mal-PNU-159682 Linker: A Technical Guide to Chemistry and Stability for Drug Development Professionals
Introduction
The field of antibody-drug conjugates (ADCs) has witnessed significant advancements, offering a promising therapeutic strategy for targeted cancer therapy. The efficacy and safety of an ADC are critically dependent on the synergistic interplay of its three core components: a monoclonal antibody for target specificity, a potent cytotoxic payload, and a chemical linker that connects them. This technical guide provides an in-depth exploration of the chemistry and stability of the maleimide-based linker used to conjugate the highly potent cytotoxic agent PNU-159682. PNU-159682, a metabolite of the anthracycline nemorubicin, is a powerful topoisomerase II inhibitor and DNA intercalator, making it an attractive payload for ADCs.[1][2] The maleimide (B117702) linker, reacting with thiol groups on the antibody, is a widely used conjugation strategy. However, the stability of the resulting thioether bond is a crucial parameter influencing the therapeutic window of the ADC. This document is intended for researchers, scientists, and drug development professionals, providing detailed information on the chemistry, stability, and experimental evaluation of the Mal-PNU-159682 linker.
Chemistry of Maleimide-Thiol Conjugation
The conjugation of a maleimide-activated PNU-159682 to a monoclonal antibody relies on the specific and efficient reaction between the maleimide group and a thiol (sulfhydryl) group present on the antibody. These thiol groups are typically generated by the reduction of interchain disulfide bonds within the antibody's hinge region.
The core chemical reaction is a Michael addition, where the nucleophilic thiol group attacks one of the carbon atoms of the electron-deficient carbon-carbon double bond in the maleimide ring.[3] This reaction is highly chemoselective for thiols within a pH range of 6.5 to 7.5.[3] At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring specific conjugation to cysteine residues.[3] The reaction proceeds under mild conditions and typically does not require a catalyst.[3]
Stability of the Maleimide-Thiol Linkage
While the formation of the thiosuccinimide bond is efficient, its stability is a critical consideration for the in vivo performance of an ADC. The primary mechanism of instability for the maleimide-thiol linkage is the retro-Michael reaction.[3][4] This reversible reaction can lead to the deconjugation of the PNU-159682 payload from the antibody. This premature release of the highly potent cytotoxin can result in off-target toxicity and a diminished therapeutic index.[4]
The susceptibility of the thiosuccinimide linkage to the retro-Michael reaction is influenced by several factors, including the local chemical environment on the antibody and the structure of the maleimide itself. Thiol exchange with other thiol-containing molecules in the plasma, such as albumin and glutathione, can further contribute to payload loss.[1][4]
To address this instability, several strategies have been developed:
-
Hydrolysis of the Thiosuccinimide Ring: The succinimide (B58015) ring can undergo hydrolysis to form a stable maleamic acid thioether. This ring-opened form is not susceptible to the retro-Michael reaction.[4] Post-conjugation treatment at a slightly alkaline pH can promote this hydrolysis.[4]
-
Use of Stabilized Maleimides: The stability of the maleimide-thiol linkage can be significantly enhanced by modifying the maleimide structure. N-aryl maleimides, for instance, have been shown to form more stable conjugates compared to traditional N-alkyl maleimides.[5]
Table 1: Comparative Stability of Maleimide-Thiol Conjugates
| Maleimide Type | Conjugated Thiol | Condition | Half-life of Conjugate | Reference |
| N-ethylmaleimide | 4-mercaptophenylacetic acid | Incubation with glutathione | 3.1 h | [2] |
| N-phenylmaleimide | 4-mercaptophenylacetic acid | Incubation with glutathione | 18 h | [2] |
| N-alkyl maleimide | Cysteine on Antibody | Incubation in serum at 37°C | 35-67% deconjugation after 7 days | [5] |
| N-aryl maleimide | Cysteine on Antibody | Incubation in serum at 37°C | <20% deconjugation after 7 days | [5] |
Experimental Protocols
General Protocol for Antibody Reduction and Maleimide-PNU-159682 Conjugation
This protocol outlines a generalized procedure for the generation of a this compound ADC.
Materials:
-
Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Maleimide-activated PNU-159682 (this compound) dissolved in a biocompatible organic solvent (e.g., DMSO)
-
Quenching reagent: N-acetylcysteine
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Reduction:
-
To the antibody solution, add a 10-50 fold molar excess of the reducing agent (TCEP or DTT).
-
Incubate at 37°C for 30-60 minutes to reduce the interchain disulfide bonds.
-
Remove the excess reducing agent by buffer exchange using a desalting column.
-
-
Conjugation Reaction:
-
Add a 5-10 fold molar excess of the this compound solution to the reduced antibody.
-
Incubate at room temperature for 1-2 hours or at 4°C overnight. The reaction should be performed in a buffer with a pH between 6.5 and 7.5.
-
-
Quenching:
-
Add a molar excess of N-acetylcysteine to quench any unreacted maleimide groups.
-
-
Purification:
-
Purify the ADC using size-exclusion chromatography to remove unconjugated payload, excess quenching reagent, and any aggregates.
-
Protocol for In Vitro Plasma Stability Assay
This protocol describes a method to assess the stability of the this compound ADC in plasma.
Materials:
-
This compound ADC
-
Human or mouse plasma
-
Incubator at 37°C
-
LC-MS system
Procedure:
-
Incubation:
-
Incubate the this compound ADC in plasma at a concentration of 1 mg/mL at 37°C.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, and 168 hours).
-
-
Sample Analysis:
-
Analyze the plasma samples by LC-MS to determine the drug-to-antibody ratio (DAR) at each time point.
-
Quantify the amount of free PNU-159682 payload released into the plasma.
-
-
Data Analysis:
-
Plot the average DAR as a function of time to determine the rate of deconjugation.
-
Calculate the half-life of the ADC in plasma.
-
Visualization of Pathways and Workflows
Signaling Pathway of PNU-159682
PNU-159682 exerts its cytotoxic effect primarily through the inhibition of topoisomerase II and intercalation into DNA, leading to DNA damage and subsequent apoptosis.
Caption: Mechanism of action of PNU-159682 leading to cancer cell death.
Experimental Workflow for this compound ADC Development and Evaluation
The following diagram illustrates a typical workflow for the development and characterization of a this compound ADC.
Caption: Workflow for the development and evaluation of a this compound ADC.
Conclusion
The this compound linker chemistry offers a viable approach for the development of potent ADCs. A thorough understanding of the maleimide-thiol conjugation reaction and the factors influencing the stability of the resulting linkage is paramount for designing ADCs with an optimal therapeutic window. The potential for retro-Michael reaction-mediated payload release necessitates careful consideration of linker design, such as the use of stabilized maleimides, and rigorous in vitro and in vivo stability assessments. The experimental protocols and workflows provided in this guide offer a framework for the systematic development and evaluation of this compound-based ADCs, ultimately contributing to the advancement of targeted cancer therapies.
References
The Discovery and Development of PNU-159682: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PNU-159682 is a highly potent anthracycline derivative that has garnered significant interest in the field of oncology.[1] Initially identified as the major and most active metabolite of the investigational drug nemorubicin (B1684466) (MMDX), PNU-159682 exhibits cytotoxic activity several hundred to thousands of times greater than its parent compound and the widely used chemotherapeutic, doxorubicin.[1][2] Its primary mechanism of action involves DNA intercalation and the inhibition of topoisomerase II, leading to catastrophic DNA damage and apoptotic cell death.[1] More recent investigations have revealed its ability to induce immunogenic cell death (ICD), a feature that enhances its anti-tumor efficacy by stimulating an immune response against cancer cells.[3] Due to its extreme potency, PNU-159682 is primarily being developed as a payload for antibody-drug conjugates (ADCs) and in novel drug delivery systems, such as nanocells, to ensure targeted delivery to tumor tissues while minimizing systemic toxicity.[1][4] This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and preclinical evaluation of PNU-159682.
Discovery and Biotransformation
PNU-159682, chemically known as 3′-deamino-3″,4′-anhydro-[2″(S)-methoxy-3″(R)-oxy-4″-morpholinyl]doxorubicin, was first identified as a major metabolite of nemorubicin in human liver microsomes.[5] The biotransformation of nemorubicin to the significantly more potent PNU-159682 is a critical step in its anti-cancer activity.
Experimental Protocol: In Vitro Metabolism of Nemorubicin
Objective: To identify the metabolic products of nemorubicin in human liver microsomes and the enzyme responsible for the conversion.
Methodology:
-
Incubation: Human liver microsomes (HLM) are incubated with nemorubicin (e.g., 20 μmol/L) and an NADPH-generating system at 37°C.[5]
-
Inhibition Studies: To identify the specific cytochrome P450 (CYP) enzyme involved, incubations are performed in the presence of selective chemical inhibitors (e.g., troleandomycin (B1681591) and ketoconazole (B1673606) for CYP3A) or monoclonal antibodies against specific CYP isoforms.[5]
-
Recombinant CYPs: Nemorubicin is incubated with a panel of cDNA-expressed human CYP enzymes to confirm the specific isoform responsible for its metabolism.[5]
-
Analysis: The reaction mixture is analyzed by high-performance liquid chromatography (HPLC) and tandem mass spectrometry (MS/MS) to identify and quantify the metabolites formed. The retention time and mass fragmentation of the major metabolite are compared to a synthetic standard of PNU-159682.[5]
Results: These studies conclusively demonstrated that CYP3A4 is the primary enzyme responsible for the conversion of nemorubicin to PNU-159682 in the human liver.[5][6]
Diagram: Biotransformation of Nemorubicin to PNU-159682
Caption: Metabolic conversion of nemorubicin to PNU-159682 by CYP3A4.
Mechanism of Action
PNU-159682 exerts its potent anti-tumor effects through a multi-faceted mechanism primarily targeting DNA integrity and function.
DNA Intercalation and Topoisomerase II Inhibition
As an anthracycline, PNU-159682 intercalates into the DNA double helix, distorting its structure and interfering with DNA replication and transcription.[1] Furthermore, it is a potent inhibitor of topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication.[7] By stabilizing the topoisomerase II-DNA cleavage complex, PNU-159682 leads to the accumulation of double-strand DNA breaks, which, if not repaired, trigger apoptosis.[1]
Experimental Protocol: Topoisomerase II Decatenation Assay
Objective: To assess the inhibitory effect of PNU-159682 on topoisomerase II activity.
Methodology:
-
Reaction Mixture: A reaction mixture is prepared containing kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, purified human topoisomerase IIα, and the appropriate reaction buffer with ATP.
-
Incubation: PNU-159682 at various concentrations is added to the reaction mixture and incubated at 37°C for a defined period (e.g., 30 minutes).
-
Termination: The reaction is stopped by the addition of a stop buffer/loading dye.
-
Analysis: The products are resolved by agarose (B213101) gel electrophoresis. Decatenated minicircles migrate into the gel, while the kDNA network remains in the loading well. The degree of inhibition is determined by the reduction in the amount of decatenated DNA compared to the control.
Results: PNU-159682 has been shown to weakly inhibit the unknotting activity of topoisomerase II at high concentrations (100 μM).[7]
Induction of Immunogenic Cell Death (ICD)
Recent studies have highlighted that PNU-159682 can induce immunogenic cell death, a form of apoptosis that activates an adaptive immune response against tumor cells.[3] This is a significant advantage as it can lead to a more durable anti-tumor response. The hallmarks of ICD include the surface exposure of calreticulin (B1178941) (CRT), the release of high-mobility group box 1 (HMGB1), and the secretion of ATP.[8][9]
Diagram: PNU-159682 Mechanism of Action
Caption: PNU-159682's dual mechanism of direct cytotoxicity and immune stimulation.
Experimental Protocols for ICD Markers
Objective: To quantify the surface exposure of calreticulin on tumor cells following treatment with PNU-159682.
Methodology:
-
Cell Treatment: Tumor cells are treated with PNU-159682 for a specified duration.
-
Staining: Cells are harvested and stained with a fluorescently labeled anti-calreticulin antibody. A viability dye is often included to distinguish between live and dead cells.
-
Analysis: The fluorescence intensity of the cells is measured using a flow cytometer. An increase in the percentage of calreticulin-positive cells in the treated group compared to the control indicates surface exposure.
Objective: To measure the amount of HMGB1 released into the cell culture supernatant.
Methodology:
-
Supernatant Collection: The culture medium from PNU-159682-treated and control cells is collected and centrifuged to remove cellular debris.
-
ELISA: The concentration of HMGB1 in the supernatant is quantified using a commercially available ELISA kit according to the manufacturer's instructions.
Objective: To quantify the amount of ATP secreted by tumor cells.
Methodology:
-
Supernatant Collection: The culture supernatant is collected at various time points after treatment with PNU-159682.
-
Luminometry: The amount of ATP in the supernatant is measured using a luciferin/luciferase-based bioluminescence assay. The light output is proportional to the ATP concentration.
In Vitro and In Vivo Anti-Tumor Activity
PNU-159682 has demonstrated exceptional potency against a wide range of human tumor cell lines and in preclinical animal models.
In Vitro Cytotoxicity
The cytotoxic activity of PNU-159682 is typically evaluated using the sulforhodamine B (SRB) assay.
Objective: To determine the concentration of PNU-159682 that inhibits cell growth by 50% (IC50) or 70% (IC70).
Methodology:
-
Cell Seeding: Tumor cells are seeded in 96-well plates and allowed to adhere overnight.
-
Drug Treatment: Cells are exposed to a range of concentrations of PNU-159682 for a short period (e.g., 1 hour), after which the drug-containing medium is replaced with fresh medium. Cells are then incubated for a longer period (e.g., 72 hours).[7]
-
Fixation and Staining: Cells are fixed with trichloroacetic acid (TCA) and stained with sulforhodamine B, a dye that binds to cellular proteins.
-
Measurement: The bound dye is solubilized, and the optical density is measured using a microplate reader. The percentage of cell growth inhibition is calculated relative to untreated control cells.
Quantitative In Vitro Cytotoxicity Data
| Cell Line | Cancer Type | IC50 (nM) | IC70 (nM) | Reference |
| HT-29 | Colon | - | 0.577 | [7] |
| A2780 | Ovarian | - | 0.39 | [7] |
| DU145 | Prostate | - | 0.128 | [7] |
| EM-2 | - | - | 0.081 | [7] |
| Jurkat | T-cell leukemia | - | 0.086 | [7] |
| CEM | T-cell leukemia | - | 0.075 | [7] |
| SKRC-52 | Renal | 25 | - | [7] |
| BJAB.Luc | B-cell lymphoma | 0.058 | - | [7] |
| Granta-519 | Mantle cell lymphoma | 0.030 | - | [7] |
| SuDHL4.Luc | B-cell lymphoma | 0.0221 | - | [7] |
| WSU-DLCL2 | B-cell lymphoma | 0.01 | - | [7] |
In Vivo Antitumor Efficacy
PNU-159682 has shown significant anti-tumor activity in various mouse models of cancer.
Objective: To evaluate the in vivo anti-tumor activity of PNU-159682.
Methodology:
-
Tumor Implantation: Human tumor cells are subcutaneously or intravenously injected into immunodeficient mice.
-
Treatment: Once the tumors reach a palpable size, mice are treated with PNU-159682, typically administered intravenously (i.v.). Dosing schedules can vary, for example, a single dose or multiple doses over a period of time (e.g., q7dx3 - once every 7 days for 3 cycles).[7]
-
Monitoring: Tumor volume and body weight are monitored regularly. For disseminated leukemia models, survival is the primary endpoint.
-
Endpoint: The study endpoint may be a specific time point, a predefined tumor volume, or the death of the animal. Efficacy is assessed by tumor growth inhibition or an increase in lifespan.
Quantitative In Vivo Efficacy Data
| Tumor Model | Treatment | Outcome | Reference |
| Disseminated murine L1210 leukemia | 15 µg/kg i.v. (single dose) | 29% increase in life span | [7] |
| MX-1 human mammary carcinoma xenografts | 4 µg/kg i.v. (q7dx3) | Complete tumor regression in 4 out of 7 mice from day 39 | [7] |
| SKRC-52 xenografted tumors | 25 nmol/kg | Potent antitumor effect | [1] |
| NSCLC and colorectal cancer models (as an ADC) | 1.0 mg/kg (single dose) | Complete tumor regression and durable responses |
Development as an ADC Payload and in Nanocell Systems
Given its extraordinary potency, the clinical development of PNU-159682 has focused on targeted delivery strategies to maximize its therapeutic index.
Antibody-Drug Conjugates (ADCs)
PNU-159682 is an attractive payload for ADCs. By conjugating it to a monoclonal antibody that targets a tumor-specific antigen, the cytotoxic agent can be delivered directly to cancer cells, sparing healthy tissues. Various linker technologies are being explored to ensure the stability of the ADC in circulation and the efficient release of PNU-159682 within the target cell.[10][11]
Diagram: Antibody-Drug Conjugate (ADC) Workflow
Caption: Targeted delivery of PNU-159682 via an antibody-drug conjugate.
EnGeneIC Dream Vector (EDV™) Nanocells
PNU-159682 has also been packaged into bacterially derived nanocells, known as EnGeneIC Dream Vectors (EDVs).[4] These nanocells can be targeted to tumors by decorating their surface with bispecific antibodies against tumor-associated antigens, such as EGFR.[4][12] This approach has been investigated in early-phase clinical trials for advanced pancreatic ductal adenocarcinoma (PDAC), demonstrating the potential for safe delivery of this super-cytotoxic drug and achieving disease stabilization in heavily pre-treated patients.[4][13]
Conclusion
PNU-159682 is a remarkably potent anti-cancer agent with a well-defined mechanism of action that includes both direct DNA damage and the stimulation of an anti-tumor immune response. Its discovery as the active metabolite of nemorubicin has paved the way for the development of next-generation targeted therapies. While its high potency precludes its use as a conventional chemotherapeutic, its application as a payload in ADCs and its encapsulation in novel delivery systems like EDV nanocells hold immense promise for the treatment of various cancers. Further research and clinical development are warranted to fully realize the therapeutic potential of PNU-159682 in oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. inspiralis.com [inspiralis.com]
- 3. | BioWorld [bioworld.com]
- 4. researchgate.net [researchgate.net]
- 5. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Molecular mechanisms of ATP secretion during immunogenic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular mechanisms of ATP secretion during immunogenic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of PNU-159682 antibody drug conjugates (ADCs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nanoparticle-based drug delivery in advanced pancreatic ductal adenocarcinoma: is it time to deliver yet? - Coyne - AME Clinical Trials Review [actr.amegroups.org]
- 12. Quantitation of calreticulin exposure associated with immunogenic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Gold Standard Assessment of Immunogenic Cell Death in Oncological Mouse Models | Springer Nature Experiments [experiments.springernature.com]
PNU-159682: A Technical Guide to the Potent Metabolite of Nemorubicin
For Researchers, Scientists, and Drug Development Professionals
Abstract
PNU-159682 is a highly potent, semi-synthetic anthracycline and the principal active metabolite of the third-generation anthracycline, nemorubicin (B1684466) (also known as MMDX).[1][2] Formed primarily in the liver via cytochrome P450 3A4 (CYP3A4)-mediated metabolism, PNU-159682 exhibits cytotoxic activity that is several orders of magnitude greater than its parent compound and other established anthracyclines like doxorubicin (B1662922).[2][3] Its primary mechanism of action involves DNA intercalation and the inhibition of topoisomerase II, leading to DNA damage, cell cycle arrest, and apoptosis.[4][5] Due to its exceptional potency, PNU-159682 is a promising agent in oncology, particularly as a payload for antibody-drug conjugates (ADCs), which aim to deliver this powerful cytotoxin specifically to cancer cells, thereby minimizing systemic toxicity.[6][7] This document provides a comprehensive technical overview of PNU-159682, encompassing its metabolic generation, mechanism of action, preclinical efficacy, and the experimental methodologies used for its characterization.
Metabolic Conversion of Nemorubicin to PNU-159682
PNU-159682 is the product of the hepatic bioactivation of nemorubicin.[2] This conversion is almost exclusively catalyzed by the cytochrome P450 enzyme CYP3A4.[2]
Signaling Pathway for Metabolic Conversion
Caption: Metabolic conversion of nemorubicin to PNU-159682 by CYP3A4.
Mechanism of Action
The potent antitumor activity of PNU-159682 stems from its ability to induce significant DNA damage, leading to cell cycle arrest and programmed cell death (apoptosis).
Signaling Pathway of PNU-159682-Induced Cell Cycle Arrest and Apoptosis
Caption: PNU-159682 mechanism of action leading to apoptosis.
Quantitative Data
In Vitro Cytotoxicity of PNU-159682
PNU-159682 has demonstrated exceptional potency against a wide array of human cancer cell lines, with IC70 values in the sub-nanomolar range.[3]
| Cell Line | Cancer Type | Doxorubicin IC70 (nM) | Nemorubicin (MMDX) IC70 (nM) | PNU-159682 IC70 (nM) |
| HT-29 | Colon Carcinoma | 1717 | 578 | 0.577 |
| A2780 | Ovarian Carcinoma | 1148 | 468 | 0.390 |
| DU145 | Prostate Carcinoma | 483 | 193 | 0.128 |
| EM-2 | Leukemia | 181 | 191 | 0.081 |
| Jurkat | Leukemia | 213 | 68 | 0.086 |
| CEM | Leukemia | 182 | 131 | 0.075 |
Data compiled from Quintieri et al., Clinical Cancer Research, 2005.[3]
In Vitro Cytotoxicity of PNU-159682 in Non-Hodgkin's Lymphoma (NHL) Cell Lines
| Cell Line | Doxorubicin IC50 (nM) | Nemorubicin (MMDX) IC50 (nM) | PNU-159682 IC50 (nM) |
| BJAB.Luc | - | - | 0.10 |
| Granta-519 | - | - | 0.020 |
| SuDHL4.Luc | - | - | 0.055 |
| WSU-DLCL2 | - | - | 0.10 |
Data compiled from MedchemExpress product information.[4]
In Vivo Efficacy of PNU-159682
| Animal Model | Tumor Type | Treatment | Outcome |
| CD2F1 mice | Disseminated Murine L1210 Leukemia | 15 µg/kg PNU-159682 (single i.v. dose) | 29% increase in lifespan |
| Nude mice | MX-1 Human Mammary Carcinoma Xenografts | 4 µg/kg PNU-159682 (i.v., q7dx3) | Complete tumor regression in 4 out of 7 mice |
Data compiled from Quintieri et al., Clinical Cancer Research, 2005 and AbMole BioScience product information.[3][4]
Experimental Protocols
In Vitro Metabolism of Nemorubicin in Human Liver Microsomes
This protocol is adapted from the methodology described by Quintieri et al. (2005).[2]
Objective: To determine the metabolic conversion of nemorubicin to PNU-159682 by human liver microsomes.
Materials:
-
Human liver microsomes (HLMs)
-
Nemorubicin (MMDX)
-
NADPH
-
Tris buffer (0.3 M, pH 7.4)
-
Methanol (ice-cold)
-
HPLC system with a suitable column and detector
Procedure:
-
Prepare a typical incubation mixture containing 0.3 M Tris buffer (pH 7.4), 0.5 mM NADPH, 0.25 mg/mL of HLMs, and nemorubicin (1-50 µM) in a total volume of 0.2 mL.
-
Pre-incubate the mixture for 3 minutes at 37°C in a shaking water bath.
-
Initiate the reaction by adding the microsomes.
-
Incubate the reaction under aerobic conditions at 37°C for 10 minutes.
-
Stop the reaction by adding 0.2 mL of ice-cold methanol.
-
Include control incubations without NADPH or with boiled microsomes.
-
Analyze the formation of PNU-159682 using a validated HPLC method.
In Vitro Cytotoxicity Assay
This protocol is based on the methods described in the study by Quintieri et al. (2005).[3]
Objective: To determine the cytotoxic activity of PNU-159682 against various cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HT-29, A2780, DU145)
-
Appropriate cell culture medium and supplements
-
PNU-159682, nemorubicin, and doxorubicin
-
Sulforhodamine B (SRB) assay kit or similar viability assay
Procedure:
-
Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Expose the cells to various concentrations of PNU-159682, nemorubicin, or doxorubicin for 1 hour.
-
After 1 hour, remove the drug-containing medium and replace it with a fresh, drug-free medium.
-
Culture the cells for an additional 72 hours.
-
Assess cell viability using the SRB assay or another suitable method.
-
Calculate the IC70 values (the concentration of the drug that inhibits cell growth by 70%) from the dose-response curves.
In Vivo Antitumor Efficacy in a Xenograft Model
This protocol is a generalized representation based on the study by Quintieri et al. (2005).[3]
Objective: To evaluate the in vivo antitumor efficacy of PNU-159682 in a human tumor xenograft model.
Materials:
-
Immunodeficient mice (e.g., nude mice)
-
MX-1 human mammary carcinoma cells or tumor fragments
-
PNU-159682
-
Saline solution
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant MX-1 tumor fragments into the flank of each mouse.
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer PNU-159682 intravenously at the desired dose and schedule (e.g., 4 µg/kg, once every 7 days for 3 cycles).
-
Administer saline to the control group using the same schedule.
-
Monitor tumor growth by measuring tumor dimensions with calipers at regular intervals.
-
Calculate tumor volume and assess treatment efficacy based on tumor growth inhibition or regression.
-
Monitor animal body weight and general health as indicators of toxicity.
Experimental and Logical Workflow
Caption: A typical workflow for the preclinical evaluation of PNU-159682.
Conclusion
PNU-159682 stands out as an exceptionally potent cytotoxic agent with a well-defined mechanism of action. Its formation from the less potent prodrug nemorubicin within the liver highlights a fascinating bioactivation strategy. The extensive preclinical data consistently demonstrate its superior anticancer activity compared to traditional anthracyclines. While its high potency presents challenges for conventional systemic administration, it has paved the way for its promising application as a payload in antibody-drug conjugates, a strategy that is currently being explored in clinical trials.[8][9] The detailed experimental protocols provided herein serve as a valuable resource for researchers in the field of oncology and drug development who are interested in further investigating and harnessing the therapeutic potential of PNU-159682.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Formation and antitumor activity of PNU-159682, a major metabolite of nemorubicin in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. abmole.com [abmole.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Advancing Antibody-Drug Conjugates (ADCs) with Novel Payloads and Their DMPK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Mal-PNU-159682 Conjugation to Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics designed to deliver highly potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity. PNU-159682 is a highly potent metabolite of the anthracycline nemorubicin, exhibiting cytotoxicity several thousand times greater than its parent compound and doxorubicin.[1][2][3] Its extreme potency makes it an ideal candidate for targeted delivery via an ADC.[1] This document provides a detailed protocol for the conjugation of a maleimide-functionalized PNU-159682 (Mal-PNU-159682) to monoclonal antibodies.
The conjugation strategy relies on the reaction between the maleimide (B117702) group of the drug-linker complex and free sulfhydryl (thiol) groups on the antibody.[4][5] These thiols are typically generated by the selective reduction of interchain disulfide bonds within the antibody's hinge region. This method allows for the creation of ADCs with a controlled drug-to-antibody ratio (DAR). The resulting ADC, upon binding to its target antigen on the tumor cell surface, is internalized, and the cytotoxic payload, PNU-159682, is released, leading to DNA damage and subsequent apoptosis.[][][8]
This protocol outlines the necessary steps for antibody preparation, the conjugation reaction, and the purification of the resulting ADC.
Data Presentation
Table 1: Materials and Reagents
| Material/Reagent | Supplier | Purpose |
| Monoclonal Antibody (mAb) | User-defined | Targeting moiety |
| This compound | Various | Drug-linker conjugate |
| Tris(2-carboxyethyl)phosphine (TCEP) | Standard lab supplier | Reducing agent for disulfide bonds |
| Phosphate Buffered Saline (PBS), pH 7.2-7.4 | Standard lab supplier | Buffer for antibody and conjugation |
| N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) | Anhydrous, high purity | Solvent for this compound |
| Amicon Ultra Centrifugal Filter Units (e.g., 30 kDa MWCO) | Standard lab supplier | Buffer exchange and purification |
| PD-10 Desalting Columns | Standard lab supplier | Purification of ADC |
| Hydrophobic Interaction Chromatography (HIC) Column | Standard lab supplier | DAR determination |
| Size Exclusion Chromatography (SEC) Column | Standard lab supplier | Analysis of aggregation |
Table 2: Recommended Reaction Parameters (Optimization may be required)
| Parameter | Recommended Range | Purpose |
| Antibody Reduction | ||
| Antibody Concentration | 5-10 mg/mL | To ensure efficient reaction kinetics |
| TCEP:mAb Molar Ratio | 2.5:1 - 5:1 | To reduce a controlled number of disulfide bonds |
| Incubation Temperature | 37°C | To facilitate reduction |
| Incubation Time | 1-2 hours | To achieve desired level of reduction |
| Conjugation Reaction | ||
| This compound:mAb Molar Ratio | 4:1 - 8:1 | To achieve desired DAR (typically 2-4) |
| Reaction pH | 7.0 - 7.5 | Optimal for thiol-maleimide reaction[4][5] |
| Co-solvent (DMF/DMSO) % | <10% (v/v) | To maintain antibody stability |
| Incubation Temperature | Room Temperature (20-25°C) | To facilitate conjugation |
| Incubation Time | 1-4 hours (in the dark) | To allow the conjugation reaction to proceed |
Experimental Protocols
Antibody Preparation and Disulfide Bond Reduction
This step prepares the antibody by exposing cysteine thiol groups for conjugation.
-
Buffer Exchange: Prepare the antibody in a suitable reaction buffer (e.g., PBS, pH 7.4). Ensure the buffer is degassed and free of any amine or thiol-containing compounds.[4]
-
Concentration Adjustment: Adjust the antibody concentration to 5-10 mg/mL using an appropriate buffer.
-
TCEP Preparation: Prepare a fresh stock solution of TCEP (e.g., 10 mM) in the reaction buffer.
-
Reduction Reaction: Add the TCEP solution to the antibody solution to achieve the desired molar excess (e.g., 3:1 TCEP:mAb).
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours with gentle mixing.[9]
Preparation of this compound Solution
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Reconstitute the this compound in anhydrous DMSO or DMF to a stock concentration of 1-10 mM.[4] Vortex briefly to ensure it is fully dissolved. This solution should be used immediately.
Antibody-Drug Conjugation
This procedure conjugates the this compound to the reduced antibody.
-
Cooling: After reduction, cool the antibody solution to room temperature.
-
Addition of Drug-Linker: Add the prepared this compound solution to the reduced antibody solution. The final concentration of the organic solvent (DMSO or DMF) should not exceed 10% v/v to maintain antibody integrity.
-
Incubation: Incubate the reaction for 1-4 hours at room temperature, protected from light.[4] Gentle agitation may be applied.
-
Quenching (Optional): To quench any unreacted maleimide groups, a thiol-containing reagent like N-acetylcysteine can be added in molar excess.
Purification of the Antibody-Drug Conjugate
Purification is critical to remove unreacted drug-linker and any protein aggregates.
-
Centrifugal Filtration: Use an Amicon Ultra centrifugal filter unit (e.g., 30 kDa MWCO) to perform buffer exchange into a formulation buffer (e.g., PBS). This will remove excess, unconjugated this compound.
-
Desalting Column: Alternatively, a PD-10 desalting column can be used for purification according to the manufacturer's instructions.[9]
-
Sterile Filtration: Filter the final ADC product through a 0.22 µm sterile filter for long-term storage.
-
Storage: Store the purified ADC at 2-8°C for short-term use or at -80°C for long-term storage.
Characterization of the ADC
-
Protein Concentration: Determine the final protein concentration using a standard method like a BCA assay or by measuring absorbance at 280 nm.
-
Drug-to-Antibody Ratio (DAR) Determination: The average DAR can be determined using Hydrophobic Interaction Chromatography (HIC-HPLC) or UV-Vis spectroscopy.
-
Analysis of Aggregates: Size Exclusion Chromatography (SEC-HPLC) should be performed to assess the level of aggregation in the final ADC product.
-
In Vitro Cytotoxicity Assay: The potency of the ADC should be evaluated using a relevant cancer cell line that expresses the target antigen.
Visualizations
Caption: Workflow for this compound conjugation to an antibody.
Caption: Mechanism of action for a PNU-159682 ADC.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PNU-159682 - Creative Biolabs [creative-biolabs.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 8. Facebook [cancer.gov]
- 9. Dual-mechanistic antibody-drug conjugate via site-specific selenocysteine/cysteine conjugation - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Xenograft Models for Mal-PNU-159682 Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mal-PNU-159682 is a potent drug-linker conjugate designed for use in antibody-drug conjugates (ADCs). It comprises the highly cytotoxic agent PNU-159682, a metabolite of the anthracycline nemorubicin, linked via a maleimide (B117702) (Mal) containing linker. PNU-159682 exerts its anti-tumor activity by intercalating into DNA and inhibiting topoisomerase II, leading to DNA damage and apoptosis.[][2] This potent mechanism of action makes this compound a valuable payload for ADCs targeting various cancer types.
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in in vivo xenograft models, a critical step in the preclinical evaluation of novel ADCs. The provided methodologies are based on established preclinical studies and are intended to guide researchers in designing and executing robust in vivo efficacy and toxicity studies.
Mechanism of Action
The cytotoxic payload of this compound, PNU-159682, is a potent DNA topoisomerase II inhibitor.[2] Topoisomerase II is a crucial enzyme that alters DNA topology to facilitate processes like DNA replication, transcription, and chromosome segregation. PNU-159682 stabilizes the covalent complex between topoisomerase II and DNA, which results in DNA strand breaks. This DNA damage triggers a cellular response cascade, ultimately leading to cell cycle arrest and apoptosis.[3]
The maleimide linker in this compound allows for stable conjugation to antibodies, typically at cysteine residues. Upon internalization of the ADC by a target cancer cell, the linker is designed to be cleaved, releasing the potent PNU-159682 payload directly into the cell, thereby minimizing systemic toxicity.
Data Presentation: Summary of In Vivo Efficacy
The following tables summarize quantitative data from representative preclinical xenograft studies evaluating ADCs containing PNU-159682.
| Tumor Model | Cell Line | Animal Model | ADC Target | Dose & Schedule | Tumor Growth Inhibition (TGI) | Observations | Reference |
| Non-Small Cell Lung Cancer (NSCLC) | Patient-Derived Xenograft (PDX) | NOD-SCID | CD46 | 1.0 mg/kg, single dose | Complete tumor regression | Durable responses observed. | [4] |
| Colorectal Cancer (CRC) | Patient-Derived Xenograft (PDX) | NOD-SCID | CD46 | 1.0 mg/kg, single dose | Complete tumor regression | Durable responses observed. | [4] |
| Human Mammary Carcinoma | MX-1 | Nude Mice | Not Applicable (Free Drug) | 4 µg/kg | Significant anti-tumor activity | PNU-159682 was effective as a free drug. | [2][5] |
| Murine Leukemia | L1210 | CD2F1 Mice | Not Applicable (Free Drug) | 15 µg/kg, single dose | 29% increase in life span | Maximum tolerated dose determined. | [2][5] |
| Non-Hodgkin's Lymphoma | BJAB.Luc | Mice | CD22 | 2 mg/kg, single dose | 110-134% TGI | Complete remission of tumors. Well-tolerated with less than 10% weight loss. | [2] |
Experimental Protocols
General Protocol for Subcutaneous Xenograft Model
This protocol outlines the general steps for establishing a subcutaneous xenograft model to evaluate the efficacy of a this compound containing ADC.
Materials:
-
Cancer cell line of interest (e.g., NSCLC, CRC, or breast cancer cell lines)
-
Female athymic nude mice or other appropriate immunodeficient strain (e.g., NOD-SCID), 6-8 weeks old
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel (optional, can enhance tumor take rate)
-
This compound ADC and control ADC/vehicle
-
Sterile syringes and needles (27-30 gauge)
-
Calipers for tumor measurement
-
Animal housing facility compliant with institutional guidelines
Procedure:
-
Cell Culture: Culture cancer cells in their recommended complete medium to ~80-90% confluency. Ensure cells are in the logarithmic growth phase.
-
Cell Preparation:
-
Harvest cells using standard trypsinization methods.
-
Wash the cells with sterile PBS and perform a cell count.
-
Resuspend the cells in sterile PBS or serum-free medium at the desired concentration (e.g., 1 x 10^7 cells/mL). If using Matrigel, mix the cell suspension with an equal volume of Matrigel on ice.
-
-
Tumor Cell Implantation:
-
Anesthetize the mice according to approved institutional protocols.
-
Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure the tumor dimensions (length and width) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2.
-
-
Animal Randomization and Treatment:
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the this compound ADC, control ADC, or vehicle solution via the appropriate route (typically intravenous injection). The dosing schedule will depend on the specific experimental design (e.g., single dose or multiple doses over a period).
-
-
Efficacy and Toxicity Assessment:
-
Continue to monitor tumor volume and body weight of the mice throughout the study.
-
Observe the animals for any signs of toxicity.
-
At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
-
Data Analysis:
-
Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Protocol for Disseminated Leukemia Model
This protocol is adapted for systemic diseases like leukemia.
Materials:
-
Leukemia cell line (e.g., L1210)
-
Appropriate mouse strain (e.g., CD2F1)
-
This compound ADC and control ADC/vehicle
-
Sterile syringes and needles
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of the leukemia cells in sterile PBS at the desired concentration.
-
Cell Inoculation: Inject the leukemia cells intravenously (e.g., via the tail vein) into the mice.
-
Treatment: Administer the this compound ADC, control ADC, or vehicle at the specified dose and schedule.
-
Monitoring: Monitor the mice daily for signs of disease progression (e.g., weight loss, lethargy, hind-limb paralysis) and survival.
-
Data Analysis: The primary endpoint is typically an increase in lifespan (ILS), calculated as: ILS (%) = [(Median survival time of treated group / Median survival time of control group) - 1] x 100.
Mandatory Visualizations
Signaling Pathway of PNU-159682 Action
References
Mal-PNU-159682 solubility and formulation for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mal-PNU-159682 is the maleimide-functionalized derivative of PNU-159682, a highly potent metabolite of the anthracycline nemorubicin.[1][2][3] PNU-159682 is an exceptionally cytotoxic agent that acts as a DNA topoisomerase II inhibitor, leading to DNA damage and cell death.[4][][6] Its potency is reported to be thousands of times greater than that of doxorubicin.[2][][7] The maleimide (B117702) group in this compound allows for its conjugation to antibodies or other targeting moieties to create Antibody-Drug Conjugates (ADCs), enabling targeted delivery of this potent cytotoxin to cancer cells.[8] These application notes provide detailed information on the solubility and formulation of this compound for experimental use.
Data Presentation
Solubility of PNU-159682 and its Conjugates
The solubility of this compound is critical for the preparation of stock solutions and experimental formulations. The data below is compiled from various sources and primarily pertains to PNU-159682 and its derivatives, which are often used in ADC development.
| Compound/Derivative | Solvent | Concentration | Notes |
| PNU-159682 | DMSO | 10 mM | Stock solution concentration.[4] |
| PNU-159682 | DMSO | 96.7 mg/mL (150.71 mM) | Sonication is recommended.[6] |
| Mal-C2-Gly3-EDA-PNU-159682 | DMSO | 100 mg/mL (100.81 mM) | Ultrasonic treatment is needed. Product is hygroscopic.[9] |
| Mal-PEG4-VC-PAB-DMEA-PNU-159682 | In vivo formulation | ≥ 1.25 mg/mL | Clear solution in 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[10] |
| PNU-159682 | In vivo formulation | 3.3 mg/mL (5.14 mM) | In 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline. Sonication recommended.[6] |
Experimental Protocols
In Vitro Experimental Protocol
1. Preparation of Stock Solution:
-
To prepare a 10 mM stock solution of this compound, dissolve the appropriate mass of the compound in high-quality, anhydrous DMSO.
-
For example, for Mal-C2-Gly3-EDA-PNU-159682 (MW: 991.95 g/mol ), dissolve 9.92 mg in 1 mL of DMSO.
-
Facilitate dissolution by vortexing and, if necessary, brief sonication in a water bath.[6][9]
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[9][10] Stock solutions in DMSO are typically stable for several months at -80°C.[9][10]
2. Treatment of Cell Cultures:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Prepare serial dilutions of the stock solution in the desired cell culture medium to achieve the final working concentrations.
-
Note: Due to the high potency of PNU-159682, with IC70 values in the subnanomolar range (0.07-0.58 nM) for some cell lines, careful dilution is crucial.[4][]
-
Add the diluted compound to the cell cultures and incubate for the desired period. For cytotoxicity assays, a 1-hour exposure followed by a 72-hour incubation in drug-free medium has been used for PNU-159682.[2]
In Vivo Experimental Protocol
1. Formulation for Intravenous (i.v.) Administration:
The following is a common formulation approach for compounds with low aqueous solubility, like PNU-159682 derivatives.
-
Vehicle Preparation: A common vehicle consists of DMSO, PEG300, Tween 80, and saline. A typical ratio is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[6][10]
-
Formulation Steps:
-
Start with the required volume of the DMSO stock solution of this compound.
-
Add PEG300 to the DMSO solution and mix thoroughly until a clear solution is obtained.
-
Add Tween 80 to the mixture and continue mixing.
-
Finally, add saline to reach the final volume and mix until the solution is homogeneous.[10]
-
-
Example Preparation of a 1 mg/mL solution:
-
Take 100 µL of a 10 mg/mL this compound stock solution in DMSO.
-
Add 400 µL of PEG300 and mix.
-
Add 50 µL of Tween 80 and mix.
-
Add 450 µL of saline to bring the total volume to 1 mL.
-
-
It is recommended to prepare the in vivo formulation fresh on the day of use.[4] If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[4]
Visualizations
Experimental Workflow for Formulation
Caption: Workflow for preparing this compound formulations.
Signaling Pathway for PNU-159682 Mechanism of Action
Caption: Mechanism of action of PNU-159682.
References
- 1. Evaluation of PNU-159682 antibody drug conjugates (ADCs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 6. PNU-159682 | Topoisomerase | TargetMol [targetmol.com]
- 7. PNU-159682 - Creative Biolabs [creative-biolabs.com]
- 8. bioworld.com [bioworld.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Handling and Safety of Mal-PNU-159682
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the handling and safe use of Mal-PNU-159682, a drug-linker conjugate containing the highly potent cytotoxic agent PNU-159682. Due to its extreme potency, strict adherence to these guidelines is crucial to ensure personnel safety and experimental integrity.
Introduction
This compound is an antibody-drug conjugate (ADC) payload, comprising the potent anthracycline derivative PNU-159682 linked via a maleimide-containing linker. PNU-159682 is a metabolite of the investigational drug nemorubicin (B1684466) and is reported to be thousands of times more cytotoxic than doxorubicin.[1][2][3] Its primary mechanism of action involves DNA intercalation and inhibition of topoisomerase II, leading to DNA damage and apoptosis.[1][] Given its high potency, this compound is intended for targeted delivery to cancer cells via monoclonal antibodies and is not for use as a standalone chemotherapeutic agent.[2]
Hazard Identification and Safety Precautions
Warning: this compound is a highly potent cytotoxic compound and should be handled with extreme caution by trained personnel in a designated and properly equipped facility.
GHS Classification (based on PNU-159682):
-
Acute toxicity, oral (Category 4)[5]
-
Skin corrosion/irritation (Category 2)[5]
-
Serious eye damage/eye irritation (Category 2A)[5]
-
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)[5]
Personal Protective Equipment (PPE)
-
Gloves: Wear two pairs of nitrile gloves. Change gloves immediately if contaminated.
-
Lab Coat: A dedicated, disposable lab coat is required.
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Respiratory Protection: Use a certified respirator (e.g., N95 or higher) when handling the solid compound or solutions that may generate aerosols.
Engineering Controls
-
All handling of this compound (weighing, reconstitution, and dilutions) must be performed in a certified chemical fume hood or a biological safety cabinet (Class II, Type B2 or C).
-
Ensure a safety shower and eyewash station are readily accessible.[5]
Handling Procedures
-
Avoid inhalation of dust or aerosols.[5]
-
Prevent contact with skin and eyes.[5]
-
Do not eat, drink, or smoke in the handling area.[5]
-
All contaminated surfaces should be decontaminated immediately. A recommended decontamination solution is a freshly prepared 10% bleach solution followed by a 70% ethanol (B145695) wash.
-
Contaminated disposable materials (e.g., pipette tips, tubes, gloves) must be disposed of as hazardous waste.
First Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[5]
-
In Case of Skin Contact: Immediately wash with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[5]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[5]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth. Seek immediate medical attention.[5]
Storage and Stability
| Condition | Temperature | Duration | Notes |
| Solid | 4°C | As specified by the supplier | Keep container tightly sealed in a cool, well-ventilated area. Protect from light.[5] |
| In Solvent | -20°C | 1 month | Store under nitrogen.[5] |
| -80°C | 6 months | Store under nitrogen.[5] |
Physicochemical and In Vitro Potency Data
| Property | Value | Reference |
| PNU-159682 Molecular Weight | 641.62 g/mol | [3] |
| PNU-159682 CAS Number | 202350-68-3 | [5] |
| In Vitro Cytotoxicity (IC70) of PNU-159682 | 0.07-0.58 nM | [1][6] |
| Potency vs. Doxorubicin | 2,100 to 6,420-fold more potent | [1][2] |
| Potency vs. Nemorubicin (MMDX) | 790 to 2,360-fold more potent | [1][2] |
Mechanism of Action
PNU-159682 exerts its cytotoxic effects through a dual mechanism. As an anthracycline derivative, it intercalates into DNA, disrupting DNA replication and transcription.[2][] Additionally, it is a potent inhibitor of topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication, leading to double-strand breaks and ultimately, apoptosis.[1][] Some studies suggest that PNU-159682 can also induce immunogenic cell death, potentially stimulating an anti-tumor immune response.[7]
Caption: Mechanism of action of PNU-159682 delivered via an ADC.
Experimental Protocols
Reconstitution of this compound
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated precision pipettes
Procedure:
-
Equilibrate the vial of this compound to room temperature before opening.
-
Perform all steps in a certified chemical fume hood.
-
Carefully add the calculated volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 1-10 mM).
-
Gently vortex or sonicate the vial to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -80°C as recommended.
In Vitro Cytotoxicity Assay (Example using a Sulforhodamine B (SRB) Assay)
This protocol is an example and may require optimization for specific cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution
-
Tris base solution
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the medium from the cells and add the diluted compound solutions (and a vehicle control).
-
Incubate the plate for a specified period (e.g., 72 hours).
-
Fix the cells by gently adding cold TCA to each well and incubate for 1 hour at 4°C.
-
Wash the plates multiple times with water and allow them to air dry.
-
Stain the cells with SRB solution for 30 minutes at room temperature.
-
Wash the plates with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilize the bound dye with Tris base solution.
-
Read the absorbance at a suitable wavelength (e.g., 510 nm) using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of cell viability against the log of the drug concentration.
Caption: Workflow for a typical in vitro cytotoxicity assay.
Disposal
All waste materials contaminated with this compound, including empty vials, pipette tips, and cell culture media, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of this material down the drain.
Disclaimer: This document is intended for informational purposes only and is based on publicly available data. It is not a substitute for a comprehensive risk assessment. Users are responsible for conducting their own safety evaluations and adhering to all applicable regulations.
References
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Induced by Mal-PNU-159682
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mal-PNU-159682 is a potent cytotoxic agent designed for use in antibody-drug conjugates (ADCs). It is a derivative of PNU-159682, which is a highly potent metabolite of the anthracycline nemorubicin (B1684466).[1][2][3] The mechanism of action of PNU-159682 involves intercalation into DNA and inhibition of topoisomerase II, leading to double-strand DNA breaks and the induction of apoptosis, primarily in rapidly dividing tumor cells.[4][5] Flow cytometry-based readouts have confirmed that derivatives of PNU-159682 are potent inducers of DNA damage, cell cycle arrest, and cell death.[4] Specifically, it has been shown to cause cell cycle arrest in the S-phase.[4]
This application note provides a detailed protocol for the analysis of apoptosis induced by this compound in cancer cell lines using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Principle of the Assay
Apoptosis, or programmed cell death, is characterized by a series of distinct morphological and biochemical changes. One of the earliest events is the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane.[6][7] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells.[6][7]
Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live cells and early apoptotic cells with intact membranes.[6] However, in late-stage apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter and stain the nucleus.[6] By using Annexin V and PI in combination, flow cytometry can distinguish between four cell populations:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
Data Presentation
The following table presents illustrative data from a hypothetical experiment measuring apoptosis in a cancer cell line treated with increasing concentrations of this compound for 48 hours.
| Treatment Group | Concentration (nM) | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) |
| Vehicle Control | 0 | 95.2 ± 2.1 | 2.5 ± 0.8 | 1.8 ± 0.5 | 0.5 ± 0.2 |
| This compound | 1 | 75.6 ± 3.5 | 15.8 ± 2.2 | 7.1 ± 1.5 | 1.5 ± 0.6 |
| This compound | 10 | 42.1 ± 4.2 | 35.2 ± 3.8 | 19.5 ± 2.9 | 3.2 ± 1.1 |
| This compound | 100 | 15.8 ± 2.9 | 48.7 ± 5.1 | 32.4 ± 4.5 | 3.1 ± 0.9 |
Values are represented as mean ± standard deviation for a triplicate experiment. These are illustrative values and may not reflect actual experimental results.
Experimental Protocols
Materials and Reagents
-
Cell Line: A suitable cancer cell line (e.g., Jurkat, HeLa, MCF-7).
-
This compound: Stock solution in an appropriate solvent (e.g., DMSO).
-
Cell Culture Medium: As recommended for the chosen cell line.
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) Solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS): Ca2+ and Mg2+ free.
-
Annexin V-FITC Apoptosis Detection Kit: Containing Annexin V-FITC, Propidium Iodide (PI), and 10X Binding Buffer.
-
Flow Cytometer
-
Microcentrifuge
-
Hemocytometer or automated cell counter
-
Sterile cell culture plates (e.g., 6-well plates)
-
Flow cytometry tubes
Cell Culture and Treatment
-
Culture cells in the appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Seed cells in 6-well plates at a density that will allow them to be in the exponential growth phase at the time of treatment (e.g., 2 x 10^5 cells/well). Allow cells to adhere overnight if using an adherent cell line.
-
Prepare serial dilutions of this compound in the cell culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of solvent as the highest drug concentration).
-
Remove the old medium from the wells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
Staining Procedure
-
Cell Harvesting:
-
Adherent cells: Gently aspirate the culture medium (which may contain floating apoptotic cells) and transfer to a flow cytometry tube. Wash the adherent cells with PBS, and then detach them using Trypsin-EDTA. Combine the detached cells with the medium collected earlier.
-
Suspension cells: Collect the cells directly into a flow cytometry tube.
-
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
Flow Cytometry Analysis
-
Analyze the samples on a flow cytometer as soon as possible after staining (within 1 hour).
-
Set up the flow cytometer using unstained, Annexin V-FITC only, and PI only stained cells to set the voltages and compensation.
-
Acquire data for each sample, collecting a sufficient number of events (e.g., 10,000-20,000).
-
Analyze the data using appropriate software. Create a dot plot of PI (y-axis) vs. Annexin V-FITC (x-axis) to distinguish the four populations of cells.
Visualizations
Caption: Experimental workflow for apoptosis analysis.
Caption: PNU-159682 induced apoptosis pathway.
Caption: Flow cytometry quadrant analysis.
References
- 1. rsc.org [rsc.org]
- 2. Formation and antitumor activity of PNU-159682, a major metabolite of nemorubicin in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Annexin-V and Apoptosis - Flow Cytometry Core Facility [icms.qmul.ac.uk]
- 7. kumc.edu [kumc.edu]
Application Notes and Protocols for Mal-PNU-159682 in Targeted Cancer Therapy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
PNU-159682 is a highly potent anthracycline derivative and a metabolite of the investigational drug nemorubicin.[1][2] Its exceptional cytotoxicity, reported to be thousands of times greater than that of doxorubicin (B1662922), has positioned it as a compelling payload for the development of next-generation antibody-drug conjugates (ADCs) in targeted cancer therapy.[3] Mal-PNU-159682 is a drug-linker conjugate that incorporates the PNU-159682 cytotoxin attached to a maleimide (B117702) linker, facilitating its conjugation to thiol groups on monoclonal antibodies.[4] This document provides detailed application notes and protocols for the use of this compound in cancer research, including its mechanism of action, protocols for ADC conjugation, and methodologies for in vitro and in vivo evaluation.
Mechanism of Action
PNU-159682 exerts its potent anti-tumor activity primarily through the inhibition of DNA topoisomerase II.[1][] Its mechanism involves intercalation into DNA, leading to the formation of covalent adducts and subsequent double-strand DNA breaks.[] This damage to the DNA triggers cell cycle arrest, particularly in the S-phase, and ultimately induces apoptosis in rapidly dividing cancer cells.[6][7] Unlike other anthracyclines such as doxorubicin which cause a G2/M-phase block, PNU-159682's distinct S-phase arrest highlights its unique mode of action.[7][8] Furthermore, PNU-159682-based ADCs have been shown to induce immunogenic cell death (ICD), which can stimulate an anti-tumor immune response, offering potential for combination therapies.[7][9]
Caption: Workflow of PNU-159682 ADC from tumor cell binding to apoptosis induction.
Data Presentation
In Vitro Cytotoxicity Data
The following tables summarize the potent cytotoxic activity of PNU-159682 and its ADC conjugates across various human cancer cell lines.
Table 1: Cytotoxicity of PNU-159682
| Cell Line | Cancer Type | IC50 (nM) | IC70 (nM) | Reference |
| BJAB.Luc | Non-Hodgkin's Lymphoma | 0.10 | - | [1] |
| Granta-519 | Non-Hodgkin's Lymphoma | 0.020 | - | [1] |
| SuDHL4.Luc | Non-Hodgkin's Lymphoma | 0.055 | - | [1] |
| WSU-DLCL2 | Non-Hodgkin's Lymphoma | 0.1 | - | [1] |
| SKRC-52 | Renal Cell Carcinoma | 25 | - | [1][] |
| HT-29 | Colon Carcinoma | - | 0.577 | [1] |
| A2780 | Ovarian Carcinoma | - | 0.39 | [1] |
| DU145 | Prostate Carcinoma | - | 0.128 | [1] |
| EM-2 | - | - | 0.081 | [1] |
| Jurkat | T-cell Leukemia | - | 0.086 | [1] |
| CEM | T-cell Leukemia | - | 0.075 | [1] |
Table 2: Cytotoxicity of Anti-CD22-PNU-159682 ADC
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| BJAB.Luc | Non-Hodgkin's Lymphoma | 0.058 | [1] |
| Granta-519 | Non-Hodgkin's Lymphoma | 0.030 | [1] |
| SuDHL4.Luc | Non-Hodgkin's Lymphoma | 0.0221 | [1] |
| WSU-DLCL2 | Non-Hodgkin's Lymphoma | 0.01 | [1] |
In Vivo Efficacy Data
Preclinical studies in murine models have demonstrated the significant anti-tumor activity of PNU-159682 and its ADCs.
Table 3: In Vivo Antitumor Activity of PNU-159682
| Tumor Model | Treatment | Dosing Schedule | Outcome | Reference |
| Murine L1210 Leukemia | 15 µg/kg (single dose, i.v.) | Single dose | 29% increase in life span | [1][10] |
| MX-1 Human Mammary Carcinoma | 4 µg/kg (i.v.) | q7dx3 | Complete tumor regression in 4/7 mice | [1] |
| SKRC-52 Xenograft | 25 nmol/kg | - | Potent antitumor effect | [] |
Table 4: In Vivo Efficacy of Anti-CD22-PNU-159682 ADC
| Tumor Model | Treatment | Dosing Schedule | Outcome | Reference |
| BJAB.Luc Xenograft | 2 mg/kg (single dose) | Single dose | Complete tumor remission | [1] |
Experimental Protocols
Protocol 1: Conjugation of this compound to a Monoclonal Antibody
This protocol describes the general steps for conjugating this compound to a monoclonal antibody via thiol-maleimide chemistry.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PD-10 desalting columns
-
Reaction buffer: PBS with 50 mM EDTA, pH 7.4
Procedure:
-
Antibody Reduction:
-
Prepare the mAb at a concentration of 1 mg/mL in the reaction buffer.
-
Add a molar excess of TCEP (e.g., 0.33 mM) to the mAb solution to reduce interchain disulfide bonds.
-
Incubate at 37°C for 2 hours.
-
Remove excess TCEP using a PD-10 desalting column, eluting with the reaction buffer.
-
-
Drug-Linker Preparation:
-
Dissolve this compound in DMSO to create a stock solution (e.g., 10 mM).
-
-
Conjugation Reaction:
-
Add a molar excess of the this compound solution to the reduced mAb. The exact molar ratio will need to be optimized to achieve the desired drug-to-antibody ratio (DAR).
-
Incubate the reaction mixture at 4°C for 16 hours with gentle mixing.
-
-
Purification of the ADC:
-
Purify the resulting ADC from unconjugated drug-linker and other reaction components using a PD-10 desalting column, eluting with a formulation buffer (e.g., PBS).
-
-
Characterization of the ADC:
-
Determine the protein concentration (e.g., by UV-Vis spectroscopy at 280 nm).
-
Determine the DAR using techniques such as Hydrophobic Interaction Chromatography (HIC) or Reverse Phase-High Performance Liquid Chromatography (RP-HPLC).
-
Caption: A streamlined workflow for the preparation and evaluation of a this compound ADC.
Protocol 2: In Vitro Cytotoxicity Assay (Sulforhodamine B Assay)
This protocol outlines a method to assess the cytotoxicity of PNU-159682 or its ADC on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
PNU-159682 or ADC
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris base solution
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of PNU-159682 or the ADC in complete culture medium.
-
Remove the overnight medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO diluted in medium).
-
Expose the cells to the compounds for a specified duration (e.g., 1 hour), then replace with fresh, compound-free medium and incubate for an additional 72 hours.[1]
-
-
Cell Fixation:
-
Gently add cold TCA to each well to fix the cells and incubate at 4°C for 1 hour.
-
Wash the plates several times with water and allow them to air dry.
-
-
Staining:
-
Add SRB solution to each well and incubate at room temperature for 30 minutes.
-
Wash the plates with 1% acetic acid to remove unbound dye and allow to air dry.
-
-
Measurement:
-
Solubilize the bound dye with Tris base solution.
-
Read the absorbance at a suitable wavelength (e.g., 510 nm) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell survival relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
Protocol 3: In Vivo Xenograft Tumor Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of a PNU-159682 ADC in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or nude mice)
-
Cancer cell line for implantation (e.g., BJAB.Luc)
-
Matrigel (optional)
-
PNU-159682 ADC
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5-10 x 10^6 cells) in PBS, with or without Matrigel, into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Treatment Administration:
-
Administer the PNU-159682 ADC (e.g., 2 mg/kg) and vehicle control intravenously (i.v.) or intraperitoneally (i.p.) according to the planned dosing schedule (e.g., single dose).[1]
-
-
Monitoring and Data Collection:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the overall health of the mice.
-
-
Endpoint and Analysis:
-
The study may be terminated when tumors in the control group reach a maximum allowable size or at a predetermined time point.
-
Calculate tumor growth inhibition (TGI) and compare the tumor volumes between the treatment and control groups.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Evaluation of PNU-159682 antibody drug conjugates (ADCs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PNU-159682 - Creative Biolabs [creative-biolabs.com]
- 4. medchemexpress.com [medchemexpress.com]
- 6. academic.oup.com [academic.oup.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. nbe-therapeutics.com [nbe-therapeutics.com]
- 10. aacrjournals.org [aacrjournals.org]
Experimental Design for In Vivo Studies of Mal-PNU-159682: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mal-PNU-159682, a potent derivative of the anthracycline nemorubicin (B1684466), is a highly effective cytotoxic agent. It is a metabolite of nemorubicin and demonstrates significantly greater potency than its parent compound and other anthracyclines like doxorubicin.[1][2][3] Its primary mechanism of action involves DNA intercalation and the inhibition of topoisomerase II, an enzyme critical for resolving DNA topological challenges during replication and transcription.[4] This interference leads to the stabilization of the topoisomerase II-DNA cleavage complex, resulting in DNA double-strand breaks that, if not repaired, trigger apoptotic cell death.[5][6] Due to its extreme potency, this compound is a compelling payload for antibody-drug conjugates (ADCs) in targeted cancer therapy.[1][7]
These application notes provide a comprehensive guide for the experimental design of in vivo studies utilizing this compound, covering its mechanism of action, suggested protocols for preclinical evaluation, and data presentation guidelines.
Mechanism of Action and Signaling Pathway
This compound exerts its cytotoxic effects by targeting topoisomerase II. The drug intercalates into the DNA helix and stabilizes the covalent complex between topoisomerase II and DNA, preventing the re-ligation of the DNA strands. This results in the accumulation of double-strand breaks. The cellular response to this extensive DNA damage is the activation of the DNA Damage Response (DDR) pathway. Key proteins such as ATM (Ataxia Telangiectasia Mutated) and DNA-PKcs (DNA-dependent protein kinase, catalytic subunit) are recruited to the damage sites, initiating a signaling cascade that leads to cell cycle arrest, typically in the S-phase for PNU-159682, and ultimately, apoptosis.[6][8]
Quantitative Data Summary
In Vitro Cytotoxicity
This compound exhibits potent cytotoxicity across a range of human tumor cell lines, with IC70 values in the sub-nanomolar range.
| Cell Line | Cancer Type | IC70 (nM) of PNU-159682 |
| HT-29 | Colon Carcinoma | 0.577 |
| A2780 | Ovarian Carcinoma | 0.39 |
| DU145 | Prostate Carcinoma | 0.128 |
| EM-2 | Myeloid Leukemia | 0.081 |
| Jurkat | T-cell Leukemia | 0.086 |
| CEM | T-cell Leukemia | 0.075 |
| Data is presented as the mean of at least three independent experiments. |
In Vivo Efficacy
In vivo studies have demonstrated the anti-tumor activity of this compound in various mouse models.
| Animal Model | Tumor Model | Treatment Schedule | Key Findings |
| CD2F1 Mice | Disseminated Murine L1210 Leukemia | 15 µg/kg, single i.v. dose | 29% increase in life span |
| Nude Mice | MX-1 Human Mammary Carcinoma Xenograft | 4 µg/kg, i.v., every 7 days for 3 doses | Complete tumor regression in 4 out of 7 mice |
| NSCLC and Colorectal Cancer Models | Xenografts | 1.0 mg/kg (as an ADC), single dose | Complete tumor regression and durable responses[7] |
Experimental Protocols
Protocol 1: Determination of Maximum Tolerated Dose (MTD)
Objective: To determine the maximum tolerated dose of this compound when administered intravenously to mice.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline or 5% dextrose in water - Note: A small pilot study is recommended to determine the optimal vehicle for solubility and stability.)
-
8-10 week old female BALB/c mice
-
Sterile syringes and needles (27-30 gauge)
-
Animal balance
-
Calipers
Procedure:
-
Acclimatization: Acclimatize mice for at least 7 days before the start of the experiment.
-
Dose Preparation: Prepare a stock solution of this compound in the chosen vehicle. Perform serial dilutions to prepare the desired dose concentrations. The final injection volume should be approximately 100 µL per 20g mouse.
-
Dose Escalation:
-
Start with a low dose (e.g., 1 µg/kg) and escalate in subsequent cohorts of mice.
-
Administer a single intravenous (i.v.) injection via the tail vein.
-
-
Monitoring:
-
Monitor the mice daily for clinical signs of toxicity, including:
-
Weight loss (a loss of >20% of initial body weight is a common endpoint)
-
Piloerection (hair standing on end)
-
Hunched posture
-
Decreased activity or lethargy
-
Labored breathing
-
-
Record body weight daily for the first 14 days post-injection.
-
-
MTD Determination: The MTD is defined as the highest dose that does not cause mortality or significant signs of toxicity (e.g., >20% weight loss) in the cohort.
Protocol 2: Xenograft Tumor Model Efficacy Study
Objective: To evaluate the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.
Materials:
-
Human tumor cell line of interest (e.g., MX-1, HT-29)
-
Matrigel (optional, can improve tumor take rate)
-
8-10 week old female athymic nude mice
-
This compound
-
Vehicle
-
Sterile syringes and needles
-
Animal balance
-
Calipers
Procedure:
-
Tumor Cell Implantation:
-
Harvest tumor cells in their exponential growth phase.
-
Resuspend the cells in sterile PBS or culture medium, with or without Matrigel, at a concentration of 1-10 x 10^7 cells/mL.
-
Inject 100-200 µL of the cell suspension subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Measure tumor dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
-
Randomization and Treatment:
-
When tumors reach the desired size, randomize the mice into treatment and control groups (n=5-10 mice per group).
-
Administer this compound intravenously at the predetermined dose and schedule (e.g., 4 µg/kg, q7dx3). The control group should receive the vehicle only.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight 2-3 times per week.
-
The primary endpoint is typically tumor growth inhibition. Other endpoints can include tumor regression and survival.
-
Euthanize mice if tumors exceed a predetermined size (e.g., 2000 mm³) or if they show signs of excessive toxicity.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Considerations
While detailed pharmacokinetic data for this compound is not extensively published, studies on similar anthracyclines in mice can provide some guidance.[9] It is expected that this compound will have a multi-exponential plasma decay and wide tissue distribution. For PK/PD studies, it is recommended to:
-
Collect blood samples at various time points post-administration to determine plasma concentration and calculate key PK parameters.
-
Analyze tumor and tissue samples to assess drug distribution.
-
Monitor pharmacodynamic markers in tumor tissue, such as γH2AX (a marker of DNA double-strand breaks) and cleaved caspase-3 (a marker of apoptosis), by immunohistochemistry or western blotting to correlate drug exposure with biological activity.
Conclusion
This compound is a highly potent anti-cancer agent with a well-defined mechanism of action. The protocols and data presented here provide a framework for designing and conducting robust in vivo studies to evaluate its therapeutic potential. Careful consideration of dose, schedule, animal model, and relevant endpoints is crucial for obtaining meaningful and translatable results.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of PNU-159682 antibody drug conjugates (ADCs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PNU-159682 - Creative Biolabs [creative-biolabs.com]
- 4. DNA topoisomerase II and its growing repertoire of biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA Topoisomerase II, Genotoxicity, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Topoisomerase II-Mediated DNA Damage Is Differently Repaired during the Cell Cycle by Non-Homologous End Joining and Homologous Recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bioworld.com [bioworld.com]
- 8. researchgate.net [researchgate.net]
- 9. Comparative murine metabolism and disposition of class II anthracycline antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Mal-PNU-159682 ADC Stability
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice and answers to frequently asked questions (FAQs) regarding the stability of maleimide-conjugated PNU-159682 Antibody-Drug Conjugates (ADCs) in serum.
Frequently Asked Questions (FAQs)
Q1: What is PNU-159682 and what is its mechanism of action in an ADC?
PNU-159682 is a highly potent derivative of the anthracycline nemorubicin (B1684466) and is used as a cytotoxic payload in ADCs.[][2] Its primary mechanism of action involves intercalating into DNA and inhibiting the enzyme topoisomerase II, which leads to double-strand DNA breaks and ultimately triggers apoptosis (programmed cell death) in rapidly dividing cancer cells.[][3][4] Studies have shown that PNU-159682 is significantly more potent than its parent compound, doxorubicin, making it an effective payload for targeted cancer therapies.[][2][5]
Q2: What does "Mal" signify in Mal-PNU-159682 ADC?
"Mal" refers to a maleimide-based linker used to conjugate the PNU-159682 payload to the antibody. This is a common strategy in ADC development where the maleimide (B117702) group reacts with thiol (-SH) groups on the antibody's cysteine residues to form a stable thioether bond.[6]
Q3: What is the primary cause of instability for maleimide-based ADCs in serum?
The primary cause of instability for ADCs with maleimide-cysteine linkages is a chemical process known as the retro-Michael reaction .[7][8][9][10] In the physiological environment of the bloodstream, this reaction can reverse the initial conjugation, causing the drug-linker to detach from the antibody. This premature payload release can reduce the ADC's efficacy and lead to off-target toxicity as the potent drug circulates freely.[7][11][12]
Q4: How does the retro-Michael reaction lead to off-target toxicity?
Once the drug-linker is cleaved from the antibody via the retro-Michael reaction, the reactive maleimide can be transferred to other thiol-containing molecules in the blood, most notably serum albumin.[13] This process effectively transfers the cytotoxic payload to a non-target protein, which can then circulate in the body and cause toxicity to healthy tissues.
Troubleshooting Guide: Premature Payload Release
Problem: My this compound ADC shows significant loss of payload during an in vitro serum or plasma stability assay.
This issue is most commonly attributed to the inherent instability of the thiosuccinimide linkage formed between the maleimide linker and the antibody's cysteine residues.[8][14] The troubleshooting process involves understanding the underlying chemical pathways and implementing strategies to create a more stable conjugate.
Step 1: Understand the Instability Pathway
The thiosuccinimide linkage is subject to two competing reactions in plasma: the undesirable retro-Michael reaction (deconjugation) and the desirable hydrolysis of the succinimide (B58015) ring.[8][14] The hydrolyzed form is stable and resistant to the retro-Michael reaction.[6][7] Your goal is to favor the hydrolysis pathway over the retro-Michael pathway.
Figure 1. Competing stability pathways for maleimide ADCs in serum.
Step 2: Implement Linker Stabilization Strategies
To enhance stability, the maleimide linker chemistry must be modified to accelerate hydrolysis, making it the dominant reaction pathway.[7][8]
-
Strategy 1: Use Self-Hydrolyzing Maleimides: Incorporate a basic amino group, such as diaminopropionic acid (DPR), adjacent to the maleimide. This group acts as an intramolecular catalyst, speeding up the hydrolysis of the thiosuccinimide ring at physiological pH.[8][14] Once hydrolyzed, the ring-opened structure is no longer susceptible to the retro-Michael reaction.[8]
-
Strategy 2: Modify the Maleimide Scaffold: Introduce electron-withdrawing groups (e.g., N-phenyl substitutions) on the maleimide ring. These modifications can drive faster hydrolysis and improve conjugate stability.[7]
-
Strategy 3: Post-Conjugation Treatment: Incubating the newly formed ADC at a slightly alkaline pH (e.g., pH 9.0) can accelerate the hydrolysis of the maleimide ring. However, this must be carefully optimized to avoid potential damage to the antibody itself.[9]
Step 3: Quantify Stability Improvement
After implementing a stabilization strategy, perform an in vitro serum stability assay to quantify the improvement. The table below shows representative data comparing a standard maleimide linker to a stabilized, self-hydrolyzing version.
| Linker Technology | Incubation Time (Days) | % Intact ADC Remaining (Human Serum) | ADC Half-Life (T½) |
| Standard Maleimide | 1 | ~85% | ~3-4 days |
| 3 | ~55% | ||
| 7 | ~25% | ||
| Self-Hydrolyzing Maleimide | 1 | >98% | >14 days |
| 3 | ~97% | ||
| 7 | ~95% | ||
| Note: Data is representative and illustrates the expected trend. Actual results will vary based on the specific antibody, linker, and experimental conditions. |
Troubleshooting Guide: ADC Aggregation
Problem: My ADC solution becomes cloudy or shows high molecular weight species (HMWS) on Size Exclusion Chromatography (SEC).
ADC aggregation is another common stability issue, often driven by the increased hydrophobicity of the conjugate after attaching the payload.[]
Figure 2. Troubleshooting decision tree for ADC aggregation.
-
High Drug-to-Antibody Ratio (DAR): A higher number of hydrophobic PNU-159682 molecules per antibody increases the overall hydrophobicity, promoting aggregation. If possible, aim for a lower, more controlled DAR.
-
Formulation Buffer: Suboptimal buffer conditions, such as pH near the antibody's isoelectric point or the lack of stabilizers, can lead to aggregation.[16] Optimize the formulation by screening different pH values and including excipients like polysorbates (e.g., Polysorbate 20) or amino acids (e.g., arginine).[]
-
Storage and Handling: Repeated freeze-thaw cycles and exposure to high temperatures can denature the antibody component of the ADC, causing it to aggregate.[16][17] For liquid formulations, store at 2-8°C and avoid freezing. For long-term storage, lyophilization is often the best approach.
Experimental Protocols
Protocol: In Vitro Serum Stability Assay by LC-MS
This protocol outlines a standard method to assess the stability of your this compound ADC by measuring the change in the average Drug-to-Antibody Ratio (DAR) over time.
Objective: To determine the rate of drug deconjugation from an ADC in serum from various species (e.g., human, mouse, rat, cynomolgus monkey).[18]
Materials:
-
Purified this compound ADC (1 mg/mL in PBS)
-
Serum (Human, Mouse, etc.), stored at -80°C
-
PBS (Phosphate Buffered Saline), pH 7.4
-
Incubator at 37°C
-
Immunoaffinity capture resin (e.g., Protein A magnetic beads)
-
Wash Buffer (e.g., PBS)
-
Elution Buffer (e.g., 20 mM Glycine, pH 2.5)
-
Neutralization Buffer (e.g., 1 M Tris, pH 8.0)
-
LC-MS system capable of intact protein analysis (e.g., Q-TOF)
Figure 3. Experimental workflow for an ADC in vitro serum stability assay.
Methodology:
-
Preparation: Thaw the serum on ice. Prepare the ADC stock solution.
-
Incubation: In a microcentrifuge tube, mix serum and the ADC solution (e.g., a 9:1 ratio). Prepare a control sample by mixing the ADC with PBS instead of serum.
-
Time Points: Immediately take a "Time 0" aliquot from the mixture. Place the remaining mixture in a 37°C incubator. Collect subsequent aliquots at desired time points (e.g., 24, 72, and 168 hours).[18]
-
Storage: Immediately flash-freeze each collected aliquot in liquid nitrogen and store at -80°C until the final time point is collected.
-
ADC Capture: Thaw all samples. Add an appropriate amount of Protein A affinity beads to each sample and incubate to capture the ADC.
-
Wash and Elute: Pellet the beads and wash them with PBS to remove unbound serum proteins. Add elution buffer to release the ADC from the beads. Immediately neutralize the eluate with neutralization buffer.[19]
-
LC-MS Analysis: Analyze the purified ADC from each time point using an LC-MS method optimized for intact antibodies.
-
Data Analysis: Deconvolute the raw mass spectra for each sample to obtain the mass distribution of the different drug-loaded species (DAR0, DAR2, DAR4, etc.). Calculate the weighted average DAR for each time point. Plot the average DAR versus time to determine the rate of deconjugation and the stability half-life of the ADC.[9]
References
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. academic.oup.com [academic.oup.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. New structures to resolve the instability of Maleimide joint – Creative Biolabs ADC Blog [creative-biolabs.com]
- 7. Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release - SigutLabs [sigutlabs.com]
- 8. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Minireview: Addressing the retro-Michael instability of maleimide bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Development of a facile antibody–drug conjugate platform for increased stability and homogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2024.sci-hub.se [2024.sci-hub.se]
- 14. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates | Semantic Scholar [semanticscholar.org]
- 16. benchchem.com [benchchem.com]
- 17. cytivalifesciences.com [cytivalifesciences.com]
- 18. ADC Plasma Stability Assay [iqbiosciences.com]
- 19. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
Overcoming off-target toxicity of Mal-PNU-159682
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mal-PNU-159682. The information is designed to help overcome common challenges, particularly related to off-target toxicity, during preclinical development.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Unexpected In Vitro Cytotoxicity in Antigen-Negative Cell Lines
Q1: We are observing significant cytotoxicity in our antigen-negative control cell lines when treated with our this compound ADC. What could be the cause?
A1: Off-target cytotoxicity in antigen-negative cells is a common challenge with highly potent payloads like PNU-159682. The primary causes are typically related to the stability of the linker connecting the payload to the antibody.
-
Troubleshooting Steps:
-
Assess Linker Stability: The linker may be unstable in the cell culture medium, leading to premature release of the highly potent PNU-159682 payload. This free drug can then non-specifically enter and kill the antigen-negative cells.
-
Evaluate ADC Aggregation: Aggregates of the ADC can be taken up by cells non-specifically through mechanisms like Fcγ receptor-mediated endocytosis, leading to off-target toxicity.[1]
-
Confirm Target Antigen Expression: Double-check the antigen expression levels on your control cell lines using flow cytometry or western blotting to ensure they are truly antigen-negative.
-
Issue 2: In Vivo Studies Show Signs of Hematological Toxicity (Thrombocytopenia, Neutropenia)
Q2: Our in vivo mouse studies with a this compound ADC are showing a significant drop in platelet and neutrophil counts. How can we investigate and mitigate this?
A2: Hematological toxicity is a known potential side effect of potent ADC payloads that can damage hematopoietic stem cells and their progenitors in the bone marrow.
-
Troubleshooting Steps:
-
In Vitro Megakaryocyte Differentiation Assay: To determine if the toxicity is due to a direct effect on platelet precursors, you can perform an in vitro megakaryocyte differentiation assay using human CD34+ hematopoietic stem cells.[2][3][4][5][6] This will help elucidate if your ADC is inhibiting megakaryocyte maturation.
-
Linker and Payload Modification: Consider re-evaluating your linker chemistry. A more stable linker can reduce the premature release of PNU-159682 in circulation, thereby minimizing exposure to bone marrow progenitor cells.[7][8] Alternatively, developing analogs of PNU-159682 with attenuated potency could improve the therapeutic index.
-
Dose-Response Evaluation: Conduct a thorough dose-escalation study in your animal model to determine the maximum tolerated dose (MTD) and to understand the dose-response relationship for both efficacy and toxicity.
-
Issue 3: Evidence of Hepatotoxicity in Preclinical Models
Q3: We are observing elevated liver enzymes (ALT, AST) in our animal models treated with a this compound ADC. What is the likely cause and how can we address it?
A3: Hepatotoxicity is a potential off-target toxicity for ADCs, which can be caused by several factors, including non-specific uptake of the ADC by liver cells or instability of the ADC leading to payload accumulation in the liver.
-
Troubleshooting Steps:
-
3D Liver Spheroid Model: To investigate the mechanism of hepatotoxicity, you can use a 3D liver spheroid model.[9][10][11][12][13] This in vitro model more closely mimics the in vivo liver microenvironment and can be used to assess dose-dependent toxicity and investigate specific mechanisms of liver injury.
-
Antibody Engineering: The Fc region of the antibody can mediate uptake by Fcγ receptors on various cells, including liver sinusoidal endothelial cells and Kupffer cells.[1] Engineering the Fc region to reduce Fcγ receptor binding can decrease non-specific uptake in the liver.
-
Linker Optimization: As with hematological toxicity, linker stability is crucial. A more stable linker will prevent the premature release of PNU-159682 and its subsequent accumulation in the liver.[7][8]
-
Data Presentation
Table 1: Qualitative Comparison of ADC Linker Technologies for Mitigating Off-Target Toxicity
| Linker Type | Release Mechanism | Plasma Stability | Potential for Off-Target Toxicity | Mitigation Strategy |
| Hydrazone | Acid-labile | Moderate | Prone to premature release in circulation, leading to systemic toxicity. | Use in combination with payloads that have a wider therapeutic index. |
| Disulfide | Reduction in the presence of glutathione | Moderate to High | Can be cleaved by circulating thiols, leading to off-target payload release. | Engineer the linker with steric hindrance around the disulfide bond to improve stability. |
| Peptide (e.g., Val-Cit) | Protease-cleavable (e.g., Cathepsin B) | High | Generally stable in plasma, but can be cleaved by other proteases, such as neutrophil elastase, potentially causing off-target effects.[8] | Develop novel peptide sequences with higher specificity for tumor-associated proteases. |
| β-glucuronide | Cleavage by β-glucuronidase | High | Highly stable in plasma with specific release in the tumor microenvironment where β-glucuronidase is often overexpressed. | Ensure target tumor type has sufficient β-glucuronidase activity. |
| Non-cleavable (e.g., SMCC) | Antibody degradation in the lysosome | Very High | Minimizes premature payload release, reducing systemic off-target toxicity. | The active metabolite may have altered cell permeability, potentially reducing the bystander effect. |
Experimental Protocols
Protocol 1: In Vitro Megakaryocyte Differentiation Assay for Assessing Hematological Toxicity
Objective: To evaluate the effect of a this compound ADC on the differentiation of human hematopoietic stem cells into megakaryocytes.
Methodology:
-
Isolation and Culture of CD34+ Cells:
-
Isolate CD34+ hematopoietic stem cells from human cord blood or bone marrow using magnetic-activated cell sorting (MACS).
-
Culture the isolated CD34+ cells in a serum-free medium supplemented with thrombopoietin (TPO), stem cell factor (SCF), and other appropriate cytokines to induce megakaryocyte differentiation.[4][6]
-
-
ADC Treatment:
-
On day 3 of culture, add the this compound ADC at various concentrations to the differentiating cells. Include an isotype control ADC and a vehicle control.
-
Continue the culture for an additional 7-10 days.
-
-
Analysis of Megakaryocyte Differentiation:
-
At the end of the culture period, harvest the cells and stain them with fluorescently labeled antibodies against megakaryocyte-specific markers (e.g., CD41a, CD42b).
-
Analyze the percentage of mature megakaryocytes (CD41a+/CD42b+) using flow cytometry.
-
A significant reduction in the percentage of mature megakaryocytes in the ADC-treated groups compared to the controls indicates inhibition of megakaryocyte differentiation.
-
Protocol 2: 3D Liver Spheroid Assay for Assessing Hepatotoxicity
Objective: To assess the potential hepatotoxicity of a this compound ADC using a 3D in vitro model.
Methodology:
-
Formation of Liver Spheroids:
-
ADC Treatment:
-
Treat the liver spheroids with a range of concentrations of the this compound ADC. Include an isotype control ADC and a vehicle control.
-
Incubate the spheroids with the ADC for 72 hours.
-
-
Assessment of Hepatotoxicity:
-
After the incubation period, assess cell viability using a combination of fluorescent dyes that measure live cells (e.g., Calcein-AM), dead cells (e.g., Ethidium Homodimer-1), and total cell number (e.g., Hoechst 33342).[9]
-
Capture images of the spheroids using a high-content imaging system.
-
Quantify the fluorescence intensity for each channel to determine the dose-dependent effect of the ADC on liver spheroid viability.
-
Additionally, the culture supernatant can be collected to measure the levels of liver enzymes such as ALT and AST.
-
Visualizations
Caption: Mechanism of action of a this compound ADC and pathway to off-target toxicity.
Caption: Troubleshooting workflow for addressing off-target toxicity of this compound ADCs.
References
- 1. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Inhibition of Megakaryocyte Differentiation by Antibody-Drug Conjugates (ADCs) is Mediated by Macropinocytosis: Implications for ADC-induced Thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Megakaryocyte Differentiation and Platelet Formation from Human Cord Blood-derived CD34+ Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-Content 3D Toxicity Screening using iPSC-derived Hepatocyte Spheroids [moleculardevices.com]
- 10. Item - 3D Spheroidal Human Liver Models for Drug Toxicity Testing - University of Illinois Chicago - Figshare [indigo.uic.edu]
- 11. A 3D cell printing-fabricated HepG2 liver spheroid model for high-content in situ quantification of drug-induced liver toxicity - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 12. evotec.com [evotec.com]
- 13. Determination of Drug Toxicity Using 3D Spheroids Constructed From an Immortal Human Hepatocyte Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Linker Cleavage for PNU-159682 Release
Introduction
Welcome to the technical support center for optimizing the linker cleavage of Antibody-Drug Conjugates (ADCs) featuring the highly potent cytotoxic payload, PNU-159682.[1][2] PNU-159682 is a derivative of the anthracycline nemorubicin (B1684466) and a potent inhibitor of DNA topoisomerase II.[1] The efficacy and safety of PNU-159682-based ADCs are critically dependent on the stability of the linker in circulation and its efficient cleavage to release the payload within target tumor cells.[3][][5] Premature cleavage can lead to systemic toxicity, while inefficient cleavage at the target site can diminish therapeutic efficacy.[6][7] This guide provides troubleshooting advice, frequently asked questions, and detailed experimental protocols to help researchers and drug development professionals optimize the performance of their PNU-159682 ADCs.
Troubleshooting Guide
This section addresses common issues encountered during the development and characterization of PNU-159682 ADCs, focusing on linker stability and cleavage.
| Issue | Potential Causes | Recommended Solutions & Troubleshooting Steps |
| 1. Low In Vitro Cytotoxicity | - Inefficient linker cleavage: The linker may not be susceptible to the enzymatic or chemical conditions within the target cell's lysosomes. - Poor ADC internalization: The antibody may not be effectively internalized by the target cells. - Low payload potency in the specific cell line: The target cells may have resistance mechanisms to PNU-159682. | - Optimize linker chemistry: If using an enzyme-cleavable linker, ensure the target cells express the necessary proteases (e.g., Cathepsin B). Consider alternative linker types (e.g., acid-labile, glutathione-sensitive) based on the target cell biology.[] - Verify ADC internalization: Perform an internalization assay using a fluorescently labeled ADC. - Confirm payload sensitivity: Test the cytotoxicity of free PNU-159682 on the target cell line to establish a baseline IC50. |
| 2. High Systemic Toxicity in In Vivo Models | - Premature linker cleavage in circulation: The linker is unstable in plasma, leading to the release of free PNU-159682.[6] - "On-target, off-tumor" toxicity: The target antigen is expressed on healthy tissues, leading to unintended payload delivery.[7] | - Assess plasma stability: Incubate the ADC in plasma from the relevant species (e.g., mouse, rat, human) and measure the release of free drug over time using LC-MS.[8] - Modify linker design: Introduce steric hindrance or use tandem-cleavage linkers to protect against premature enzymatic degradation.[9][10][11] - Re-evaluate target antigen expression: Perform thorough immunohistochemistry (IHC) on a panel of healthy tissues to assess off-tumor expression. |
| 3. ADC Aggregation | - High Drug-to-Antibody Ratio (DAR): Increased hydrophobicity due to a high number of conjugated PNU-159682 molecules can lead to aggregation.[6] - Unfavorable buffer conditions: Suboptimal pH or salt concentration can promote aggregation. - Freeze-thaw stress: Repeated freezing and thawing can denature the ADC.[12] | - Optimize DAR: Aim for a lower, more homogeneous DAR through site-specific conjugation methods.[13] - Formulation optimization: Screen different buffer systems (e.g., varying pH, including excipients like polysorbate) to improve solubility and stability. - Proper sample handling: Aliquot ADC samples to minimize freeze-thaw cycles. |
| 4. Inconsistent Drug Release Kinetics | - ADC heterogeneity: A wide distribution of DAR values can lead to variable release profiles.[7] - Assay variability: Inconsistent experimental conditions in drug release assays. | - Characterize ADC homogeneity: Use techniques like Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry to assess DAR distribution.[14] - Standardize release assays: Ensure consistent enzyme concentrations, pH, and incubation times in in vitro release assays. |
Frequently Asked Questions (FAQs)
Q1: What are the most common types of cleavable linkers used with PNU-159682?
A1: PNU-159682 has been conjugated with various linkers, including enzyme-cleavable dipeptide linkers (e.g., valine-citrulline) that are substrates for lysosomal proteases like Cathepsin B.[15] Additionally, peptide linkers such as EDA-Gly3 have been utilized to ensure stable conjugation and controlled intracellular release.[][17] The choice of linker depends on the desired release mechanism and the specific characteristics of the target cell.
Q2: How can I measure the amount of PNU-159682 released from the ADC?
A2: The concentration of released PNU-159682 in biological matrices is typically quantified using Liquid Chromatography-Mass Spectrometry (LC-MS).[8][18] This technique offers high sensitivity and specificity, allowing for the accurate measurement of the free payload.
Q3: What is a tandem-cleavage linker and how can it improve my ADC's performance?
A3: A tandem-cleavage linker requires two sequential enzymatic or chemical cleavage events to release the payload.[9][10][11] This strategy can enhance the in vivo stability of the ADC by protecting the primary cleavage site from premature degradation in the circulation, potentially leading to a wider therapeutic window.[9][10][11]
Q4: My ADC is showing good in vitro potency but poor in vivo efficacy. What could be the issue?
A4: This discrepancy can arise from several factors. The ADC may have poor pharmacokinetic properties, such as rapid clearance from circulation. Alternatively, the linker may be unstable in vivo, leading to premature drug release and reduced accumulation at the tumor site. It is also possible that the tumor microenvironment in the in vivo model does not adequately support linker cleavage. A thorough in vivo characterization, including pharmacokinetic analysis and assessment of free drug levels in plasma, is recommended.
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To assess the stability of the PNU-159682 ADC in plasma and quantify the rate of premature drug release.
Methodology:
-
Sample Preparation: Dilute the PNU-159682 ADC to a final concentration of 100 µg/mL in plasma from the desired species (e.g., human, mouse).
-
Incubation: Incubate the samples at 37°C in a humidified incubator.
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, and 72 hours).
-
Sample Processing: Immediately quench the reaction by adding 3 volumes of ice-cold acetonitrile (B52724) containing an internal standard to precipitate plasma proteins.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Analysis: Analyze the supernatant for the presence of free PNU-159682 using a validated LC-MS method.
-
Data Analysis: Calculate the percentage of released PNU-159682 at each time point relative to the initial total conjugated drug.
Protocol 2: Lysosomal Cathepsin B Cleavage Assay
Objective: To evaluate the efficiency of a protease-cleavable linker in releasing PNU-159682 in a simulated lysosomal environment.
Methodology:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 100 mM sodium acetate, pH 5.5).
-
Reconstitute human liver Cathepsin B to a stock concentration of 1 µM in the reaction buffer.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the PNU-159682 ADC (final concentration 10 µM) and Cathepsin B (final concentration 0.1 µM) in the reaction buffer.
-
Include a control sample without Cathepsin B.
-
-
Incubation: Incubate the reactions at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Reaction Quenching: Stop the reaction by adding 3 volumes of ice-cold acetonitrile with an internal standard.
-
Analysis: Quantify the amount of released PNU-159682 using LC-MS.
-
Data Analysis: Plot the concentration of released PNU-159682 over time to determine the cleavage rate.
Visualizations
Caption: ADC linker cleavage decision pathway.
Caption: Troubleshooting workflow for ADC optimization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Evaluation of PNU-159682 antibody drug conjugates (ADCs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibody-Drug Conjugates: Possibilities and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. purepeg.com [purepeg.com]
- 6. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 7. tandfonline.com [tandfonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. benchchem.com [benchchem.com]
- 13. leukocare.com [leukocare.com]
- 14. blog.crownbio.com [blog.crownbio.com]
- 15. medchemexpress.com [medchemexpress.com]
- 17. academic.oup.com [academic.oup.com]
- 18. creative-diagnostics.com [creative-diagnostics.com]
Technical Support Center: Troubleshooting Low Conjugation Efficiency of Mal-PNU-159682
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the conjugation of maleimide-activated PNU-159682 (Mal-PNU-159682) to thiol-containing molecules, such as antibodies or other proteins.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for conjugating this compound?
A1: The conjugation of this compound typically involves a two-step process. First, a linker containing a maleimide (B117702) group on one end and an N-hydroxysuccinimide (NHS) ester on the other (Mal-PEG-NHS) is reacted with an amine-modified PNU-159682 derivative. The resulting maleimide-activated PNU-159682 is then reacted with a molecule containing a free sulfhydryl (thiol) group, such as a cysteine residue on an antibody, to form a stable thioether bond. PNU-159682 is a highly potent anthracycline derivative used as a payload in antibody-drug conjugates (ADCs)[1][][3][4].
Q2: What are the most common causes of low conjugation efficiency?
A2: Low conjugation efficiency can stem from several factors, including:
-
Hydrolysis of the maleimide group: The maleimide ring is susceptible to hydrolysis, especially at pH values above 7.5, rendering it inactive for conjugation[5][6][7].
-
Hydrolysis of the NHS ester: The NHS ester used to create the maleimide-activated PNU-159682 is also prone to hydrolysis, which increases with pH[6][8][9][10].
-
Oxidation of thiol groups: Free sulfhydryl groups on the target molecule can oxidize to form disulfide bonds, which are unreactive with maleimides[5].
-
Suboptimal reaction conditions: Incorrect pH, temperature, or buffer composition can significantly hinder the reaction[5][9][].
-
Steric hindrance: The three-dimensional structure of the reacting molecules can prevent the reactive groups from coming into close enough proximity for the reaction to occur[5].
-
Inaccurate quantification of reactants: Errors in determining the concentration of the maleimide-activated drug or the thiol-containing molecule can lead to suboptimal molar ratios.
Q3: What is the optimal pH for maleimide-thiol conjugation?
A3: The optimal pH range for the reaction between a maleimide and a thiol group is 6.5-7.5[5][6][12]. Below pH 6.5, the reaction rate is significantly slower because the thiol group is less likely to be in its reactive thiolate anion form. Above pH 7.5, the maleimide group becomes more susceptible to hydrolysis and can also react with primary amines, leading to a loss of selectivity[5][12][13].
Q4: How can I confirm that my starting materials are active?
A4: To ensure your starting materials are active, you can:
-
Quantify free thiols: Use Ellman's reagent (DTNB) to determine the concentration of free sulfhydryl groups on your protein or antibody before starting the conjugation[5].
-
Assess maleimide reactivity: While direct assessment is complex, ensuring the maleimide-activated PNU-159682 is prepared fresh and used immediately minimizes the risk of hydrolysis. You can also run a small-scale control reaction with a thiol-containing small molecule to verify reactivity.
Troubleshooting Guide
Issue 1: Low or No Conjugation Detected
This is the most common issue, and a systematic approach is necessary to identify the root cause.
Potential Cause & Solution
| Potential Cause | Recommended Solution & Troubleshooting Steps |
| Inactive Maleimide Group | 1. Prepare Maleimide-Activated PNU-159682 Fresh: The maleimide group is susceptible to hydrolysis. Prepare the maleimide-activated drug immediately before the conjugation reaction. Do not store it in aqueous solutions[5][7]. If storage is necessary, use an anhydrous organic solvent like DMSO or DMF and keep it desiccated at -20°C[6][10]. 2. Control pH: Maintain the reaction pH between 6.5 and 7.5 to minimize maleimide hydrolysis[5][6]. |
| Oxidized/Blocked Thiol Groups | 1. Reduce Disulfide Bonds: If your protein contains disulfide bonds, they must be reduced to generate free thiols. Use a reducing agent like TCEP (tris(2-carboxyethyl)phosphine), which does not need to be removed before adding the maleimide reagent[5][13][14]. DTT (dithiothreitol) can also be used, but excess DTT must be removed before adding the maleimide compound[5]. 2. Degas Buffers: Remove dissolved oxygen from your buffers to prevent re-oxidation of thiols[5]. |
| Suboptimal Reaction Buffer | 1. Verify pH: Use a calibrated pH meter to ensure your buffer is within the optimal 6.5-7.5 range[5]. 2. Avoid Incompatible Buffer Components: Do not use buffers containing thiols (e.g., DTT, 2-mercaptoethanol) or primary amines (e.g., Tris, glycine) as they will compete with the reaction[6][9]. Phosphate-buffered saline (PBS) at pH 7.2-7.4 is a common choice[10]. |
| Incorrect Molar Ratio | 1. Optimize Reactant Ratio: A molar excess of the maleimide-activated drug is often used to drive the reaction to completion. A 10-20 fold molar excess is a common starting point for small molecules conjugating to larger proteins[5]. However, the optimal ratio can depend on the specific reactants and may need to be determined empirically[15][16]. For larger molecules, steric hindrance can be a factor, and a higher excess may be required[5]. |
Issue 2: Inconsistent Drug-to-Antibody Ratio (DAR)
Achieving a consistent DAR is crucial for the efficacy and safety of an Antibody-Drug Conjugate (ADC).
Potential Cause & Solution
| Potential Cause | Recommended Solution & Troubleshooting Steps |
| Variable Thiol Availability | 1. Standardize Reduction Protocol: The extent of disulfide bond reduction determines the number of available thiols for conjugation. Precisely control the concentration of the reducing agent, incubation time, and temperature of the reduction step[17]. 2. Quantify Free Thiols: Always measure the concentration of free thiols using Ellman's reagent after the reduction step and before conjugation to ensure consistent starting material[5]. |
| Inconsistent Reaction Time/Temp | 1. Control Reaction Parameters: Ensure that the conjugation reaction time and temperature are consistent between batches. Reactions are typically run for 1-2 hours at room temperature or overnight at 4°C[6][9]. |
| Precipitation of Reactants | 1. Ensure Solubility: PNU-159682 and its derivatives can be hydrophobic. Ensure that the maleimide-activated drug is fully dissolved in a suitable organic co-solvent (like DMSO or DMF) before adding it to the aqueous reaction buffer. The final concentration of the organic solvent should typically be below 10% to avoid protein denaturation[6][10]. |
Experimental Protocols
Protocol 1: Reduction of Antibody Disulfide Bonds (TCEP)
-
Prepare Antibody: Dissolve the antibody in a degassed conjugation buffer (e.g., PBS, pH 7.2) to a concentration of 1-10 mg/mL.
-
Add TCEP: Add a 10-100 fold molar excess of TCEP to the antibody solution.
-
Incubate: Incubate for 30-60 minutes at room temperature.
-
Proceed to Conjugation: The reduced antibody can be used directly in the conjugation reaction without removing the TCEP[5].
Protocol 2: Maleimide-Thiol Conjugation
-
Prepare Maleimide-PNU-159682: Immediately before use, dissolve the maleimide-activated PNU-159682 in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
Initiate Conjugation: Add the desired molar excess of the maleimide-PNU-159682 solution to the reduced antibody solution from Protocol 1.
-
Incubate: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quench Reaction (Optional): To stop the reaction, a small molecule thiol such as cysteine or N-acetylcysteine can be added to react with any excess maleimide.
-
Purification: Remove unconjugated PNU-159682 and other reaction components using size exclusion chromatography (SEC), tangential flow filtration (TFF), or hydrophobic interaction chromatography (HIC)[18][19].
Analytical Methods for Characterization
A summary of common analytical techniques to assess conjugation efficiency and product quality.
| Analytical Technique | Purpose |
| UV-Vis Spectroscopy | Determine protein concentration and estimate the average Drug-to-Antibody Ratio (DAR). |
| Hydrophobic Interaction Chromatography (HIC) | Separate antibody species with different DARs, providing information on drug load distribution[20]. |
| Reversed-Phase HPLC (RP-HPLC) | Characterize the conjugate and determine DAR, especially after fragmentation of the antibody[20]. |
| Size Exclusion Chromatography (SEC) | Assess the level of aggregation in the final conjugate product[19][21]. |
| Mass Spectrometry (MS) | Confirm the identity of the conjugate and accurately determine the DAR by measuring the mass of the intact or fragmented ADC[21][22]. |
Visual Guides
Caption: A typical experimental workflow for this compound conjugation.
Caption: A troubleshooting flowchart for low conjugation efficiency.
References
- 1. researchgate.net [researchgate.net]
- 3. Evaluation of PNU-159682 antibody drug conjugates (ADCs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. vectorlabs.com [vectorlabs.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 12. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. benchchem.com [benchchem.com]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. dspace.library.uu.nl [dspace.library.uu.nl]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. blog.crownbio.com [blog.crownbio.com]
- 21. pharmafocusamerica.com [pharmafocusamerica.com]
- 22. adcreview.com [adcreview.com]
Addressing solubility issues of Mal-PNU-159682 in aqueous buffers
Welcome to the technical support center for addressing solubility issues of Mal-PNU-159682 in aqueous buffers. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common solubility challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a highly potent cytotoxic agent used as a payload in antibody-drug conjugates (ADCs).[1][2] It is a derivative of PNU-159682, a metabolite of the anthracycline nemorubicin, which acts as a DNA intercalator and topoisomerase II inhibitor.[3][4][] Like many potent hydrophobic compounds, this compound has poor aqueous solubility, which can lead to challenges in preparing stock solutions, formulation for in vitro and in vivo studies, and can impact the accuracy and reproducibility of experimental results.[6]
Q2: In what solvents is this compound soluble?
A2: this compound and its parent compound PNU-159682 are readily soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO).[][7][8] Datasheets from various suppliers indicate solubility in DMSO at concentrations as high as 100 mg/mL.[7][8] It has slight solubility in chloroform (B151607) and methanol.[]
Q3: Can I dissolve this compound directly in aqueous buffers like PBS?
A3: Direct dissolution in aqueous buffers is generally not recommended due to the compound's hydrophobic nature. Attempting to do so will likely result in poor solubility and precipitation. A common strategy is to first prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute this stock into the desired aqueous buffer.
Q4: What are common signs of solubility issues?
A4: Signs of solubility problems include:
-
Visible precipitation or cloudiness in your solution.
-
Inconsistent results in bioassays.
-
Low recovery of the compound after filtration or centrifugation.
-
Difficulty in achieving the desired final concentration in your working solution.
Q5: How does the linker attached to PNU-159682 affect its solubility?
A5: The linker plays a crucial role in the overall physicochemical properties of the ADC, including its solubility.[9] Different linkers, such as those containing polyethylene (B3416737) glycol (PEG) moieties (e.g., Mal-PEG4-VC-PAB-DMEA-PNU-159682), are often used to improve the hydrophilicity and solubility of the entire conjugate.[2][10] The choice of linker is a key consideration in the design and development of PNU-159682-based ADCs to overcome inherent solubility limitations.[6]
Troubleshooting Guides
Issue 1: Precipitation upon dilution of DMSO stock in aqueous buffer.
This is a common issue when the concentration of the compound in the final aqueous solution exceeds its solubility limit.
Figure 1. A stepwise workflow for troubleshooting precipitation issues when diluting this compound stock solutions.
Troubleshooting Steps:
-
Reduce the Final Concentration: The most straightforward approach is to lower the final concentration of this compound in your aqueous buffer.
-
Use Co-solvents: The inclusion of a water-miscible organic co-solvent can increase the solubility of hydrophobic compounds.[11][12] Polyethylene glycols (PEGs) such as PEG300 and PEG400 are commonly used.[7][10]
-
Incorporate Surfactants: Non-ionic surfactants like Tween-80 (Polysorbate 80) or Pluronic F-68 can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in aqueous solutions.[13]
-
Combine Approaches: A combination of co-solvents and surfactants is often the most effective strategy.
Issue 2: Inconsistent results in in vitro cell-based assays.
Poor solubility can lead to the formation of aggregates, which can result in variable dosing and inconsistent biological effects.
Figure 2. A workflow to improve consistency in in vitro assays by addressing potential solubility issues.
Troubleshooting Steps:
-
Visual Inspection: Before adding to your assay, always visually inspect the final working solution for any signs of precipitation.
-
Fresh Preparations: Prepare fresh dilutions from your stock solution immediately before each experiment. Avoid using aged dilutions where the compound may have precipitated over time.
-
Sonication: Briefly sonicating the solution in a water bath can help to break up small aggregates, but this may not be a permanent solution if the compound is supersaturated.
-
Filtration: Filter the final working solution through a low protein-binding 0.22 µm filter (e.g., PVDF) to remove any undissolved particles or aggregates.
-
Concentration Verification: After filtration, it is good practice to verify the concentration of the soluble compound using an analytical method like HPLC-UV to ensure accurate dosing.
Experimental Protocols & Data
Protocol 1: Preparation of a Solubilized Working Solution for In Vitro Assays
This protocol is a general guideline. The optimal percentages of co-solvents and surfactants should be determined empirically for your specific experimental conditions.
-
Prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure the compound is fully dissolved. Gentle warming (to 37-60°C) and vortexing can aid dissolution.[7] Use fresh, anhydrous DMSO as hygroscopic DMSO can negatively impact solubility.[7]
-
Create an intermediate dilution in a co-solvent. For example, dilute the 10 mM DMSO stock 1:10 in PEG300 to get a 1 mM solution.
-
Incorporate a surfactant. To the 1 mM intermediate solution, add Tween-80 to a final concentration of 1-5%.
-
Final Dilution in Aqueous Buffer. Slowly add the aqueous buffer (e.g., PBS, cell culture media) to the co-solvent/surfactant mixture while vortexing to reach the final desired concentration. The final concentration of DMSO should ideally be kept below 0.5% in cell-based assays to avoid solvent toxicity.
Summary of Formulation Components for In Vivo Studies
The following table summarizes example formulation components for PNU-159682 derivatives intended for in vivo use, as derived from supplier datasheets. These are starting points and may require optimization.
| Component | Vehicle 1[7] | Vehicle 2[10] |
| Solvent | DMSO | DMSO |
| Co-solvent | PEG300 | PEG300 |
| Surfactant | Tween-80 | Tween-80 |
| Aqueous Phase | Saline | Saline |
| Example Ratio | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline |
| Reported Conc. | Not specified | ≥ 1.25 mg/mL (clear solution) |
Another suggested formulation involves using a cyclodextrin, such as 20% Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in saline, to create a suspended solution.[10]
Disclaimer: The information provided is for guidance purposes only. Researchers should conduct their own optimization and validation studies to determine the most appropriate solubilization method for their specific application. Always refer to the manufacturer's product datasheet for any specific handling and storage instructions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 6. bioworld.com [bioworld.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Evaluation of PNU-159682 antibody drug conjugates (ADCs) [ouci.dntb.gov.ua]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pnrjournal.com [pnrjournal.com]
Technical Support Center: Mitigating Aggregation of Mal-PNU-159682 ADCs
This technical support center is designed for researchers, scientists, and drug development professionals working with Mal-PNU-159682 antibody-drug conjugates (ADCs). Here you will find troubleshooting guidance and frequently asked questions (FAQs) to address common challenges related to ADC aggregation and stability during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is aggregation a concern?
This compound is an antibody-drug conjugate component, consisting of the highly potent cytotoxic agent PNU-159682 linked via a maleimide (B117702) (Mal) linker. PNU-159682 is an anthracycline derivative that is a potent inhibitor of DNA topoisomerase II.[1] Aggregation, the formation of high-molecular-weight species, is a critical concern for all ADCs, including those with a this compound payload. Aggregation can negatively impact the efficacy, safety, and stability of the ADC.[2][3][4] Aggregates can lead to immunogenicity and altered pharmacokinetic profiles.[3]
Q2: What are the primary causes of aggregation in this compound ADCs?
Aggregation of this compound ADCs can be triggered by a combination of factors related to the antibody, the drug-linker, and the formulation environment:
-
Increased Hydrophobicity: The conjugation of the PNU-159682 payload via a maleimide linker can increase the hydrophobicity of the antibody surface. This can lead to intermolecular hydrophobic interactions that drive aggregation.[5]
-
Thiol-Maleimide Chemistry: The thiol-maleimide linkage itself can impact the local protein structure, potentially leading to reduced conformational stability and a higher tendency to aggregate.[5]
-
High Drug-to-Antibody Ratio (DAR): A higher DAR can increase the overall hydrophobicity of the ADC, making it more susceptible to aggregation.[4]
-
Unfavorable Formulation Conditions:
-
pH and Buffer: A pH close to the isoelectric point (pI) of the ADC can minimize electrostatic repulsion and promote aggregation. The choice of buffer can also influence stability.
-
Ionic Strength: Both low and high salt concentrations can potentially induce aggregation by modulating electrostatic and hydrophobic interactions.
-
-
Environmental Stress:
-
Temperature: Elevated temperatures can lead to denaturation and subsequent aggregation.
-
Freeze-Thaw Cycles: Repeated freezing and thawing can cause localized changes in concentration and pH, leading to aggregation.
-
Mechanical Stress: Agitation or shear stress during processing can also contribute to aggregation.
-
Q3: How can I detect and quantify the aggregation of my this compound ADC?
Several analytical techniques are essential for monitoring ADC aggregation:
-
Size Exclusion Chromatography (SEC): This is the most common method for quantifying aggregates (high-molecular-weight species), monomers, and fragments based on their hydrodynamic size.[6][7]
-
Hydrophobic Interaction Chromatography (HIC): HIC can be used to assess the hydrophobicity of the ADC and may also provide information on different aggregated species.
-
Dynamic Light Scattering (DLS): DLS is a non-invasive technique used to determine the size distribution of particles in a solution and can be a valuable tool for detecting the early onset of aggregation.
-
Analytical Ultracentrifugation (AUC): AUC provides detailed information on the size, shape, and distribution of macromolecules and can be a powerful tool to characterize ADC aggregation without interaction with a stationary phase.[8]
Troubleshooting Guide
This guide provides a structured approach to troubleshoot aggregation issues with your this compound ADC.
Symptom: Increased High-Molecular-Weight Species (HMWS) Detected by SEC
| Potential Cause | Troubleshooting Steps |
| Suboptimal Formulation Buffer | 1. pH Optimization: Screen a range of pH values (typically 5.0-7.0) to find the pH of maximum stability, avoiding the pI of the ADC.2. Buffer System Evaluation: Test different buffer systems (e.g., histidine, citrate, phosphate) at various concentrations.3. Ionic Strength Adjustment: Evaluate the effect of varying salt concentrations (e.g., 50-200 mM NaCl) on aggregation. |
| Hydrophobic Interactions | 1. Excipient Screening: Investigate the addition of stabilizing excipients such as sugars (e.g., sucrose, trehalose), amino acids (e.g., arginine, glycine), and surfactants (e.g., polysorbate 20 or 80) to minimize hydrophobic interactions.[9] |
| Conjugation Process Issues | 1. DAR Control: If possible, optimize the conjugation reaction to achieve a lower and more homogeneous DAR.2. Solvent Concentration: Minimize the concentration of organic co-solvents used during the conjugation process, as these can promote aggregation.[10][11] |
| Environmental Stress | 1. Freeze-Thaw Stress: Aliquot the ADC into single-use vials to avoid multiple freeze-thaw cycles. If repeated freeze-thaw is necessary, evaluate the impact on aggregation and consider adding cryoprotectants.2. Thermal Stability: Assess the thermal stability of the ADC and store it at the recommended temperature. Avoid prolonged exposure to elevated temperatures. |
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC) for Aggregate Analysis
Objective: To quantify the percentage of monomer, aggregate, and fragment in a this compound ADC sample.
Materials:
-
This compound ADC sample
-
SEC column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl)
-
HPLC or UHPLC system with a UV detector
-
Mobile Phase: e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8[6]
-
Sample vials
Method:
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.
-
Sample Preparation: Dilute the this compound ADC sample to a suitable concentration (e.g., 1 mg/mL) using the mobile phase.
-
Injection: Inject a defined volume of the prepared sample (e.g., 20 µL) onto the column.[12]
-
Data Acquisition: Monitor the elution profile at 280 nm.
-
Data Analysis: Integrate the peak areas for the high-molecular-weight species (aggregates), the monomer, and any low-molecular-weight species (fragments). Calculate the percentage of each species relative to the total peak area.
Quantitative Data Summary:
| Species | Elution Time (min) | Peak Area | % of Total |
| Aggregate | Earlier | (Value) | (Value) |
| Monomer | Main Peak | (Value) | (Value) |
| Fragment | Later | (Value) | (Value) |
Protocol 2: Formulation Screening by Thermal Stress Study
Objective: To evaluate the stability of this compound ADC in different formulations under thermal stress.
Materials:
-
This compound ADC
-
A matrix of formulation buffers with varying pH, buffer systems, and excipients.
-
Incubator set to a stress temperature (e.g., 40°C)
-
SEC-HPLC system
Method:
-
Formulation Preparation: Prepare small-scale formulations of the this compound ADC (e.g., at 1 mg/mL) in the different buffer conditions to be tested.
-
Initial Analysis (T=0): Analyze an aliquot of each formulation by SEC to determine the initial percentage of aggregate.
-
Thermal Stress: Place the vials containing the remaining formulations in an incubator at the stress temperature.
-
Time-Point Analysis: At predetermined time points (e.g., 1 week, 2 weeks, 4 weeks), remove an aliquot from each formulation and analyze by SEC.
-
Data Comparison: Compare the increase in the percentage of aggregate over time for each formulation to identify the most stabilizing conditions.
Quantitative Data Summary (Example):
| Formulation | % Aggregate (T=0) | % Aggregate (T=1 week) | % Aggregate (T=2 weeks) | % Aggregate (T=4 weeks) |
| A (pH 5.5, Histidine) | 1.2 | 2.5 | 4.1 | 7.8 |
| B (pH 6.5, Histidine) | 1.1 | 1.8 | 2.9 | 5.2 |
| C (pH 6.5, Histidine + Sucrose) | 1.1 | 1.3 | 1.9 | 3.1 |
| D (pH 6.5, Histidine + Arginine) | 1.2 | 1.4 | 2.1 | 3.5 |
Visualizations
Signaling Pathway of PNU-159682
Caption: Mechanism of action for PNU-159682 ADC leading to apoptosis.
Troubleshooting Workflow for ADC Aggregation
Caption: A logical workflow for troubleshooting ADC aggregation issues.
References
- 1. Effect of mobile phase composition on the analysis of aggregates of antibody drug conjugates (ADCs) using size exclusion chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. cytivalifesciences.com [cytivalifesciences.com]
- 5. researchgate.net [researchgate.net]
- 6. shimadzu.com [shimadzu.com]
- 7. agilent.com [agilent.com]
- 8. criver.com [criver.com]
- 9. Discovering Novel Small Molecule Compound for Prevention of Monoclonal Antibody Self-Association - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Impact of Maleimide Disubstitution on Chemical and Biological Characteristics of HER2 Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. agilent.com [agilent.com]
Technical Support Center: PNU-159682 Resistance Mechanisms
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding cell line resistance to PNU-159682.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for PNU-159682?
A1: PNU-159682 is a highly potent anthracycline derivative that functions as a DNA topoisomerase II inhibitor.[1][2] Its cytotoxic effects are primarily due to its ability to intercalate into DNA and inhibit the religation of DNA strands, leading to double-strand breaks.[3] This damage triggers cell cycle arrest, particularly in the S-phase, and ultimately leads to apoptosis.[4][5]
Q2: My cells are showing reduced sensitivity to PNU-159682. Is this likely due to overexpression of ABC transporters like P-glycoprotein (P-gp/ABCB1)?
A2: While overexpression of ATP-binding cassette (ABC) transporters is a common mechanism of multidrug resistance, studies have shown that PNU-159682 is poorly transported by and is not a significant substrate for major efflux pumps like ABCB1 (P-gp) and ABCG2.[3][6][7][8] Therefore, it is less likely that resistance to parental PNU-159682 is mediated by these specific transporters. However, it is worth noting that one study observed a correlation between increased ABCB1 expression and lower potency for a derivative of PNU-159682, known as PNU-EDA.[4]
Q3: What are the most likely mechanisms of acquired resistance to PNU-159682?
A3: Based on current research, the most probable mechanisms of resistance to PNU-159682 involve alterations in DNA damage response and repair (DDR) pathways. A genome-wide CRISPR-Cas9 screen indicated a partial dependency on the Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathway for the activity of a PNU-159682 derivative.[4] Furthermore, cells resistant to nemorubicin, the parent compound of PNU-159682, have been shown to have silenced the XPG gene, a key component of the NER pathway, via promoter methylation.[9]
Q4: How does the potency of PNU-159682 compare to other common chemotherapeutic agents?
A4: PNU-159682 is exceptionally potent, with cytotoxic activity several hundred to thousands of times stronger than its parent compound, nemorubicin, and other widely used anthracyclines like doxorubicin.[3][10][11] Its high potency is a key reason for its development as a payload for antibody-drug conjugates (ADCs).[12][13]
Troubleshooting Guides
Issue: A previously sensitive cell line is now showing decreased responsiveness to PNU-159682 treatment.
This guide provides a systematic approach to investigate and characterize potential resistance.
Step 1: Confirm Loss of Sensitivity
-
Action: Perform a dose-response assay (e.g., MTS or SRB assay) to determine the current IC50 value of your cell line for PNU-159682. Compare this to the IC50 value of the parental, sensitive cell line.
-
Expected Outcome: A significant increase (e.g., >5-fold) in the IC50 value confirms the development of resistance.
Step 2: Investigate the Role of DNA Repair Pathways
-
Hypothesis: The resistant cells may have upregulated DNA repair mechanisms, particularly the Nucleotide Excision Repair (NER) pathway.
-
Action 1: Gene Expression Analysis: Use qRT-PCR to analyze the mRNA expression levels of key NER pathway genes (e.g., ERCC1, XPA, XPG). Compare the expression in your resistant cell line to the parental line.
-
Action 2: Protein Expression Analysis: Use Western blotting to assess the protein levels of the same NER pathway components.
-
Action 3: Functional Analysis: Use siRNA to transiently knock down a key NER gene (e.g., XPG) in the resistant cells. If the NER pathway is critical for resistance, its inhibition should re-sensitize the cells to PNU-159682. Perform a dose-response assay on the siRNA-treated resistant cells.
-
Expected Outcome: Increased expression of NER genes in the resistant line and re-sensitization upon siRNA knockdown would strongly suggest this as the resistance mechanism.
Step 3: Rule Out Efflux Pump Overexpression (Confirmation)
-
Hypothesis: While less likely for parental PNU-159682, it is good practice to confirm that major efflux pumps are not involved.
-
Action: Perform qRT-PCR or Western blotting for ABCB1 (P-gp) and ABCG2.
-
Expected Outcome: No significant change in the expression of these transporters is expected between the sensitive and resistant cell lines.[3][7]
Quantitative Data
Table 1: In Vitro Cytotoxicity of PNU-159682 in Human Tumor Cell Lines
| Cell Line | Histotype | IC70 (nmol/L) |
| HT-29 | Colon Carcinoma | 0.577 |
| A2780 | Ovarian Carcinoma | 0.39 |
| DU145 | Prostate Carcinoma | 0.128 |
| EM-2 | Leukemia | 0.081 |
| Jurkat | Leukemia | 0.086 |
| CEM | Leukemia | 0.075 |
Data adapted from Quintieri et al.[14]
Experimental Protocols
Protocol 1: Generation of PNU-159682 Resistant Cell Lines
This protocol describes a method for developing resistant cell lines through continuous, long-term exposure to escalating concentrations of PNU-159682.[15][16]
-
Determine Initial Dosing: Perform a cytotoxicity assay (e.g., SRB assay) on the parental cell line to determine the IC20 and IC50 values of PNU-159682.
-
Initiate Treatment: Culture the parental cells in media containing PNU-159682 at the IC20 concentration.
-
Monitor and Passage: Maintain the cells in the drug-containing medium, changing the medium every 2-3 days. When the cells reach 70-80% confluency and show stable growth, passage them.
-
Dose Escalation: After 2-3 stable passages, increase the concentration of PNU-159682 by approximately 1.5 to 2-fold.
-
Repeat and Select: Continue this cycle of gradual dose escalation. If significant cell death occurs, maintain the culture at the previous concentration until the cells recover.
-
Establish Resistant Clones: Once cells are stably proliferating at a significantly higher concentration (e.g., 10-20 times the parental IC50), isolate single-cell clones through limiting dilution.
-
Characterize Resistance: Expand the clones and confirm their resistance by determining their IC50 values and comparing them to the parental line. The Resistance Index (RI) can be calculated as (IC50 of resistant line) / (IC50 of parental line).
Protocol 2: Sulforhodamine B (SRB) Cytotoxicity Assay
This assay is used to determine cell viability based on the measurement of cellular protein content.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of PNU-159682 for 72 hours. Include a no-drug control.
-
Cell Fixation: Gently aspirate the media and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plate five times with slow-running tap water and allow it to air dry completely.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.
-
Remove Unbound Dye: Quickly wash the plate four times with 1% (v/v) acetic acid to remove unbound SRB. Allow the plate to air dry.
-
Solubilization: Add 100 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Read Absorbance: Shake the plate for 5 minutes on a plate shaker and read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell survival relative to the untreated control and plot the dose-response curve to determine the IC50 value.
Visualizations
Caption: Proposed mechanism of PNU-159682 action and resistance.
Caption: Workflow for generating and analyzing resistant cell lines.
Caption: Logic diagram for troubleshooting PNU-159682 resistance.
References
- 1. CRISPR screens reveal convergent targeting strategies against evolutionarily distinct chemoresistance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification of antibody-drug conjugate payloads which are substrates of ATP-binding cassette drug efflux transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. DNA damaging agent-based antibody-drug conjugates for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification of antibody-drug conjugate payloads which are substrates of ATP-binding cassette drug efflux transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advancing Antibody-Drug Conjugates (ADCs) with Novel Payloads and Their DMPK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. PNU-159682 - Creative Biolabs [creative-biolabs.com]
- 12. researchgate.net [researchgate.net]
- 13. A Genome-Wide CRISPR Activation Screen Identifies PRRX2 as a Regulator of Enzalutamide Resistance in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing the Therapeutic Index of Mal-PNU-159682 Antibody-Drug Conjugates: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing experiments involving Mal-PNU-159682 Antibody-Drug Conjugates (ADCs). The information is presented in a question-and-answer format to directly address common challenges and provide detailed experimental guidance.
I. Frequently Asked Questions (FAQs)
Q1: What is PNU-159682 and why is it used as an ADC payload?
PNU-159682 is a highly potent anthracycline derivative and a metabolite of the anti-tumor agent nemorubicin.[1][2][3] It is several hundred to thousands of times more cytotoxic than its parent compound, doxorubicin.[1][2] Its mechanism of action involves intercalating into DNA and inhibiting topoisomerase II, which leads to double-strand DNA breaks and ultimately, apoptosis (cell death) in rapidly dividing tumor cells.[][5] Due to its extreme potency, PNU-159682 is not suitable for use as a conventional chemotherapeutic agent but is a promising payload for ADCs, where it can be targeted specifically to cancer cells, thereby increasing its therapeutic index.
Q2: What is the mechanism of action of PNU-159682?
PNU-159682 exerts its cytotoxic effects primarily through two mechanisms:
-
DNA Intercalation: It inserts itself between the base pairs of the DNA double helix.[] This interaction can disrupt DNA replication and transcription.
-
Topoisomerase II Inhibition: It inhibits the enzyme topoisomerase II, which is crucial for resolving DNA tangles and supercoils during replication.[][5] This inhibition leads to the accumulation of double-strand DNA breaks.
The resulting DNA damage triggers a cellular stress response, leading to cell cycle arrest, primarily in the S-phase, and subsequent apoptosis.[6]
Q3: What are the main challenges in developing this compound ADCs?
The primary challenges associated with the development of this compound ADCs are similar to those for other highly potent ADCs and include:
-
Off-target toxicity: Premature release of the highly potent PNU-159682 payload in circulation can lead to toxicity in healthy tissues.
-
ADC aggregation: The hydrophobic nature of PNU-159682 can increase the propensity of the ADC to aggregate, which can affect its efficacy, stability, and safety.[7][8][9]
-
Drug-to-Antibody Ratio (DAR) control: Achieving a consistent and optimal DAR is crucial for balancing efficacy and toxicity.
-
Linker stability: The stability of the maleimide (B117702) linker is critical to ensure that the payload remains attached to the antibody until it reaches the target tumor cell.
II. Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, purification, and characterization of this compound ADCs.
| Problem | Potential Cause | Recommended Solution |
| Low Drug-to-Antibody Ratio (DAR) | Incomplete reduction of antibody interchain disulfides. | Optimize the concentration of the reducing agent (e.g., TCEP) and reaction time. Ensure the antibody is at an appropriate concentration and pH for efficient reduction. |
| Inefficient conjugation of the this compound linker-payload. | Ensure the maleimide linker is fresh and has not been hydrolyzed. Optimize the reaction pH (typically 6.5-7.5 for thiol-maleimide conjugation). Increase the molar excess of the linker-payload. | |
| ADC Aggregation | Hydrophobic nature of the PNU-159682 payload. | Optimize the formulation buffer by including excipients such as polysorbate 20 or sucrose. Perform conjugation at a lower antibody concentration. Utilize specialized technologies like "Lock-Release" which immobilize the antibody on a solid support during conjugation to prevent aggregation.[7][8] |
| High DAR. | Aim for a lower, more homogenous DAR. Site-specific conjugation methods can help control the DAR and reduce aggregation. | |
| ADC Instability (Payload Deconjugation) | Instability of the thiol-maleimide linkage. | Consider using next-generation maleimide derivatives or alternative conjugation chemistries that offer enhanced stability. Store the ADC under optimal conditions (e.g., appropriate pH and temperature) as determined by stability studies. |
| High Off-Target Cytotoxicity in vitro | Premature release of the payload from the ADC in the culture medium. | Evaluate the stability of the ADC in the assay medium. Ensure that the linker is designed for optimal stability in the extracellular environment and efficient cleavage within the target cell. |
| Non-specific uptake of the ADC by cells. | Use a control ADC with a non-targeting antibody to assess the level of non-specific uptake and toxicity. | |
| Inconsistent Results in Cytotoxicity Assays | Variation in cell seeding density or metabolic activity. | Standardize the cell seeding protocol and ensure cells are in the exponential growth phase. Include a positive control (e.g., free PNU-159682) and a negative control (unconjugated antibody). |
| Interference of the ADC with the assay readout. | Run appropriate controls, such as the ADC in medium without cells, to check for any direct interaction with the assay reagents (e.g., MTT, XTT).[10] |
III. Quantitative Data Summary
The following tables summarize key quantitative data for PNU-159682 and its ADCs based on available literature.
Table 1: In Vitro Cytotoxicity of PNU-159682
| Cell Line | IC70 (nM) | Fold Potency vs. Doxorubicin | Reference |
| HT-29 (Colon) | 0.577 | ~2,100 - 6,420 | [11] |
| A2780 (Ovarian) | 0.39 | ~2,100 - 6,420 | [11] |
| DU145 (Prostate) | 0.128 | ~2,100 - 6,420 | [11] |
| EM-2 (Leukemia) | 0.081 | ~2,100 - 6,420 | [11] |
| Jurkat (Leukemia) | 0.086 | ~2,100 - 6,420 | [11] |
| CEM (Leukemia) | 0.075 | ~2,100 - 6,420 | [11] |
Table 2: In Vivo Efficacy of a PNU-159682 ADC
| ADC Target | Xenograft Model | Dose (mg/kg) | Outcome | Reference |
| CD46 | NSCLC and Colorectal Cancer | 1.0 (single dose) | Complete tumor regression and durable responses | [9][12] |
IV. Experimental Protocols
Protocol 1: General Procedure for this compound ADC Conjugation
This protocol provides a general workflow for the conjugation of a maleimide-activated PNU-159682 derivative to a monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 10 mM)
-
Maleimide-activated PNU-159682 linker-payload
-
Quenching agent (e.g., N-acetylcysteine)
-
Purification system (e.g., size exclusion chromatography)
Procedure:
-
Antibody Reduction:
-
Adjust the mAb concentration to 5-10 mg/mL in a suitable buffer.
-
Add a calculated amount of TCEP solution to the mAb to achieve a molar excess (e.g., 2-5 fold) for partial reduction of interchain disulfides.
-
Incubate at 37°C for 1-2 hours.
-
-
Conjugation:
-
Dissolve the maleimide-activated PNU-159682 linker-payload in a suitable organic solvent (e.g., DMSO).
-
Add the linker-payload solution to the reduced mAb at a specific molar ratio to achieve the desired DAR.
-
Incubate at room temperature for 1-2 hours in the dark.
-
-
Quenching:
-
Add a molar excess of a quenching agent (e.g., N-acetylcysteine) to cap any unreacted maleimide groups.
-
Incubate for 20-30 minutes at room temperature.
-
-
Purification:
-
Purify the ADC from unreacted payload and other impurities using size exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
Exchange the buffer to a suitable formulation buffer for storage.
-
-
Characterization:
-
Determine the DAR using methods such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry.
-
Assess the level of aggregation using SEC.
-
Measure the concentration of free payload using LC-MS.
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a method for determining the in vitro potency (IC50) of a this compound ADC.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound ADC, unconjugated antibody, and free PNU-159682 payload
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the target cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[13]
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the different drug dilutions to the respective wells. Include untreated cells as a control.
-
Incubate the plate for 72-120 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[10]
-
Carefully remove the medium and add 150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.[10]
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the log of the drug concentration and determine the IC50 value using a suitable curve-fitting model (e.g., four-parameter logistic regression).
-
V. Visualizations
Signaling Pathway of PNU-159682 Action
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of PNU-159682 antibody drug conjugates (ADCs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 5. Facebook [cancer.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro cytotoxicity assay [bio-protocol.org]
- 9. | BioWorld [bioworld.com]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 13. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
Mal-PNU-159682 ADC characterization and quality control issues
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals working with Mal-PNU-159682 Antibody-Drug Conjugates (ADCs). It offers troubleshooting guides for common experimental issues, answers to frequently asked questions, detailed experimental protocols, and key quality control parameters.
I. Troubleshooting Guides
This section addresses specific challenges that may arise during the characterization and quality control of this compound ADCs.
Issue 1: Low Drug-to-Antibody Ratio (DAR)
Question: We are observing a consistently low DAR in our this compound ADC preparations. What are the potential causes and how can we troubleshoot this?
Answer: A low DAR is a common issue in ADC development and can stem from several factors related to the maleimide (B117702) conjugation chemistry. Here is a step-by-step guide to troubleshoot this problem.
Troubleshooting Workflow:
Issue 2: High Levels of Aggregation
Question: Our purified this compound ADC shows significant aggregation upon analysis by Size Exclusion Chromatography (SEC). What are the likely causes and how can we mitigate this?
Answer: Aggregation is a critical quality attribute to control as it can impact the efficacy and safety of the ADC. The increased hydrophobicity of the PNU-159682 payload can contribute to a higher propensity for aggregation.
Troubleshooting Workflow:
II. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of PNU-159682?
A1: PNU-159682 is a highly potent anthracycline derivative that acts as a DNA topoisomerase II inhibitor and a DNA intercalating agent.[1] This dual mechanism leads to DNA damage, cell cycle arrest, and ultimately, apoptosis in cancer cells.[2]
Q2: What is a typical Drug-to-Antibody Ratio (DAR) for a this compound ADC?
A2: The optimal DAR for a this compound ADC is a balance between efficacy and developability. A high DAR can lead to increased aggregation and potential stability issues. A commonly reported average DAR for PNU-159682 ADCs is around 4.[3]
Q3: What are the critical quality control (QC) parameters for a this compound ADC?
A3: Key QC parameters include:
-
Drug-to-Antibody Ratio (DAR) and Drug Load Distribution: To ensure consistency and potency.
-
Aggregation: To monitor the presence of high molecular weight species that can affect safety and efficacy. Acceptable levels are typically below 3-5%.[3]
-
Free Drug Level: To quantify the amount of unconjugated PNU-159682, which can contribute to systemic toxicity.
-
In Vitro Cytotoxicity: To confirm the biological activity of the ADC.
-
Purity: To assess the presence of any process-related impurities.
Q4: How can I assess the stability of my this compound ADC?
A4: ADC stability should be evaluated under various conditions (e.g., different temperatures, freeze-thaw cycles). Key analytical methods include:
-
Size Exclusion Chromatography (SEC): To monitor for aggregation and fragmentation over time.
-
Hydrophobic Interaction Chromatography (HIC): To assess changes in the DAR profile, which could indicate drug deconjugation.
-
In Vitro Cytotoxicity Assay: To ensure the ADC retains its biological activity after storage.
III. Quantitative Data
This section provides a summary of key quantitative data for this compound ADCs to serve as a reference for experimental results.
Table 1: In Vitro Cytotoxicity of PNU-159682 and its ADCs in Various Cancer Cell Lines
| Cell Line | Cancer Type | Compound | IC50 / IC70 (nM) |
| HT-29 | Colon Cancer | PNU-159682 | IC70: 0.577[1][4] |
| A2780 | Ovarian Cancer | PNU-159682 | IC70: 0.39[1][4] |
| DU145 | Prostate Cancer | PNU-159682 | IC70: 0.128[1][4] |
| BJAB.Luc | B-cell Lymphoma | anti-CD22-PNU-159682 | IC50: 0.058[1][4] |
| Granta-519 | Mantle Cell Lymphoma | anti-CD22-PNU-159682 | IC50: 0.030[1][4] |
| SuDHL4.Luc | B-cell Lymphoma | anti-CD22-PNU-159682 | IC50: 0.0221[1][4] |
| WSU-DLCL2 | B-cell Lymphoma | anti-CD22-PNU-159682 | IC50: 0.01[1][4] |
| SKRC-52 | Renal Cancer | PNU-159682 | IC50: 25[4][] |
Table 2: Quality Control Parameters for a Representative PNU-159682 ADC
| Parameter | Typical Value | Analytical Method |
| Average DAR | ~4 | HIC, RP-HPLC, MS |
| Aggregation | < 3% | SEC-HPLC[3] |
| Monomer Purity | > 95% | SEC-HPLC |
| Free Drug Level | < 1% of total payload | RP-HPLC, LC-MS/MS |
IV. Experimental Protocols
This section provides detailed methodologies for key experiments in the characterization of this compound ADCs.
Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
Objective: To separate and quantify the different drug-loaded species in the ADC preparation and calculate the average DAR.
Methodology:
-
Column: A HIC column (e.g., TSKgel Butyl-NPR) is used.
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM potassium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 25 mM potassium phosphate, pH 7.0, with 25% isopropanol).
-
Gradient: A linear gradient from high to low salt concentration is applied to elute the different ADC species. The unconjugated antibody elutes first, followed by species with increasing DAR.
-
Detection: UV absorbance is monitored at 280 nm (for the antibody) and a wavelength specific to PNU-159682 if available.
-
Calculation: The peak area for each species is integrated, and the average DAR is calculated based on the relative abundance of each species.
Analysis of Aggregation by Size Exclusion Chromatography (SEC)
Objective: To quantify the amount of high molecular weight species (aggregates) in the ADC sample.
Methodology:
-
Column: An SEC column with an appropriate pore size for separating monoclonal antibodies and their aggregates (e.g., TSKgel G3000SWxl) is used.[6]
-
Mobile Phase: A physiological pH buffer (e.g., 0.2 M sodium phosphate, 0.2 M potassium chloride, pH 6.5) is typically used. For hydrophobic ADCs, the addition of an organic modifier like 15% isopropanol (B130326) may be necessary to prevent non-specific interactions with the column matrix.[6]
-
Flow Rate: A constant flow rate (e.g., 0.35 mL/min) is applied.[6]
-
Detection: UV absorbance is monitored at 280 nm.
-
Analysis: The chromatogram is integrated to determine the percentage of the area corresponding to the monomer peak and the high molecular weight species (aggregates).
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the potency (IC50) of the this compound ADC on target cancer cells.
Methodology:
-
Cell Seeding: Seed the target cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the this compound ADC and add them to the cells. Include an untreated control and a control with the unconjugated antibody.
-
Incubation: Incubate the plate for a period of 48-144 hours at 37°C in a humidified incubator with 5% CO2.[7]
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 1-4 hours.[7]
-
Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results against the ADC concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]
V. Signaling Pathways and Experimental Workflows
This section provides visual representations of key biological pathways and experimental workflows using the DOT language.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. NAV-001, a high-efficacy antibody-drug conjugate targeting mesothelin with improved delivery of a potent payload by counteracting MUC16/CA125 inhibitory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 6. Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results in Mal-PNU-159682 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mal-PNU-159682. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
I. Troubleshooting Guides
This section provides solutions to common unexpected results and issues that may arise during experiments with this compound antibody-drug conjugates (ADCs).
Inconsistent Cytotoxicity (IC50/IC70) Values
Question: My IC50 values for our this compound ADC are inconsistent between experiments. What are the potential causes and solutions?
Answer: Inconsistent IC50 values can stem from several factors. Here is a systematic guide to troubleshooting this issue:
| Potential Cause | Troubleshooting Steps & Solutions |
| Batch-to-Batch Variability of ADC | - Characterize each new batch thoroughly: Determine the precise Drug-to-Antibody Ratio (DAR), percentage of unconjugated antibody, and aggregation levels for every new lot of your ADC.[1] - Standardize conjugation and purification protocols: Minor variations in reaction time, temperature, or purification methods can lead to differences in ADC characteristics. |
| Cell Line Health and Passage Number | - Use cells within a consistent and low passage number range: High passage numbers can lead to phenotypic drift and altered drug sensitivity. - Regularly test for mycoplasma contamination: Mycoplasma can significantly impact cellular responses to cytotoxic agents. - Ensure consistent cell seeding density: Variations in the initial number of cells per well will lead to variability in results. |
| Assay Protocol Variability | - Standardize incubation times: The potent nature of PNU-159682 means that even small differences in exposure time can lead to significant variations in cytotoxicity.[2] - Ensure complete solubilization of controls and test articles: Use appropriate solvents and vortexing to ensure homogeneity. - Minimize edge effects in microplates: Avoid using the outer wells of 96-well plates, or fill them with sterile PBS to maintain humidity. |
| Instability of the this compound ADC | - Assess the stability of the thiol-maleimide linkage: The succinimide (B58015) ring formed during conjugation can undergo hydrolysis or a retro-Michael reaction, leading to payload loss.[3][4][5] Consider strategies to stabilize the linkage, such as hydrolysis of the succinimide ring.[3] - Perform stability studies on your ADC under experimental conditions: Assess for aggregation and payload loss over the time course of your assay. |
Unexpectedly Low Potency of the ADC
Question: Our this compound ADC is showing lower than expected cytotoxicity. What could be the reason?
Answer: Lower than expected potency can be a frustrating issue. The following table outlines potential causes and how to address them:
| Potential Cause | Troubleshooting Steps & Solutions |
| Low Drug-to-Antibody Ratio (DAR) | - Optimize conjugation reaction: Adjust the molar ratio of this compound to the antibody, reaction time, and temperature to achieve the desired DAR. A higher DAR generally correlates with increased potency, though excessively high DAR can lead to aggregation and faster clearance in vivo.[6] - Verify DAR of the final product: Use techniques like Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry to confirm the average DAR and distribution. |
| Inefficient Internalization of the ADC | - Confirm target antigen expression: Use flow cytometry to quantify the level of target antigen on your cell line. Low expression will result in poor internalization and reduced efficacy. - Assess ADC binding affinity: Ensure that the conjugation process has not negatively impacted the antibody's ability to bind its target. This can be checked using ELISA or Surface Plasmon Resonance (SPR). |
| Drug Resistance in the Target Cell Line | - PNU-159682 is a potent topoisomerase II inhibitor. [7] While it can overcome some resistance mechanisms, cells overexpressing certain ABC transporters may still exhibit reduced sensitivity.[7] - Investigate the expression of efflux pumps like MDR1 (P-glycoprotein) in your cell line. |
| Instability and Premature Payload Release | - Evaluate linker stability in your assay medium: The maleimide (B117702) linker can be susceptible to cleavage by components in the cell culture medium.[4][5] - Consider alternative linker chemistries if instability is a persistent issue. |
High Background Signal or Non-Specific Cytotoxicity
Question: We are observing significant cytotoxicity in our negative control cells that do not express the target antigen. What is causing this?
Answer: Non-specific cytotoxicity can confound your results. Here are the likely culprits and how to mitigate them:
| Potential Cause | Troubleshooting Steps & Solutions |
| ADC Aggregation | - Analyze ADC for aggregates: Use Size Exclusion Chromatography (SEC) to determine the percentage of high molecular weight species. Aggregates can be taken up non-specifically by cells through Fc receptors or endocytosis.[8] - Optimize storage and handling: Store the ADC at recommended temperatures and avoid repeated freeze-thaw cycles. Consider different buffer formulations to minimize aggregation. |
| Presence of Free PNU-159682 | - Ensure thorough purification of the ADC: Use techniques like dialysis or tangential flow filtration to remove any unconjugated this compound after the conjugation reaction. - Quantify free drug in your ADC preparation: This can be done using reverse-phase HPLC. |
| Non-Specific Uptake | - Include an isotype control ADC: This will help determine if the observed non-specific cytotoxicity is due to the antibody backbone or the payload. - Block Fc receptors: Pre-incubate cells with an Fc receptor blocking agent to reduce non-specific uptake. |
| Linker Instability | - Premature cleavage of the linker in the culture medium can release the potent PNU-159682, leading to non-specific killing. Assess the stability of your ADC in the assay medium over time. |
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the properties and use of this compound.
Mechanism of Action
Question: What is the mechanism of action of PNU-159682?
Answer: PNU-159682 is a highly potent metabolite of the anthracycline nemorubicin.[9] Its primary mechanism of action involves the inhibition of DNA topoisomerase II, an enzyme crucial for DNA replication and repair.[7] This leads to DNA damage and ultimately triggers cell cycle arrest, primarily in the S-phase, and subsequent apoptosis.[10] This S-phase arrest is a distinguishing feature compared to other anthracyclines like doxorubicin, which typically cause a G2/M block.
Signaling Pathway of PNU-159682
Caption: Mechanism of action of a this compound ADC.
Data Interpretation
Question: How should I interpret a biphasic dose-response curve in my cytotoxicity assay?
Answer: A biphasic or non-monotonic dose-response curve (also known as hormesis) can be complex to interpret.[11][12][13][14] It is characterized by a stimulatory or less inhibitory effect at low doses, followed by a potent inhibitory effect at higher doses. In the context of a this compound ADC, this could be due to:
-
Complex biological responses: At very low concentrations, the ADC might trigger pro-survival or proliferative pathways before the cytotoxic effects of the payload dominate at higher concentrations.
-
Assay artifacts: At low concentrations, factors like cell density and assay kinetics can sometimes produce unexpected results.
-
Off-target effects of the payload at different concentrations.
To investigate a biphasic curve, it is recommended to:
-
Carefully repeat the experiment with a finer dilution series around the unexpected trough or peak.
-
Vary the cell seeding density to see if the effect is density-dependent.
-
Measure markers of cell proliferation and apoptosis across the full dose range.
Question: My flow cytometry analysis shows a significant accumulation of cells in the S-phase after treatment. Is this expected?
Answer: Yes, an accumulation of cells in the S-phase is the expected outcome of treatment with a PNU-159682-based ADC.[10] PNU-159682's inhibition of topoisomerase II interferes with DNA replication, leading to an arrest in the S-phase of the cell cycle. If you do not observe this S-phase arrest, it may indicate a problem with the ADC's potency, internalization, or the cell line's sensitivity.
Troubleshooting Flow Cytometry for Cell Cycle Analysis
Caption: Logical workflow for troubleshooting unexpected flow cytometry results.
III. Quantitative Data Summary
This section provides a summary of reported in vitro cytotoxicity data for PNU-159682. Note that these values can vary depending on the cell line and experimental conditions.
Table 1: In Vitro Cytotoxicity of PNU-159682 in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | IC70 (nM) | Reference |
| HT-29 | Colon Cancer | - | 0.577 | [2] |
| A2780 | Ovarian Cancer | - | 0.39 | [2] |
| DU145 | Prostate Cancer | - | 0.128 | [2] |
| EM-2 | Myeloid Leukemia | - | 0.081 | [2] |
| Jurkat | T-cell Leukemia | - | 0.086 | [2] |
| CEM | T-cell Leukemia | - | 0.075 | [2] |
| BJAB.Luc | B-cell Lymphoma | 0.10 | - | [2] |
| Granta-519 | Mantle Cell Lymphoma | 0.020 | - | [2] |
| SuDHL4.Luc | B-cell Lymphoma | 0.055 | - | [2] |
| WSU-DLCL2 | B-cell Lymphoma | 0.10 | - | [2] |
| SKBR3 | Breast Cancer | 2.8 (as ADC) | - | [15] |
| T47D | Breast Cancer | 14.7 (as ADC) | - | [10] |
| Karpas-299 | Anaplastic Large Cell Lymphoma | 1.1 (as ADC) | - | [15] |
IV. Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
General Protocol for Conjugation of this compound to a Thiol-Containing Antibody
This protocol is a general guideline for the conjugation of this compound to an antibody with available thiol groups (e.g., from reduced interchain disulfides or engineered cysteines). Optimization will be required for specific antibodies.
Materials:
-
Antibody in a suitable buffer (e.g., PBS, pH 7.2-7.4)
-
Reducing agent (e.g., TCEP-HCl)
-
This compound dissolved in a compatible organic solvent (e.g., DMSO)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., size exclusion chromatography or dialysis)
-
Reaction buffers (e.g., PBS with EDTA)
Procedure:
-
Antibody Reduction (if necessary):
-
To generate free thiol groups, incubate the antibody with a 5-10 molar excess of TCEP-HCl for 1-2 hours at 37°C. The exact conditions should be optimized to achieve the desired level of reduction without denaturing the antibody.
-
-
Removal of Reducing Agent:
-
Immediately before conjugation, remove the reducing agent using a desalting column or buffer exchange into a nitrogen-purged buffer (e.g., PBS with 1 mM EDTA, pH 7.2).
-
-
Conjugation Reaction:
-
Add the this compound solution (typically a 5-10 fold molar excess over available thiols) to the reduced antibody.
-
Incubate the reaction for 1-2 hours at room temperature or 4°C, protected from light. The reaction should be performed under gentle agitation.
-
-
Quenching the Reaction:
-
Add a 5-fold molar excess of N-acetylcysteine (relative to the initial amount of this compound) to quench any unreacted maleimide groups. Incubate for 20 minutes.
-
-
Purification of the ADC:
-
Purify the ADC from unconjugated drug-linker and other reaction components using size exclusion chromatography (SEC) or dialysis against a suitable storage buffer.
-
-
Characterization of the ADC:
-
Determine the protein concentration (e.g., by A280 measurement).
-
Determine the average DAR using UV-Vis spectroscopy, HIC, or mass spectrometry.
-
Assess the level of aggregation by SEC.
-
Confirm the purity and identity of the ADC.
-
Experimental Workflow for this compound ADC Preparation
Caption: A typical workflow for the preparation of a this compound ADC.
Protocol for Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol describes how to analyze the cell cycle distribution of a cell line after treatment with a this compound ADC using propidium iodide (PI) staining.[16][17][18][19]
Materials:
-
Treated and untreated cells
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695), ice-cold
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
Harvest approximately 1 x 10^6 cells per sample. For adherent cells, use a gentle detachment method to minimize membrane damage.
-
Wash the cells once with cold PBS by centrifuging at 300 x g for 5 minutes.
-
-
Fixation:
-
Resuspend the cell pellet in 0.5 mL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice for at least 30 minutes (or store at -20°C for longer periods).
-
-
Staining:
-
Centrifuge the fixed cells at 300-500 x g for 5 minutes to remove the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cells in 0.5 mL of PI staining solution containing RNase A.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, exciting the PI at ~488 nm and collecting the emission at ~617 nm.
-
Use a linear scale for the fluorescence signal to properly resolve the G1 and G2/M peaks.
-
Collect at least 10,000 events per sample.
-
-
Data Analysis:
-
Gate on single cells to exclude doublets and aggregates.
-
Generate a histogram of the PI fluorescence intensity.
-
Use cell cycle analysis software to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. Compare the cell cycle distribution of treated samples to untreated controls to determine the extent of S-phase arrest.
-
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Advancing Antibody-Drug Conjugates (ADCs) with Novel Payloads and Their DMPK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. A Universal Delayed Difference Model Fitting Dose-response Curves - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biphasic dose responses in biology, toxicology and medicine: accounting for their generalizability and quantitative features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Interpreting ‘Dose-Response’ Curves Using Homeodynamic Data: With an Improved Explanation for Hormesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Interpreting 'dose-response' curves using homeodynamic data: with an improved explanation for hormesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. scribd.com [scribd.com]
- 19. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Validation & Comparative
Potency Showdown: Mal-PNU-159682 Outshines Doxorubicin in Cancer Cell Cytotoxicity
In the landscape of chemotherapeutic agents, Mal-PNU-159682, a potent derivative of the anthracycline nemorubicin, demonstrates overwhelmingly superior cytotoxicity in preclinical assays compared to the widely used doxorubicin (B1662922). This guide provides a detailed comparison of their performance, supported by experimental data, to inform researchers and drug development professionals.
This compound has emerged as a formidable anti-cancer agent, exhibiting a cytotoxic potency that is several thousand times greater than that of doxorubicin across a range of human tumor cell lines.[][2][3][4] This heightened activity positions it as a promising payload for antibody-drug conjugates (ADCs), a targeted cancer therapy approach.[][2]
Comparative Cytotoxicity Data
The stark difference in the cytotoxic effects of this compound and doxorubicin is evident in the half-maximal inhibitory concentration (IC50) and 70% inhibitory concentration (IC70) values obtained from in vitro studies. The following table summarizes the comparative potency from a study using a panel of human tumor cell lines.
| Cell Line | Histotype | IC70 (nmol/L) - Doxorubicin | IC70 (nmol/L) - this compound | Fold Difference (Doxorubicin/Mal-PNU-159682) |
| HT-29 | Colon Carcinoma | 1717 | 0.577 | ~2976 |
| A2780 | Ovarian Carcinoma | 181 | 0.39 | ~464 |
| DU145 | Prostate Carcinoma | 578 | 0.128 | ~4516 |
| EM-2 | Leukemia | 68 | 0.081 | ~840 |
| Jurkat | Leukemia | - | 0.086 | - |
| CEM | Leukemia | - | 0.075 | - |
Data sourced from a study utilizing a sulforhodamine B assay after 1-hour exposure to the compounds followed by 72 hours of culture in a compound-free medium.[5]
As the data indicates, this compound consistently demonstrates sub-nanomolar IC70 values, highlighting its exceptional potency.[3][5] In some instances, it is over 6,000 times more potent than doxorubicin.[2][3]
Mechanisms of Action: A Tale of Two Anthracyclines
Both this compound and doxorubicin belong to the anthracycline class of antibiotics and share a fundamental mechanism of inducing cancer cell death through DNA damage.[][6][7][] However, nuances in their interactions with cellular machinery lead to different downstream effects and may contribute to the vast difference in their potency.
Doxorubicin's Multi-pronged Attack:
Doxorubicin exerts its cytotoxic effects through several established mechanisms:[6][7][][9][10]
-
DNA Intercalation: The planar aromatic rings of the doxorubicin molecule insert themselves between DNA base pairs, disrupting DNA replication and transcription.[6][7][]
-
Topoisomerase II Inhibition: Doxorubicin stabilizes the complex between DNA and topoisomerase II, an enzyme that unwinds DNA for replication. This leads to the accumulation of DNA double-strand breaks.[6][7][]
-
Reactive Oxygen Species (ROS) Generation: The drug can be metabolized to form free radicals, which induce oxidative stress and damage cellular components, including DNA and cell membranes.[6][9]
These actions collectively trigger a DNA damage response, leading to cell cycle arrest, primarily in the G2/M phase, and ultimately apoptosis (programmed cell death).[11]
References
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. PNU-159682 - Creative Biolabs [creative-biolabs.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Doxorubicin - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. What is the mechanism of Doxorubicin Hydrochloride? [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
Validating the Target Specificity of Mal-PNU-159682 Antibody-Drug Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Antibody-Drug Conjugates (ADCs) utilizing the maleimide-PNU-159682 linker-payload system, with a focus on validating their target specificity. We present a comparative analysis against other ADCs targeting the same antigen, supported by experimental data and detailed protocols to aid in the evaluation and development of next-generation cancer therapeutics.
Introduction to Mal-PNU-159682 ADCs
PNU-159682 is a highly potent derivative of the anthracycline nemorubicin (B1684466) and acts as a DNA topoisomerase II inhibitor, leading to DNA damage and apoptosis.[1][] Its cytotoxicity is reported to be over 3,000 times greater than its parent compounds, doxorubicin (B1662922) and nemorubicin, making it an attractive payload for ADCs.[3] When conjugated to a monoclonal antibody (mAb) via a maleimide-containing linker (Mal-), the resulting this compound ADC is designed for targeted delivery of this potent cytotoxic agent to cancer cells expressing a specific surface antigen.
The primary focus of this guide is on a CD22-targeting this compound ADC, herein referred to as anti-CD22-PNU-159682, as a case study to evaluate target specificity. CD22 is a well-validated target for B-cell malignancies due to its lineage-specific expression and rapid internalization upon antibody binding.[4][5]
Comparative Analysis of CD22-Targeting ADCs
To objectively assess the performance of anti-CD22-PNU-159682, we compare it with two other clinical-stage or approved CD22-targeting ADCs:
-
Pinatuzumab vedotin (anti-CD22-vc-MMAE): An ADC with a microtubule inhibitor payload, monomethyl auristatin E (MMAE).[6]
-
Inotuzumab ozogamicin (B1678132) (Besponsa®): An ADC with a DNA-damaging calicheamicin (B1180863) payload, approved for the treatment of relapsed or refractory B-cell precursor acute lymphoblastic leukemia (ALL).[7][8]
In Vitro Cytotoxicity
| Cell Line | ADC | IC50 (nM) |
| BJAB.Luc | anti-CD22-PNU-159682 (NMS249) | 0.058 |
| Granta-519 | anti-CD22-PNU-159682 (NMS249) | 0.030 |
| SuDHL4.Luc | anti-CD22-PNU-159682 (NMS249) | 0.022 |
| WSU-DLCL2 | anti-CD22-PNU-159682 (NMS249) | 0.010 |
Table 1: In vitro cytotoxicity of an anti-CD22-PNU-159682 ADC (anti-CD22-NMS249) in various NHL cell lines. Data extracted from MedchemExpress citing a 2015 study.[1]
In Vivo Efficacy
A key study demonstrated the in vivo efficacy of an anti-CD22-PNU-159682 ADC in xenograft models of NHL. In the BJAB.Luc model, a single 2 mg/kg dose of anti-CD22-PNU-159682 resulted in complete tumor remission, with efficacy comparable to or exceeding that of anti-CD22-vc-MMAE.[1][9]
Crucially, the anti-CD22-PNU-159682 ADC maintained its efficacy in a BJAB.Luc xenograft model that was rendered resistant to the anti-CD22-vc-MMAE ADC.[6][9] This suggests that the PNU-159682 payload is not susceptible to the resistance mechanisms affecting auristatin-based ADCs, such as P-glycoprotein (P-gp) efflux pumps.[6]
| Xenograft Model | Treatment | Dose (mg/kg) | Tumor Growth Inhibition (%) | Outcome |
| BJAB.Luc (Parental) | anti-CD22-PNU-159682 | 2 | >100 | Complete Remission |
| BJAB.Luc (Parental) | anti-CD22-vc-MMAE | 2 | >100 | Complete Remission |
| BJAB.Luc (MMAE-Resistant) | anti-CD22-PNU-159682 | 2 | >100 | Maintained Efficacy |
| BJAB.Luc (MMAE-Resistant) | anti-CD22-vc-MMAE | 2 | - | Ineffective |
Table 2: Comparative in vivo efficacy of anti-CD22-PNU-159682 and anti-CD22-vc-MMAE in parental and MMAE-resistant NHL xenograft models. Data synthesized from a 2015 Clinical Cancer Research paper.[6][9]
Validating Target Specificity: Experimental Workflows & Protocols
The validation of ADC target specificity is a multi-step process designed to ensure that the cytotoxic effect is primarily directed towards antigen-expressing cells.
Detailed Experimental Protocols
This protocol determines the binding affinity of the ADC to target cells.
-
Cell Preparation: Harvest CD22-positive (e.g., BJAB, Raji) and CD22-negative (e.g., Jurkat) cells and wash with ice-cold FACS buffer (PBS with 1% BSA). Resuspend cells to a concentration of 1x10^6 cells/mL.
-
Incubation: Aliquot 100 µL of the cell suspension into a 96-well plate. Add serial dilutions of the this compound ADC and an isotype control ADC. Incubate on ice for 1 hour.
-
Washing: Wash the cells three times with cold FACS buffer by centrifugation at 300 x g for 5 minutes.
-
Secondary Antibody Staining: Resuspend the cell pellets in 100 µL of a fluorescently labeled anti-human IgG secondary antibody (e.g., FITC-conjugated). Incubate on ice in the dark for 30 minutes.
-
Final Wash: Wash the cells twice with FACS buffer.
-
Analysis: Resuspend the cells in 200 µL of FACS buffer and acquire data on a flow cytometer. The median fluorescence intensity (MFI) is plotted against the ADC concentration to determine the binding affinity (Kd).
This protocol visualizes the internalization of the ADC into the target cell.
-
Cell Seeding: Seed CD22-positive cells onto glass coverslips in a 12-well plate and allow them to adhere overnight.
-
ADC Labeling: Label the this compound ADC with a fluorescent dye (e.g., Alexa Fluor 488) according to the manufacturer's protocol.
-
Incubation: Treat the cells with the fluorescently labeled ADC at a concentration of 1-5 µg/mL. For a time-course experiment, incubate at 37°C for various time points (e.g., 0, 30, 60, 120 minutes). A 4°C control should be included to visualize surface binding without internalization.
-
Lysosomal Staining: In the last 30 minutes of incubation, add a lysosomal marker (e.g., LysoTracker Red) to the media.
-
Washing and Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.
-
Staining and Mounting: Stain the cell nuclei with DAPI. Mount the coverslips onto microscope slides.
-
Imaging: Acquire images using a confocal microscope. Co-localization of the green (ADC) and red (lysosomes) signals will indicate that the ADC has been internalized and trafficked to the lysosomes.
This protocol quantifies the cytotoxic effect of the ADC.
-
Cell Seeding: Seed CD22-positive and CD22-negative cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight.
-
ADC Treatment: Add serial dilutions of the this compound ADC, an isotype control ADC, and free PNU-159682 payload to the wells. Include untreated cells as a control.
-
Incubation: Incubate the plates for 72-120 hours at 37°C.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[10]
-
Solubilization: Carefully remove the media and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.[10]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the ADC concentration and determine the IC50 value using a non-linear regression model.
Mechanism of Action and Signaling Pathway
The target specificity of a this compound ADC is contingent on a sequence of events, beginning with binding to the target antigen and culminating in the intracellular release of the cytotoxic payload.
Upon binding to CD22, the ADC-receptor complex is internalized.[5] Trafficking to the lysosome leads to the degradation of the antibody and cleavage of the linker, releasing the PNU-159682 payload into the cytoplasm. PNU-159682 then translocates to the nucleus, where it inhibits topoisomerase II, causing DNA double-strand breaks and ultimately triggering apoptosis.[1][]
Furthermore, extensive crosslinking of CD22 on the B-cell surface by antibodies can independently trigger B-cell receptor (BCR) signaling, leading to caspase-dependent apoptosis.[11] This suggests a potential dual mechanism of action for anti-CD22 ADCs, where both the antibody component and the cytotoxic payload contribute to the anti-tumor effect.
Broader Applicability and Off-Target Considerations
The this compound platform is not limited to CD22. Studies have explored its use with antibodies targeting other antigens, such as HER2 and CD30, demonstrating its versatility.[12] The extreme potency of PNU-159682 allows for effective cell killing even with a low drug-to-antibody ratio (DAR).
However, off-target toxicity remains a critical consideration in ADC development.[13] This can occur through several mechanisms:
-
On-target, off-tumor toxicity: The target antigen may be expressed at low levels on healthy tissues.
-
Off-target toxicity: The ADC may be taken up non-specifically by cells, or the payload may be prematurely released into circulation.
Thorough preclinical evaluation, including testing on a panel of target-negative cell lines and in-depth in vivo toxicology studies, is essential to define the therapeutic window of any this compound ADC.
Conclusion
The this compound ADC platform represents a promising strategy for targeted cancer therapy. The high potency of the PNU-159682 payload offers the potential for significant efficacy, even in tumors that have developed resistance to other ADC payloads like MMAE. Validating the target specificity through a rigorous and systematic approach, as outlined in this guide, is paramount to ensuring that the potent cytotoxicity of PNU-159682 is selectively harnessed against cancer cells, thereby maximizing the therapeutic index and paving the way for successful clinical development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. PNU-159682 - Creative Biolabs [creative-biolabs.com]
- 4. adcreview.com [adcreview.com]
- 5. Efficacy and toxicity of a CD22-targeted antibody-saporin conjugate in a xenograft model of non-Hodgkin’s lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. dovepress.com [dovepress.com]
- 8. Inotuzumab ozogamicin: a CD22 mAb-drug conjugate for adult relapsed or refractory B-cell precursor acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Novel Anti-CD22 Anthracycline-Based Antibody-Drug Conjugate (ADC) That Overcomes Resistance to Auristatin-Based ADCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Extensive crosslinking of CD22 by epratuzumab triggers BCR signaling and caspase-dependent apoptosis in human lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. blog.crownbio.com [blog.crownbio.com]
Navigating Specificity: A Comparative Guide to Mal-PNU-159682 Conjugate Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of an antibody-drug conjugate (ADC) is paramount to its clinical success. This guide provides a comparative analysis of Mal-PNU-159682 conjugates, focusing on their cross-reactivity and off-target effects. We present a synthesis of available data, detailed experimental protocols for assessment, and visual aids to clarify complex pathways and workflows.
PNU-159682, a highly potent anthracycline derivative and a metabolite of nemorubicin, has garnered significant interest as a payload for ADCs due to its exceptional cytotoxicity. Its mechanism of action involves DNA intercalation and inhibition of topoisomerase II, leading to cell death. When conjugated to a monoclonal antibody (mAb) via a maleimide (B117702) (Mal) linker, it forms a potent ADC designed to selectively target and eliminate cancer cells expressing a specific surface antigen. However, the potential for off-target binding of the antibody or non-specific uptake of the ADC can lead to toxicity in healthy tissues, a critical hurdle in ADC development.
Comparative Performance of PNU-159682 Conjugates
| Target Antigen | Antibody Clone/Name | Cancer Indication(s) | Key Specificity Findings | Potential for Cross-Reactivity |
| Claudin-2 | Not specified | Colorectal Cancer Liver Metastasis | Assessed for cross-reactivity with other claudin family members. | Low, if antibody is highly specific to Claudin-2. Expression of Claudin-2 in some normal tissues could be a concern. |
| uPAR | FL1 | Pancreatic Ductal Adenocarcinoma (PDAC) | High-affinity, cross-species reactivity. | uPAR is expressed on various normal cells, including endothelial cells and immune cells, suggesting a potential for on-target, off-tumor toxicity. |
| ROR1 | NBE-002 | Various leukemias and solid tumors | Targets ROR1, which is expressed during embryogenesis and on certain cancer cells. | ROR1 expression is generally low on adult healthy tissues, suggesting a favorable therapeutic window. |
| ROR2 | MK-3B12, GK-5A1, etc. | Various cancers | Some antibodies showed cross-reactivity with cynomolgus monkey and mouse ROR2. | The degree of cross-reactivity with other human receptor tyrosine kinases would need thorough investigation. |
| HER2 | Trastuzumab (Thio-selenomab) | Breast Cancer | Well-established specificity for HER2. | Known on-target, off-tumor toxicities in tissues with low levels of HER2 expression (e.g., cardiomyocytes). |
Table 1: Comparison of this compound Conjugates Based on Target Antigen and Specificity. This table summarizes key information about different PNU-159682 conjugates, highlighting the target antigen, the antibody used, the intended cancer indication, and key findings related to specificity and potential for cross-reactivity. The performance and safety of the ADC are intrinsically linked to the expression pattern of the target antigen.
Experimental Protocols for Assessing Cross-Reactivity
Accurate assessment of cross-reactivity is crucial. Below are detailed methodologies for key experiments.
In Vitro Binding Specificity by Flow Cytometry
This assay determines the binding specificity of the antibody component of the ADC to target and non-target cells.
-
Cell Lines: A panel of cell lines including the target-positive cancer cell line, a target-negative cell line, and cell lines known to express potentially cross-reactive antigens.
-
Reagents:
-
Primary antibody (the unconjugated antibody of the ADC)
-
This compound conjugate
-
Isotype control antibody
-
Fluorescently labeled secondary antibody (e.g., FITC-conjugated anti-human IgG)
-
Flow cytometry buffer (PBS with 2% FBS)
-
Propidium iodide (PI) or other viability dye
-
-
Procedure:
-
Harvest and wash cells, then resuspend in flow cytometry buffer to a concentration of 1x10^6 cells/mL.
-
Aliquot 100 µL of cell suspension into flow cytometry tubes.
-
Add the primary antibody or ADC at a range of concentrations (e.g., 0.1 to 10 µg/mL). Use an isotype control at the highest concentration.
-
Incubate for 1 hour at 4°C.
-
Wash the cells three times with cold flow cytometry buffer.
-
If using an unconjugated primary antibody, add the fluorescently labeled secondary antibody and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells three times with cold flow cytometry buffer.
-
Resuspend the cells in 500 µL of flow cytometry buffer containing a viability dye.
-
Analyze the samples on a flow cytometer. Gate on live, single cells and measure the mean fluorescence intensity (MFI).
-
In Vitro Cytotoxicity Assay (e.g., MTT or CellTiter-Glo®)
This assay measures the potency of the ADC against target and non-target cells.
-
Cell Lines: A panel of cell lines as described for the flow cytometry assay.
-
Reagents:
-
This compound conjugate
-
Unconjugated PNU-159682 (as a control)
-
Isotype control ADC
-
Complete cell culture medium
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound conjugate, unconjugated payload, and control ADC in complete medium.
-
Remove the medium from the cells and add the drug dilutions.
-
Incubate for a period that allows for cell division and the cytotoxic effects to manifest (e.g., 72-96 hours).
-
For MTT assay, add MTT reagent and incubate for 2-4 hours. Then, solubilize the formazan (B1609692) crystals and read the absorbance at 570 nm.
-
For CellTiter-Glo® assay, add the reagent to the wells, incubate for 10 minutes, and measure luminescence.
-
Calculate the IC50 values (the concentration of drug that inhibits cell growth by 50%) for each cell line.
-
Visualizing Pathways and Workflows
To better understand the processes involved, the following diagrams illustrate the mechanism of action of PNU-159682 and a typical workflow for assessing ADC cross-reactivity.
Figure 1: Mechanism of Action of this compound ADC. This diagram illustrates the sequential steps from ADC binding to a cancer cell to the induction of apoptosis.
Figure 2: Experimental Workflow for ADC Cross-Reactivity Assessment. This flowchart outlines the key stages in evaluating the specificity and potential off-target effects of an ADC, from initial target selection to in vivo studies.
Conclusion
The development of this compound conjugates represents a promising strategy in targeted cancer therapy. However, a thorough evaluation of their cross-reactivity profile is essential to ensure a favorable therapeutic index. The specificity of the monoclonal antibody is the primary determinant of on-target efficacy and off-target toxicity. By employing rigorous experimental protocols, as detailed in this guide, researchers can effectively characterize the cross-reactivity of their ADC candidates and select those with the highest potential for clinical success. Future studies directly comparing the cross-reactivity of different this compound conjugates on a standardized panel of normal tissues and cells will be invaluable in further refining the design and selection of next-generation ADCs.
In Vivo Showdown: Mal-PNU-159682 ADCs Demonstrate Potent Anti-Tumor Activity
New-generation Antibody-Drug Conjugates (ADCs) featuring the highly potent payload Mal-PNU-159682 are showing remarkable efficacy in preclinical cancer models, with several studies indicating complete tumor regression in solid tumors. While direct head-to-head in vivo comparisons with standard chemotherapy regimens are limited in publicly available literature, the existing data suggests that these targeted therapies hold significant promise in overcoming the limitations of conventional treatments.
This compound is a derivative of the anthracycline nemorubicin (B1684466) and a potent DNA topoisomerase II inhibitor. Its exceptional cytotoxicity makes it an attractive payload for ADCs, which are designed to deliver powerful anticancer agents directly to tumor cells while minimizing systemic exposure and associated side effects. One of the most prominent examples of a this compound ADC in development is NBE-002, which targets the ROR1 receptor, an antigen expressed on various solid and hematological tumors.
Efficacy of this compound ADCs in Preclinical Models
Preclinical studies have demonstrated the significant anti-tumor activity of this compound ADCs across a range of cancer types. For instance, the ROR1-targeting ADC, NBE-002, has been shown to be highly effective in models of triple-negative breast cancer (TNBC), lung adenocarcinoma, and ovarian carcinoma. In patient-derived xenograft (PDX) models of TNBC, NBE-002 induced complete tumor regression at doses as low as 0.33 mg/kg.
Another study highlighted an ADC utilizing a PNU-159682 derivative targeting hCD46, which resulted in complete tumor regression in non-small cell lung cancer (NSCLC) and colorectal cancer models after a single 1.0 mg/kg dose.
While these results are promising, it is important to note the absence of direct comparative arms with standard-of-care chemotherapies like doxorubicin (B1662922) or paclitaxel (B517696) within the same in vivo experiments in the reviewed literature. The following tables summarize the available in vivo efficacy data for this compound ADCs.
Quantitative In Vivo Efficacy Data
| ADC | Cancer Model | Animal Model | Dosing Regimen | Efficacy |
| NBE-002 | Triple-Negative Breast Cancer (TNBC) | Patient-Derived Xenograft (PDX) | 0.33 mg/kg | Complete tumor regression |
| NBE-002 | High-Grade Serous Ovarian Cancer | PA-1 Xenograft | 0.11 mg/kg and 0.33 mg/kg | Significant tumor growth suppression |
| hCD46-19 PNU-159682 derivative ADC | Non-Small Cell Lung Cancer (NSCLC) & Colorectal Cancer | Not Specified | Single dose of 1.0 mg/kg | Complete tumor regression and durable responses[1] |
Mechanism of Action: A Targeted Approach
This compound ADCs function by binding to a specific antigen on the surface of cancer cells, leading to the internalization of the ADC-antigen complex. Once inside the cell, the linker connecting the antibody to the PNU-159682 payload is cleaved, releasing the potent cytotoxic agent. PNU-159682 then intercalates into the DNA and inhibits topoisomerase II, an enzyme essential for DNA replication and repair. This action leads to catastrophic DNA damage and ultimately triggers apoptosis (programmed cell death) of the cancer cell. This targeted delivery mechanism is designed to concentrate the therapeutic effect within the tumor, thereby improving the therapeutic window compared to traditional chemotherapy.
Mechanism of action of this compound ADCs.
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of in vivo studies. Below are the methodologies for the key experiments cited.
In Vivo Xenograft Studies with NBE-002 in High-Grade Serous Ovarian Cancer
-
Animal Model: Not explicitly stated, but typically immunodeficient mice (e.g., NOD/SCID or NSG) are used for xenograft studies.
-
Cell Line: PA-1 human ovarian teratocarcinoma cells.
-
Tumor Implantation: Subcutaneous injection of tumor cells.
-
Treatment Groups:
-
NBE-002 (0.11 mg/kg or 0.33 mg/kg)
-
Isotype control ADC
-
-
Dosing Schedule: Not specified in detail, but likely intravenous or intraperitoneal administration.
-
Efficacy Endpoints: Tumor volume measured regularly.
In Vivo Patient-Derived Xenograft (PDX) Studies with NBE-002 in Triple-Negative Breast Cancer
-
Animal Model: Immunodeficient mice.
-
Tumor Model: Patient-derived xenografts from TNBC patients.
-
Treatment Groups:
-
NBE-002 (0.33 mg/kg)
-
-
Dosing Schedule: Not specified.
-
Efficacy Endpoints: Tumor growth inhibition, with complete regression being the notable outcome.
General workflow for in vivo xenograft studies.
Comparison with Standard Chemotherapy
Standard chemotherapy agents like doxorubicin and paclitaxel are mainstays in the treatment of many solid tumors. Doxorubicin, also an anthracycline, functions similarly to PNU-159682 by inhibiting topoisomerase II and intercalating DNA. Paclitaxel, on the other hand, is a taxane (B156437) that disrupts microtubule function, leading to cell cycle arrest and apoptosis.
A key advantage of ADCs is their potential to widen the therapeutic index. While the payload of this compound ADCs is significantly more potent than conventional doxorubicin, the targeted delivery aims to reduce the systemic toxicity commonly associated with standard chemotherapy, such as cardiotoxicity with doxorubicin or neuropathy with paclitaxel.
References
A Comparative Analysis of Bystander Effects: Mal-PNU-159682 ADCs Versus MMAE ADCs
For researchers, scientists, and drug development professionals, understanding the nuances of an antibody-drug conjugate's (ADC) mechanism of action is critical. A key attribute that can significantly enhance therapeutic efficacy, particularly in heterogeneous tumors, is the bystander effect. This phenomenon allows an ADC's cytotoxic payload to kill not only the target antigen-positive cancer cells but also adjacent antigen-negative cells.
This guide provides a comparative overview of the bystander effect mediated by two distinct ADC payloads: the highly potent anthracycline derivative PNU-159682, often conjugated via a maleimide (B117702) linker (Mal-PNU-159682), and the well-established microtubule inhibitor, monomethyl auristatin E (MMAE). While direct head-to-head comparative studies on the bystander effect of these two payloads are limited in publicly available literature, this guide will synthesize the existing data on their mechanisms of action, physicochemical properties, and the experimental frameworks used to evaluate their bystander killing capabilities.
Key Differences in Physicochemical and Biological Properties
The capacity of an ADC payload to induce a bystander effect is intrinsically linked to its physicochemical properties, particularly its ability to permeate cell membranes.[1] Payloads that are hydrophobic and neutral at physiological pH are more likely to diffuse out of the target cell and affect neighboring cells.[2]
| Property | This compound | MMAE |
| Payload Class | Anthracycline | Auristatin |
| Mechanism of Action | DNA intercalation and Topoisomerase II inhibition[3][4] | Tubulin polymerization inhibition[2][5] |
| Reported Potency | Extremely high; reported to be 700- to 2,400-fold more potent than doxorubicin[6] | Highly potent, often 100-1000 times more potent than doxorubicin[7] |
| Cell Membrane Permeability | Data not widely available; as an anthracycline derivative, permeability can be variable. Some derivatives are known substrates for efflux pumps like MDR1. | High; MMAE is hydrophobic and readily crosses cell membranes.[1] |
| Known Bystander Effect | Implied due to high potency, but quantitative data is limited. May be influenced by efflux pump susceptibility. | Potent and well-documented.[1] |
Mechanism of Action and Bystander Effect
The bystander effect is initiated after the ADC binds to its target antigen on a cancer cell, is internalized, and the payload is released within the cell. The subsequent steps differ based on the payload's properties.
MMAE: Once liberated from its linker, the hydrophobic nature of MMAE allows it to diffuse across the lysosomal and plasma membranes into the tumor microenvironment.[8] There, it can be taken up by neighboring antigen-negative tumor cells, where it disrupts the microtubule network, leading to cell cycle arrest and apoptosis.[5]
PNU-159682: As a DNA-damaging agent, PNU-159682 intercalates into DNA and inhibits topoisomerase II, leading to DNA double-strand breaks and cell death.[3][4] For a bystander effect to occur, the released PNU-159682 must be able to exit the target cell and enter adjacent cells to reach their nuclei. While its high potency suggests that even small amounts could be effective, its ability to efficiently cross cell membranes and evade efflux pumps in neighboring cells would be a critical determinant of its bystander efficacy.
Signaling Pathway Diagrams
Caption: MMAE Signaling Pathway
Caption: PNU-159682 Signaling Pathway
Experimental Protocols for Bystander Effect Evaluation
To quantitatively assess and compare the bystander effect of this compound ADCs and MMAE ADCs, standardized in vitro and in vivo experimental models are essential.
In Vitro Co-Culture Bystander Assay
This assay is a fundamental method for evaluating the ability of an ADC to kill antigen-negative cells in the presence of antigen-positive cells.[9][10]
Methodology:
-
Cell Line Selection:
-
Antigen-positive (Ag+) cell line that expresses the target antigen for the ADC.
-
Antigen-negative (Ag-) cell line that does not express the target antigen. To distinguish between the two cell lines, the Ag- cell line is often engineered to express a fluorescent protein (e.g., GFP).[9]
-
-
Co-Culture Seeding:
-
Seed a mixture of Ag+ and Ag- cells in a 96-well plate. The ratio of the two cell types can be varied (e.g., 1:1, 1:3, 3:1) to assess the dependency of the bystander effect on the proportion of target cells.[11]
-
-
ADC Treatment:
-
Treat the co-cultures with a range of concentrations of the ADC. The concentrations should ideally be chosen to be highly cytotoxic to the Ag+ cells while having minimal direct effect on the Ag- cells in monoculture.[9]
-
-
Incubation:
-
Incubate the plates for a period sufficient to observe cytotoxicity, typically 72-96 hours.
-
-
Analysis:
-
Quantify the viability of the Ag- cell population. This can be achieved through flow cytometry (detecting the fluorescently labeled cells) or high-content imaging.[12] A significant reduction in the viability of the Ag- cells in the co-culture compared to the Ag- monoculture is indicative of a bystander effect.
-
Caption: In Vitro Bystander Effect Assay Workflow
In Vivo Admixed Tumor Model
This model provides a more physiologically relevant assessment of the bystander effect within a tumor microenvironment.[13]
Methodology:
-
Cell Line Preparation:
-
Use Ag+ and Ag- cell lines as described for the in vitro assay. The Ag- cell line is often engineered to express a reporter gene, such as luciferase, for non-invasive in vivo imaging.[12]
-
-
Tumor Implantation:
-
Co-implant a mixture of Ag+ and Ag- tumor cells subcutaneously into immunodeficient mice to establish admixed tumors.
-
-
ADC Administration:
-
Once tumors reach a predetermined size, administer the ADC intravenously.
-
-
Tumor Monitoring:
-
Monitor tumor growth using calipers.
-
If a luciferase-expressing Ag- cell line is used, bioluminescence imaging can be employed to specifically track the growth or regression of the Ag- cell population.
-
-
Endpoint Analysis:
-
At the end of the study, tumors can be excised for immunohistochemical (IHC) analysis to visualize the presence and distribution of Ag+ and Ag- cells, as well as markers of apoptosis.
-
Conclusion
MMAE-based ADCs are well-characterized to induce a potent bystander effect, a property attributed to the high membrane permeability of the MMAE payload. This makes them an attractive option for treating heterogeneous tumors.
The bystander effect of this compound ADCs is less defined in the current literature. While the extreme potency of PNU-159682 is a significant advantage, its ability to mediate bystander killing will largely depend on its capacity to diffuse out of target cells and into neighboring cells without being removed by efflux pumps.
For a definitive comparison, direct experimental evaluation using the standardized protocols outlined above would be necessary. Such studies would provide crucial data to guide the selection of the most appropriate ADC payload for a given therapeutic indication, balancing the need for potent bystander killing against potential off-tumor toxicities.
References
- 1. benchchem.com [benchchem.com]
- 2. Microtubule and tubulin binding and regulation of microtubule dynamics by the antibody drug conjugate (ADC) payload, monomethyl auristatin E (MMAE): Mechanistic insights into MMAE ADC peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. The interaction of nemorubicin metabolite PNU-159682 with DNA fragments d(CGTACG)(2), d(CGATCG)(2) and d(CGCGCG)(2) shows a strong but reversible binding to G:C base pairs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]
- 6. Evaluation of PNU-159682 antibody drug conjugates (ADCs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. adcreview.com [adcreview.com]
- 8. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 9. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 11. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 13. aacrjournals.org [aacrjournals.org]
PNU-159682: Overcoming Multi-Drug Resistance with Picomolar Potency
PNU-159682, a major active metabolite of the anthracycline nemorubicin (B1684466) (MMDX), stands out as a DNA topoisomerase II inhibitor with extraordinary potency.[1][] Its significance in oncology research is magnified by its ability to circumvent common multi-drug resistance (MDR) mechanisms that plague conventional chemotherapeutics like doxorubicin (B1662922).[3][4][5] Unlike many anticancer agents, PNU-159682 is not a substrate for the P-glycoprotein (P-gp) efflux pump, a primary driver of resistance, allowing it to maintain its cytotoxic effects in highly resistant cancer cell lines.[6][7] This guide provides a comparative analysis of PNU-159682's potency against various cell lines and details the experimental basis for these findings.
Comparative Cytotoxicity Data
The in vitro cytotoxic activity of PNU-159682 is profoundly greater than its parent compound, nemorubicin (MMDX), and the widely used anthracycline, doxorubicin. Data demonstrates that PNU-159682 is between 2,100 to 6,420 times more potent than doxorubicin across a panel of human tumor cell lines.[3][6] The concentration required to inhibit cell growth by 70% (IC70) is consistently in the sub-nanomolar range for PNU-159682, highlighting its exceptional potency.[3][6][8]
| Cell Line | Histotype | PNU-159682 IC70 (nmol/L) | MMDX IC70 (nmol/L) | Doxorubicin IC70 (nmol/L) | PNU-159682 vs. Doxorubicin (Fold Increase in Potency) |
| HT-29 | Colon Carcinoma | 0.58 | 1370 | 1230 | ~2120x |
| A2780 | Ovarian Carcinoma | 0.39 | 930 | 1480 | ~3795x |
| DU145 | Prostate Carcinoma | 0.13 | 100 | 830 | ~6385x |
| EM-2 | Leukemia | 0.08 | 190 | 480 | ~6000x |
| Jurkat | Leukemia | 0.09 | 160 | 380 | ~4220x |
| CEM | Leukemia | 0.08 | 170 | 410 | ~5125x |
| Data summarized from Quintieri, L., et al. (2005). Formation and antitumor activity of PNU-159682, a major metabolite of nemorubicin in human liver microsomes. Clinical Cancer Research, 11(4), 1608-1617.[3][8][9] |
Visualizing the Mechanism and Workflow
To better understand how PNU-159682 achieves its superior efficacy in resistant cells and how this is measured, the following diagrams illustrate its mechanism of action and the experimental workflow for its evaluation.
Caption: PNU-159682 evades MDR pumps, unlike Doxorubicin.
Caption: Experimental workflow for determining drug cytotoxicity.
Experimental Protocols
The data presented were generated using established cell viability assays. The following is a representative protocol for determining the cytotoxic effects of PNU-159682.
Sulforhodamine B (SRB) Cytotoxicity Assay
This protocol is based on the methodology used to assess the potency of PNU-159682.[1]
-
Cell Seeding:
-
Tumor cells are harvested from exponential phase cultures by trypsinization.
-
Cells are counted and seeded into 96-well microtiter plates at a density of 1,000-2,500 cells/well, depending on the cell line's growth characteristics.
-
Plates are incubated for 24 hours at 37°C to allow for cell attachment.
-
-
Drug Exposure:
-
PNU-159682, MMDX, and Doxorubicin are prepared at various concentrations.
-
The culture medium is removed from the wells and replaced with medium containing the test compounds.
-
Cells are exposed to the drugs for a short period, typically 1 hour at 37°C.[1]
-
-
Post-Incubation and Cell Fixation:
-
After the 1-hour exposure, the drug-containing medium is removed, and the wells are washed.
-
Fresh, drug-free medium is added to each well.
-
The plates are incubated for an additional 72 hours at 37°C to allow for the cytotoxic effects to manifest.[1]
-
Following incubation, cells are fixed to the plate by gently adding cold trichloroacetic acid (TCA) and incubating for 60 minutes at 4°C.
-
-
Staining and Measurement:
-
The plates are washed with water to remove the TCA and then air-dried.
-
A solution of Sulforhodamine B (SRB) dye is added to each well and incubated for 10 minutes at room temperature to stain the cellular proteins.
-
Unbound dye is removed by washing with 1% acetic acid.
-
The plates are air-dried, and the bound stain is solubilized with a Tris buffer solution.
-
-
Data Analysis:
-
The absorbance (optical density) of each well is read on a spectrophotometer at a wavelength of 540 nm.
-
The percentage of cell growth inhibition is calculated relative to untreated control wells.
-
The IC70 (or IC50) values are determined by plotting the drug concentration versus the percentage of growth inhibition.
-
This robust methodology confirms the exceptional and broad-spectrum potency of PNU-159682, particularly its ability to overcome the challenge of multi-drug resistance, making it a highly promising agent for the development of next-generation cancer therapies, such as antibody-drug conjugates (ADCs).[7][10]
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Advancing Antibody-Drug Conjugates (ADCs) with Novel Payloads and Their DMPK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Formation and antitumor activity of PNU-159682, a major metabolite of nemorubicin in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Experimental Data of Mal-PNU-159682
This guide provides a comprehensive overview of the experimental findings related to Mal-PNU-159682, a drug-linker conjugate utilized in the development of Antibody-Drug Conjugates (ADCs). Due to the current lack of publicly available studies specifically addressing the reproducibility of this compound experimental results, this document focuses on presenting a structured comparison of existing data from various research articles. The aim is to offer researchers, scientists, and drug development professionals a consolidated resource of experimental protocols and quantitative data to facilitate their own assessments and potential replication studies.
Mechanism of Action
PNU-159682, the cytotoxic payload of this compound, is a highly potent anthracycline derivative.[1][2] It is a metabolite of nemorubicin (B1684466) and acts as a DNA topoisomerase II inhibitor.[][4] Its primary mechanism of action involves intercalating into DNA and forming covalent adducts, which inhibits DNA replication and transcription, ultimately leading to cell death.[1][][5] This potent activity makes it an attractive payload for ADCs in cancer therapy.[2]
dot
Quantitative Data Summary
The following tables summarize the in vitro cytotoxicity of PNU-159682 and its conjugates across various cancer cell lines as reported in the literature.
Table 1: In Vitro Cytotoxicity of PNU-159682
| Cell Line | Histotype | IC50 / IC70 (nM) | Comparison Compound | Comparison IC50 / IC70 (nM) | Reference |
| HT-29 | Colon Carcinoma | 0.577 (IC70) | MMDX | 68 - 578 | [4][6] |
| A2780 | Ovarian Carcinoma | 0.39 (IC70) | Doxorubicin (B1662922) | 181 - 1717 | [4][6] |
| DU145 | Prostate Carcinoma | 0.128 (IC70) | MMDX | - | [4][6] |
| EM-2 | Leukemia | 0.081 (IC70) | Doxorubicin | - | [4][6] |
| Jurkat | Leukemia | 0.086 (IC70) | MMDX | - | [4][6] |
| CEM | Leukemia | 0.075 (IC70) | Doxorubicin | - | [4][6] |
| SKRC-52 | Renal Carcinoma | 25 (IC50) | - | - | [][4] |
| BJAB | Lymphoma | - | MMAE | - | [4] |
| Granta-519 | Lymphoma | 0.030 (IC50) | Pinatuzumab vedotin | 2-20 fold less potent | [4] |
| SuDHL4.Luc | Lymphoma | 0.0221 (IC50) | Pinatuzumab vedotin | - | [4] |
| WSU-DLCL2 | Lymphoma | 0.01 (IC50) | Pinatuzumab vedotin | - | [4] |
MMDX (Nemorubicin) is the parent compound of PNU-159682. Data presented as IC70 or IC50 as reported in the respective studies.
Table 2: In Vivo Antitumor Activity of PNU-159682 and its ADC
| Animal Model | Tumor Model | Compound | Dose | Outcome | Reference |
| Mice | Disseminated Murine L1210 Leukemia | PNU-159682 | 15 µg/kg (i.v.) | Antitumor Activity | [][7] |
| Mice | MX-1 Human Mammary Carcinoma Xenografts | PNU-159682 | 4 µg/kg | Antitumor Activity | [][7] |
| Mice | SKRC-52 Xenografted Tumors | PNU-159682 | 25 nmol/kg | Potent Antitumor Effect | [] |
| Mice | NSCLC and Colorectal Cancer Models | hCD46-19 (ADC) | 1.0 mg/kg (single dose) | Complete Tumor Regression, Durable Responses | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication of experimental results. Below are summaries of key experimental protocols as described in the cited literature.
In Vitro Cytotoxicity Assay (Sulforhodamine B Assay)
-
Cell Plating: Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are exposed to various concentrations of PNU-159682, MMDX, or doxorubicin for 1 hour.
-
Incubation: The drug-containing medium is removed, and cells are cultured in a compound-free medium for 72 hours.
-
Cell Fixation: Cells are fixed with trichloroacetic acid.
-
Staining: Fixed cells are stained with sulforhodamine B dye.
-
Measurement: The absorbance is read on a plate reader to determine cell viability.
-
Data Analysis: IC70 values are calculated from dose-response curves.[4]
In Vivo Xenograft Tumor Model
-
Cell Implantation: Human tumor cells (e.g., MX-1, SKRC-52) are subcutaneously implanted into immunodeficient mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Administration: PNU-159682 or an ADC is administered intravenously (i.v.) at specified doses.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes of treated and control groups.[2][][7]
Metabolism Study of Nemorubicin (MMDX) to PNU-159682
-
Microsome Incubation: Human liver microsomes (HLM) are incubated with MMDX in the presence of an NADPH-regenerating system.
-
Inhibitor Studies: To identify the responsible cytochrome P450 enzyme, incubations are performed in the presence of specific inhibitors (e.g., troleandomycin, ketoconazole (B1673606) for CYP3A4).
-
Metabolite Analysis: The reaction mixture is analyzed by High-Performance Liquid Chromatography (HPLC) and tandem mass spectrometry (MS/MS) to identify and quantify the formation of PNU-159682.[6][7]
dot
Alternatives and Comparative Compounds
PNU-159682 and its conjugates have been compared to other cytotoxic agents in several studies.
-
Doxorubicin: A conventional anthracycline chemotherapeutic agent. PNU-159682 has demonstrated significantly higher potency, being 2,100 to 6,420 times more potent in vitro.[][6]
-
Nemorubicin (MMDX): The parent drug of PNU-159682. The metabolite PNU-159682 is substantially more cytotoxic, with reports of it being over 3,000 times more potent.[][6]
-
Monomethyl Auristatin E (MMAE): A potent anti-tubulin agent commonly used as an ADC payload. In some non-Hodgkin's lymphoma cell lines, ADCs with PNU-159682 were found to be 2 to 20 times more potent than those with MMAE (pinatuzumab vedotin).[4] Dual-drug ADCs combining MMAF (a related auristatin) and PNU-159682 have also been explored to leverage different mechanisms of action.[8]
This guide serves as a starting point for researchers interested in the experimental landscape of this compound. The provided data and protocols, extracted from peer-reviewed literature, should aid in the design of new experiments and the critical evaluation of existing findings.
References
- 1. researchgate.net [researchgate.net]
- 2. bioworld.com [bioworld.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Formation and antitumor activity of PNU-159682, a major metabolite of nemorubicin in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dual-mechanistic antibody-drug conjugate via site-specific selenocysteine/cysteine conjugation - PMC [pmc.ncbi.nlm.nih.gov]
Correlating In Vitro and In Vivo Data for Mal-PNU-159682: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical performance of Mal-PNU-159682, a potent cytotoxic payload for antibody-drug conjugates (ADCs), with other established ADC payloads. The information presented herein is supported by experimental data from publicly available literature, offering an objective analysis to inform drug development decisions.
Executive Summary
PNU-159682, a metabolite of the anthracycline nemorubicin, is an exceptionally potent topoisomerase II inhibitor. When utilized as a payload in ADCs, such as in the maleimide-linked form (this compound), it demonstrates remarkable anti-tumor activity in both laboratory (in vitro) and animal (in vivo) models. This guide will delve into the quantitative data supporting its efficacy, detail the experimental methodologies used to generate this data, and provide a comparative analysis against other common ADC payloads like monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF).
Data Presentation: In Vitro and In Vivo Efficacy
The potency of this compound is evident from its low nanomolar and sub-nanomolar inhibitory concentrations in various cancer cell lines. When conjugated to a targeting antibody, PNU-159682-based ADCs have shown comparable or superior efficacy to ADCs carrying other payloads in preclinical models.
Table 1: Comparative In Vitro Cytotoxicity of PNU-159682 and Other Payloads
| Cell Line | Cancer Type | This compound ADC IC₅₀ (nM) | MMAE ADC IC₅₀ (nM) | MMAF ADC IC₅₀ (nM) | Doxorubicin (B1662922) IC₇₀ (nM) | Nemorubicin (MMDX) IC₇₀ (nM) |
| BJAB.Luc | Non-Hodgkin's Lymphoma | 0.058[1] | ~1.16 (2 to 20-fold less potent)[1] | - | - | - |
| Granta-519 | Non-Hodgkin's Lymphoma | 0.030[1] | ~0.6 (2 to 20-fold less potent)[1] | - | - | - |
| SuDHL4.Luc | Non-Hodgkin's Lymphoma | 0.0221[1] | ~0.44 (2 to 20-fold less potent)[1] | - | - | - |
| WSU-DLCL2 | Non-Hodgkin's Lymphoma | 0.01[1] | ~0.2 (2 to 20-fold less potent)[1] | - | - | - |
| HT-29 | Colon Carcinoma | - | - | - | 1717[1] | 578[1] |
| A2780 | Ovarian Carcinoma | - | - | - | 1310[1] | 340[1] |
| DU145 | Prostate Carcinoma | - | - | - | 450[1] | 181[1] |
| EM-2 | - | - | - | - | 215[1] | 68[1] |
| Jurkat | T-cell Leukemia | - | - | - | 205[1] | 86[1] |
| CEM | T-cell Leukemia | - | - | - | 181[1] | 75[1] |
Note: IC₅₀ (half maximal inhibitory concentration) and IC₇₀ (70% inhibitory concentration) values are key indicators of a drug's potency. A lower value signifies higher potency. Direct head-to-head comparisons of ADCs in the same study are most informative.
Table 2: Comparative In Vivo Efficacy in Xenograft Models
| Xenograft Model | Cancer Type | ADC | Dosing Regimen | Outcome |
| Murine L1210 Leukemia | Leukemia | PNU-159682 (unconjugated) | 15 µg/kg (single dose, i.v.) | 29% increase in life span[1] |
| MX-1 Human Mammary Carcinoma | Breast Cancer | PNU-159682 (unconjugated) | 4 µg/kg (i.v., q7dx3) | Complete tumor regression in 4 out of 7 mice[1] |
| BJAB.Luc | Non-Hodgkin's Lymphoma | anti-CD22-PNU-159682 ADC | 2 mg/kg (single dose) | Complete tumor remission, similar efficacy to anti-CD22-vc-MMAE[1] |
| NSCLC and Colorectal Cancer Models | NSCLC, Colorectal | hCD46-19-PNU-159682 ADC | 1.0 mg/kg (single dose) | Complete tumor regression and durable responses[2] |
Experimental Protocols
Detailed and standardized protocols are crucial for the reproducibility and reliability of experimental data. Below are outlines of key assays used to evaluate this compound.
In Vitro Cytotoxicity Assay: Sulforhodamine B (SRB) Protocol
The SRB assay is a colorimetric method used to determine cell viability based on the measurement of cellular protein content.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with a serial dilution of the ADC or free drug and incubate for a period of 72 to 96 hours.
-
Cell Fixation: Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.
-
Staining: Wash the plates with water and air dry. Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Remove the unbound SRB dye by washing the plates multiple times with 1% (v/v) acetic acid.
-
Solubilization and Absorbance Reading: Air dry the plates again. Add 10 mM Tris base solution to each well to solubilize the protein-bound dye. Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: The optical density is proportional to the amount of cellular protein and, therefore, the number of viable cells. Calculate the IC₅₀ value by plotting the percentage of cell viability against the log of the compound concentration.[3][4][5]
In Vivo Xenograft Study Protocol
Xenograft models are essential for evaluating the anti-tumor efficacy of an ADC in a living organism.
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10⁶ cells) into the flank of immunocompromised mice (e.g., athymic nude mice).
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using caliper measurements (Volume = 0.5 × length × width²).
-
Randomization and Dosing: Randomize the mice into treatment and control groups with similar average tumor volumes. Administer the ADC, unconjugated antibody, or vehicle control intravenously (i.v.) according to the specified dosing schedule.
-
Efficacy and Toxicity Monitoring: Monitor tumor growth and the body weight of the mice throughout the study. Body weight is a key indicator of treatment-related toxicity.
-
Endpoint and Data Analysis: The study endpoint may be a predetermined time point or when tumors reach a maximum allowable size. At the endpoint, euthanize the mice and excise the tumors for weight measurement. Calculate the tumor growth inhibition (TGI) and perform statistical analysis to compare the treatment groups.[4][6][7][8]
Mandatory Visualizations
Signaling Pathway of PNU-159682
PNU-159682, like other anthracyclines, primarily exerts its cytotoxic effect by intercalating into DNA and inhibiting topoisomerase II. This leads to the stabilization of the topoisomerase II-DNA cleavage complex, resulting in DNA double-strand breaks. These breaks trigger a cascade of downstream signaling events, ultimately leading to cell cycle arrest and apoptosis.[3][5][9][10]
References
- 1. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. blog.td2inc.com [blog.td2inc.com]
- 3. Anthracyclines as Topoisomerase II Poisons: From Early Studies to New Perspectives | MDPI [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Type IIB DNA topoisomerase is downregulated by trastuzumab and doxorubicin to synergize cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Topobexin targets the Topoisomerase II ATPase domain for beta isoform-selective inhibition and anthracycline cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Handling Guidance for Mal-PNU-159682
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, personal protective equipment (PPE), and disposal of the highly potent cytotoxic agent Mal-PNU-159682.
This document provides crucial operational and safety information for laboratory personnel working with this compound, an antibody-drug conjugate (ADC) containing the potent topoisomerase II inhibitor, PNU-159682. Due to its cytotoxic nature, stringent adherence to safety protocols is mandatory to prevent occupational exposure. The following procedures are based on established guidelines for handling hazardous and cytotoxic compounds.
Hazard Identification and Personal Protective Equipment (PPE)
The primary hazard associated with this compound is the cytotoxic payload, PNU-159682. According to safety data for PNU-159682, it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, a comprehensive PPE strategy is essential.
Recommended Personal Protective Equipment (PPE) for Handling this compound
| PPE Component | Specification | Rationale |
| Gloves | Double gloving with chemotherapy-rated nitrile gloves. | Prevents skin contact and absorption. Double gloving provides an additional barrier in case of a breach in the outer glove.[2] |
| Lab Coat/Gown | Disposable, solid-front, back-closing gown made of a low-permeability fabric. | Protects skin and personal clothing from contamination.[3] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes and aerosols.[4] |
| Face Protection | A full face shield should be worn in conjunction with goggles when there is a significant risk of splashing. | Provides a broader area of protection for the face.[2] |
| Respiratory Protection | A fit-tested N95 respirator or higher should be used when handling the powdered form of the compound or when there is a risk of aerosol generation. | Prevents inhalation of hazardous particles.[3][4] |
| Shoe Covers | Disposable shoe covers. | Prevents the tracking of contaminants out of the laboratory.[2] |
Operational Procedures and Handling
All work with this compound, especially when in powdered form or when preparing solutions, must be conducted in a designated controlled area.
Key Handling Protocols:
-
Engineering Controls: Use a certified Class II Biological Safety Cabinet (BSC) or a containment ventilated enclosure (CVE) for all manipulations of powdered this compound and for the preparation of solutions.
-
Weighing: When weighing the powdered compound, do so in a ventilated balance enclosure or a BSC.
-
Solution Preparation: Prepare solutions within a BSC. Use Luer-Lok syringes and closed-system transfer devices (CSTDs) where feasible to minimize the risk of leaks and aerosol generation.[2]
-
Transport: When transporting this compound within the laboratory, use sealed, shatterproof secondary containers.
Donning and Doffing of Personal Protective Equipment (PPE)
The following workflow ensures that PPE is worn and removed in a manner that minimizes the risk of contamination.
Caption: Workflow for the correct sequence of donning and doffing Personal Protective Equipment (PPE).
Waste Disposal Plan
All materials that come into contact with this compound must be treated as hazardous cytotoxic waste.
Waste Segregation and Disposal:
| Waste Type | Disposal Container |
| Sharps (needles, scalpels) | Puncture-resistant, labeled sharps container for cytotoxic waste. |
| Solid Waste (gloves, gowns, bench paper) | Labeled, leak-proof cytotoxic waste container (e.g., yellow bag). |
| Liquid Waste | Labeled, leak-proof container for cytotoxic chemical waste. |
All cytotoxic waste must be disposed of in accordance with institutional and local regulations, typically through high-temperature incineration.
Waste Disposal Pathway
The following diagram illustrates the logical flow for the disposal of materials contaminated with this compound.
Caption: Logical pathway for the safe segregation and disposal of cytotoxic waste.
Spill Management
In the event of a spill, immediate action is required to contain the area and decontaminate surfaces.
Spill Response Protocol:
-
Evacuate and Secure: Alert others in the area and restrict access to the spill site.
-
Don PPE: Wear appropriate PPE, including double gloves, a gown, eye protection, and a respirator.
-
Containment: For liquid spills, cover with absorbent pads from a chemotherapy spill kit. For powder spills, gently cover with damp absorbent pads to avoid generating dust.
-
Cleaning: Clean the area from the outer edge of the spill inward. Use a detergent solution followed by a disinfectant.
-
Disposal: All materials used for cleanup must be disposed of as cytotoxic waste.
-
Reporting: Report the spill to the laboratory supervisor and follow institutional reporting procedures.
By adhering to these safety and handling guidelines, researchers can minimize their risk of exposure and ensure a safe laboratory environment when working with the potent cytotoxic agent, this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
